Hdac6-IN-43
Description
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Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]-N-hydroxyheptanamide |
InChI |
InChI=1S/C21H24N2O4S/c1-26-17-12-11-15(21-22-16-8-5-6-9-19(16)28-21)14-18(17)27-13-7-3-2-4-10-20(24)23-25/h5-6,8-9,11-12,14,25H,2-4,7,10,13H2,1H3,(H,23,24) |
InChI Key |
YQNFTLWFHLMMFV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of HDAC6 Inhibition in Ameliorating TDP-43 Proteinopathies: A Technical Guide
Disclaimer: This technical guide focuses on the mechanism of action of Histone Deacetylase 6 (HDAC6) inhibition in the context of TAR DNA-binding protein 43 (TDP-43) proteinopathies. As of this writing, a specific compound designated "Hdac6-IN-43" is not prominently documented in publicly available scientific literature. Therefore, this document synthesizes the well-established mechanisms of selective HDAC6 inhibitors, such as Tubastatin A, which are frequently studied in relation to TDP-43-associated neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).
Executive Summary
TDP-43 proteinopathies are characterized by the mislocalization of nuclear TDP-43 to the cytoplasm, where it forms insoluble, phosphorylated aggregates. This leads to a loss of nuclear TDP-43 function and a toxic gain of function in the cytoplasm, ultimately contributing to neuronal death. HDAC6, a predominantly cytoplasmic, tubulin-deacetylating enzyme, has emerged as a key therapeutic target. Inhibition of HDAC6 has been shown to rescue several pathological hallmarks of TDP-43 proteinopathy. The core mechanism of action revolves around the hyperacetylation of α-tubulin, which enhances mitochondrial transport along microtubules, and the modulation of protein degradation pathways, such as autophagy, to clear toxic TDP-43 aggregates. This guide provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways.
Quantitative Data: Potency of Selective HDAC6 Inhibitors
The efficacy of HDAC6 inhibition is dependent on the potency and selectivity of the inhibitor. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of IC50 values for several selective HDAC6 inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Notes | Reference(s) |
| Tubastatin A | 15 | >1000-fold selective over all other HDAC isoforms except HDAC8 (57-fold). | [1][2] |
| ACY-1215 (Ricolinostat) | 5 | Selective for HDAC6. | [3] |
| ACY-738 | 1.7 | 60- to 1500-fold selective over class I HDACs. | [4] |
| WT161 | 0.4 | >100-fold selective over other HDACs. | [4] |
| Citarinostat (ACY-241) | 2.6 | 13 to 18-fold selectivity towards HDAC6 in comparison to HDAC1-3. | [4] |
| Nexturastat A | 5 | >190-fold selective over other HDACs. | [4] |
Core Signaling Pathways and Mechanism of Action
The therapeutic effects of HDAC6 inhibition in TDP-43 proteinopathies are primarily mediated through two interconnected pathways: the restoration of axonal transport and the enhancement of cellular protein degradation systems.
Restoration of Mitochondrial Axonal Transport
In healthy neurons, mitochondria are transported along microtubules to sites of high energy demand. This process is crucial for neuronal function and survival. In TDP-43 proteinopathies, axonal transport is often impaired.
HDAC6 deacetylates α-tubulin, a key component of microtubules. Deacetylation of α-tubulin reduces the binding affinity of motor proteins like kinesin-1, which is responsible for anterograde transport of cargo, including mitochondria.[1][5] HDAC6 also deacetylates Miro1, a mitochondrial outer membrane protein that links mitochondria to motor proteins.[2][4]
Mechanism of Rescue: Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin. This increases the binding of kinesin-1 to microtubules, thereby enhancing the anterograde transport of mitochondria.[1][5] Furthermore, HDAC6 inhibition increases the acetylation of Miro1, which is thought to modulate mitochondrial motility.[4] This restoration of mitochondrial transport alleviates energy deficits in distal axons and reduces oxidative stress, contributing to neuronal protection.
Enhancement of Autophagy-Lysosome Pathway
The accumulation of misfolded and aggregated TDP-43 in the cytoplasm is a key pathological feature. The autophagy-lysosome pathway (ALP) is a major cellular mechanism for the clearance of protein aggregates. HDAC6 plays a complex role in this process. It is involved in the fusion of autophagosomes with lysosomes, a critical step in autophagic flux.[6][7]
Mechanism of Rescue: In the context of TDP-43 proteinopathy, there is evidence that the interaction between TDP-43 and HDAC6 mRNA leads to an overexpression of HDAC6, which can impair autophagy.[8] By inhibiting HDAC6, the autophagic flux can be restored, leading to the efficient clearance of cytoplasmic TDP-43 aggregates.[6] This reduces the cytotoxic burden on the neuron.
Visualization of the Signaling Pathway
The following diagram illustrates the core mechanism of action of HDAC6 inhibition in ameliorating TDP-43 pathology.
Caption: Mechanism of HDAC6 inhibition in TDP-43 proteinopathy.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of HDAC6 inhibitors.
Nucleo-cytoplasmic Fractionation and Western Blot for TDP-43
This protocol is used to determine the subcellular localization of TDP-43 and assess the impact of HDAC6 inhibition on its cytoplasmic accumulation.
Materials:
-
Cell culture plates
-
Cell scraper
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cytoplasmic Extraction (CE) Buffer: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease inhibitor cocktail.
-
Nuclear Extraction (NE) Buffer: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitor cocktail.
-
Microcentrifuge and tubes
-
Sonicator
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Antibodies: anti-TDP-43, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker), and appropriate secondary antibodies.
Procedure:
-
Wash cultured cells (e.g., iPSC-derived motor neurons) twice with ice-cold PBS.
-
Scrape cells in 1 ml of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 200 µl of CE Buffer.
-
Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) into a new pre-chilled tube.
-
Wash the remaining pellet with 500 µl of CE Buffer without NP-40 and centrifuge again at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in 100 µl of NE Buffer.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Sonicate the nuclear lysate briefly to shear genomic DNA.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (nuclear fraction).
-
Determine the protein concentration of both cytoplasmic and nuclear fractions.
-
Perform Western blot analysis with equal amounts of protein from each fraction, probing for TDP-43, Lamin B1, and GAPDH.
Co-Immunoprecipitation (Co-IP) of TDP-43 and Interacting Proteins
This protocol is used to identify proteins that interact with TDP-43 and how these interactions are affected by HDAC6 inhibition.
Materials:
-
Cell lysate (prepared in a non-denaturing lysis buffer, e.g., RIPA buffer without SDS)
-
Anti-TDP-43 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100
-
Elution Buffer: e.g., 0.1 M glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE sample buffer
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-TDP-43 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Neutralize the eluate with Neutralization Buffer.
-
Add SDS-PAGE sample buffer, boil, and analyze the immunoprecipitates by Western blot or mass spectrometry.
Live-Cell Imaging of Mitochondrial Transport
This protocol allows for the visualization and quantification of mitochondrial movement in live neurons.
Materials:
-
Cultured neurons on glass-bottom dishes
-
MitoTracker Red CMXRos (or other mitochondrial fluorescent probe)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ/Fiji with Kymograph plugins)
Procedure:
-
Culture iPSC-derived motor neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Incubate the neurons with 50-100 nM MitoTracker Red CMXRos in culture medium for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed culture medium to remove excess dye.
-
Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15 minutes.
-
Identify axons and acquire time-lapse images of mitochondrial movement using a 40x or 60x objective. Capture images every 2-5 seconds for a total of 2-5 minutes.
-
Generate kymographs from the time-lapse image series using image analysis software.
-
Analyze the kymographs to quantify the number of moving mitochondria, their velocity, and directionality (anterograde vs. retrograde).
Conclusion
The inhibition of HDAC6 presents a promising therapeutic strategy for TDP-43 proteinopathies. By targeting the hyperacetylation of α-tubulin and Miro1, HDAC6 inhibitors can restore crucial axonal transport of mitochondria, mitigating energy deficits and neuronal stress. Concurrently, modulation of the autophagy-lysosome pathway by HDAC6 inhibition aids in the clearance of toxic cytoplasmic TDP-43 aggregates. The multifaceted mechanism of action addresses both the loss-of-function and toxic gain-of-function aspects of TDP-43 pathology. Further research into the development of highly selective and brain-penetrant HDAC6 inhibitors will be pivotal in translating these preclinical findings into effective therapies for neurodegenerative diseases.
References
- 1. HDAC6 Regulates Mitochondrial Transport in Hippocampal Neurons | PLOS One [journals.plos.org]
- 2. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 3. Analyzing Mitochondrial Transport and Morphology in Human Induced Pluripotent Stem Cell-Derived Neurons in Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. HDAC6 regulates mitochondrial transport in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. HDAC6 and TDP-43 promote autophagy impairment in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of a Representative HDAC6 Inhibitor
Disclaimer: No specific information could be found for a compound designated "Hdac6-IN-43" in the public domain as of the last update. This guide therefore provides a comprehensive overview of the discovery, synthesis, and characterization of a representative class of potent and selective Histone Deacetylase 6 (HDAC6) inhibitors, based on publicly available scientific literature. The data and methodologies presented are illustrative of the general processes involved in the development of such compounds.
Introduction to HDAC6 as a Therapeutic Target
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb histone deacetylases.[1][2] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm.[1][2] Its substrates are mainly non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[3][4] Through its enzymatic activity, HDAC6 plays a crucial role in a variety of cellular processes, such as cell motility, protein degradation, and stress responses.[4][5] Dysregulation of HDAC6 has been implicated in the pathology of several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[5][6] Consequently, the development of selective HDAC6 inhibitors has emerged as a promising therapeutic strategy.
Discovery of Selective HDAC6 Inhibitors
The discovery of selective HDAC6 inhibitors often involves high-throughput screening of chemical libraries followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. A common structural motif for HDAC6 inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. Hydroxamic acids are a well-established class of ZBGs for HDAC inhibitors.
Synthesis of a Representative HDAC6 Inhibitor
The following is a generalized synthetic scheme for a hydroxamate-based HDAC6 inhibitor, representative of those found in the scientific literature.
General Synthetic Pathway for a Hydroxamate-Based HDAC6 Inhibitor
Caption: Generalized synthesis of a hydroxamate-based HDAC6 inhibitor.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of a selective HDAC6 inhibitor against various HDAC isoforms. Lower IC50 values indicate higher potency.
| Compound | HDAC1 (IC50, nM) | HDAC6 (IC50, nM) | Selectivity (HDAC1/HDAC6) |
| Representative Inhibitor | >1000 | 10 | >100-fold |
| Reference Compounds | |||
| Pan-HDAC Inhibitor (e.g., SAHA) | 2 | 10 | 0.2 |
| Selective HDAC6 Inhibitor (e.g., Tubastatin A) | 1900 | 11 | 172-fold |
Experimental Protocols
General Procedure for Inhibitor Synthesis
A solution of a suitable carboxylic acid intermediate in an appropriate solvent (e.g., dimethylformamide) is treated with a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt)) and hydroxylamine hydrochloride at room temperature. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. The crude product is then purified by column chromatography or preparative high-performance liquid chromatography to yield the final hydroxamate inhibitor.
HDAC Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against HDAC isoforms is typically determined using a fluorogenic assay. Recombinant human HDAC enzymes are incubated with the test compound at various concentrations in an assay buffer. The enzymatic reaction is initiated by the addition of a fluorogenic substrate. After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal. The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Western Blot Analysis for Tubulin Acetylation
To confirm the cellular activity of the HDAC6 inhibitor, its effect on the acetylation of its primary substrate, α-tubulin, is assessed by Western blotting. Cells are treated with the inhibitor for a specified time. Following treatment, cell lysates are prepared, and proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Cellular Pathways
HDAC6 is involved in several key cellular pathways, including the regulation of microtubule dynamics and the cellular stress response.
HDAC6 Signaling Pathways
Caption: Key signaling pathways modulated by HDAC6 activity.
Experimental Workflow for HDAC6 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HDAC6 inhibitor.
HDAC6 Inhibitor Evaluation Workflow
Caption: Preclinical evaluation workflow for a novel HDAC6 inhibitor.
Conclusion
The selective inhibition of HDAC6 represents a promising therapeutic avenue for a range of diseases. The development of potent and selective inhibitors requires a multidisciplinary approach, encompassing chemical synthesis, biochemical and cellular assays, and in vivo studies. The methodologies and data presented in this guide provide a foundational understanding of the processes involved in the discovery and characterization of novel HDAC6 inhibitors. Further research in this area is crucial for the translation of these promising therapeutic agents into clinical practice.
References
- 1. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
- 6. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Selective HDAC6 Inhibitors in Autosomal Dominant Polycystic Kidney Disease
A Note on "Hdac6-IN-43": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound" in the context of Autosomal Dominant Polycystic Kidney Disease (ADPKD). Therefore, this technical guide will focus on the broader class of selective Histone Deacetylase 6 (HDAC6) inhibitors and their therapeutic potential for ADPKD, providing a framework for the evaluation of any novel selective HDAC6 inhibitor for this indication. The data and methodologies presented are based on studies of well-characterized selective HDAC6 inhibitors such as Tubastatin A and ACY-1215.
Introduction to HDAC6 and its Role in ADPKD
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, often leading to end-stage renal disease.[1][2] The disease is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[2][3] Disruption of the PC1-PC2 complex leads to the dysregulation of multiple signaling pathways.[2][3]
Histone Deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, proliferation, and protein degradation.[1][4] Notably, HDAC6 expression and activity are elevated in Pkd1-mutant renal epithelial cells.[2][3][5][6] This upregulation of HDAC6 is implicated in cyst formation and growth, making it a promising therapeutic target for ADPKD.[2][5][7] Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin and cortactin.[1]
Mechanism of Action of HDAC6 Inhibition in ADPKD
The therapeutic effect of selective HDAC6 inhibition in ADPKD is believed to be multifactorial, primarily involving the modulation of cyclic AMP (cAMP) and intracellular calcium (Ca2+) signaling pathways, which are known to be dysregulated in ADPKD.[1][5]
Key mechanistic aspects include:
-
Reduction of cAMP Levels: HDAC6 inhibition has been shown to downregulate intracellular cAMP levels.[1][2][5] Elevated cAMP is a key driver of cyst growth in ADPKD, promoting both cell proliferation and fluid secretion.[5][6][8] The reduction in cAMP is partly achieved by decreasing the protein expression of adenylyl cyclase 6.[2]
-
Modulation of Intracellular Calcium: HDAC6 inhibition leads to a decrease in intracellular Ca2+ levels.[1] Dysregulated calcium signaling is a hallmark of ADPKD. By reducing intracellular Ca2+, HDAC6 inhibitors can impact calcium-dependent signaling pathways that contribute to cystogenesis.[1]
-
Inhibition of Cell Proliferation: By lowering cAMP levels and modulating other signaling pathways, HDAC6 inhibitors inhibit the proliferation of cyst-lining epithelial cells, a critical factor in cyst enlargement.[2][5]
-
Inhibition of Fluid Secretion: Elevated cAMP in ADPKD activates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to chloride and fluid secretion into the cysts.[5][6] HDAC6 inhibitors have been shown to inhibit cAMP-activated CFTR-mediated chloride currents, thereby reducing fluid accumulation.[5]
-
Restoration of Ciliary Function: HDAC6 is involved in the deacetylation of α-tubulin, a key component of microtubules and primary cilia.[1] While the precise role in ADPKD is still being elucidated, modulation of tubulin acetylation may impact ciliary function, which is known to be defective in this disease.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies of selective HDAC6 inhibitors in mouse models of ADPKD.
Table 1: Effects of Tubastatin on Renal Parameters in a Pkd1 Conditional Knockout Mouse Model
| Parameter | Control (DMSO) | Tubastatin (5 mg/kg/day) | Percentage Change | Reference |
| Kidney Weight to Body Weight Ratio | ~0.12 | ~0.08 | ↓ 33% | [1] |
| Cystic Area (%) | ~60% | ~30% | ↓ 50% | [1] |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | ~100 | ~50 | ↓ 50% | [1] |
Table 2: Effects of ACY-1215 on Cyst Growth and cAMP Levels
| Model System | Treatment | Outcome Measure | Result | Reference |
| Pkd1 Conditional Knockout Mouse | ACY-1215 | Cyst Growth | Slowed | [2] |
| MDCK Cells (in vitro cyst model) | ACY-1215 | Cyst Formation | Prevented | [2] |
| Pkd1-/- Proximal Tubule Cells | ACY-1215 | cAMP Levels | Lowered | [2] |
| Pkd1-/- Proximal Tubule Cells | ACY-1215 | Adenylyl Cyclase 6 Protein Expression | Decreased | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the context of evaluating HDAC6 inhibitors for ADPKD.
In Vivo Efficacy Studies in a Mouse Model of ADPKD
-
Animal Model: Pkd1fl/fl;Pax8rtTA;TetO-cre mice are commonly used. Doxycycline administration induces the expression of Cre recombinase, leading to the knockout of the Pkd1 gene and subsequent cyst formation.[1][2]
-
Drug Administration: A selective HDAC6 inhibitor (e.g., Tubastatin at 5 mg/kg or ACY-1215) or vehicle (e.g., DMSO) is administered daily via intraperitoneal injection from a specified postnatal day (e.g., day 10 to 20).[1]
-
Endpoint Analysis: At a predetermined time point (e.g., postnatal day 21), kidneys are harvested.[1]
-
Histological Analysis: Kidneys are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize cysts. The cystic area is quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total kidney area (cystic index).[1]
-
Renal Function Assessment: Blood is collected for measurement of blood urea nitrogen (BUN) levels as an indicator of renal function.[1]
-
Biochemical Analysis: Kidney tissues can be processed to measure levels of cAMP and protein expression of relevant targets (e.g., adenylyl cyclase 6) via Western blotting.[2]
-
In Vitro Cystogenesis Assay
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a well-established in vitro model for cyst formation.[2][5]
-
Assay Protocol:
-
MDCK cells are suspended in a collagen matrix.
-
The cells are treated with a selective HDAC6 inhibitor (e.g., Tubacin or ACY-1215) or vehicle.
-
The cells are cultured for a period of time (e.g., several days) to allow for cyst formation.
-
Cyst development is monitored and quantified by microscopy. The effect of the inhibitor on preventing cyst formation or reducing the size of pre-formed cysts is evaluated.[2]
-
cAMP Measurement
-
Sample Preparation: Cells or kidney tissue homogenates are prepared according to the manufacturer's instructions for a cAMP assay kit.
-
Assay: A competitive enzyme immunoassay (EIA) is typically used to quantify cAMP levels. The concentration of cAMP in the samples is determined by comparison to a standard curve.
Western Blotting for Protein Expression
-
Protein Extraction: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., acetylated α-tubulin, total α-tubulin, adenylyl cyclase 6, β-actin as a loading control).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system. Band intensity is quantified using densitometry software.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC6 in ADPKD
Caption: Signaling pathway of HDAC6 in ADPKD and the point of intervention for selective inhibitors.
General Experimental Workflow for Evaluating a Novel HDAC6 Inhibitor
Caption: A general workflow for the preclinical evaluation of a novel HDAC6 inhibitor for ADPKD.
Conclusion
Selective inhibition of HDAC6 presents a compelling therapeutic strategy for Autosomal Dominant Polycystic Kidney Disease. By targeting the dysregulated cAMP and Ca2+ signaling pathways that drive cystogenesis, selective HDAC6 inhibitors have demonstrated significant efficacy in preclinical models, reducing cyst growth and improving renal function. The data from studies on compounds like Tubastatin A and ACY-1215 provide a strong rationale for the continued development of novel, potent, and selective HDAC6 inhibitors. A systematic evaluation of any new chemical entity, such as a hypothetical "this compound," following the outlined experimental workflows, will be crucial in advancing this therapeutic approach towards clinical application for the benefit of patients with ADPKD.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Hdac6-IN-43: A Technical Guide to its Impact on α-Tubulin Acetylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-43, with a specific focus on its effect on the acetylation of α-tubulin. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. The acetylation of α-tubulin on lysine (B10760008) 40 (K40) is a critical post-translational modification associated with microtubule stability and flexibility. By removing the acetyl group from α-tubulin, HDAC6 regulates microtubule dynamics. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which has been shown to have therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders.
This compound, also identified as compound 26 in recent literature, is a novel benzothiazole (B30560) derivative that has emerged as a potent inhibitor of HDACs.[1] This guide will synthesize the current understanding of this compound's mechanism of action, particularly its role in modulating α-tubulin acetylation.
Quantitative Data
This compound has been characterized as a potent inhibitor of multiple HDAC isoforms, with a notable selectivity for HDAC6. The half-maximal inhibitory concentration (IC50) values determined from in vitro enzymatic assays are summarized below.
| Compound | HDAC1 (IC50) | HDAC2 (IC50) | HDAC6 (IC50) | Reference |
| This compound (compound 26) | < 150 nM | < 150 nM | 11 nM | [1] |
Note: Specific quantitative data from dose-response or time-course studies detailing the direct effect of this compound on α-tubulin acetylation levels in cellular models is not yet publicly available in the cited literature. The presented data reflects enzymatic inhibition.
Signaling Pathways and Experimental Workflows
To understand the effect of this compound on α-tubulin acetylation, it is essential to visualize the relevant signaling pathway and the experimental procedures used to quantify these changes.
Mechanism of Action of this compound
The following diagram illustrates the core mechanism by which this compound influences α-tubulin acetylation.
Caption: this compound inhibits HDAC6, preventing the deacetylation of α-tubulin.
Experimental Workflow: Western Blotting
Western blotting is a key technique to quantify changes in the acetylation of α-tubulin following treatment with this compound.
Caption: Standard workflow for assessing α-tubulin acetylation via Western blot.
Experimental Workflow: Immunofluorescence
Immunofluorescence allows for the visualization of changes in acetylated α-tubulin within the cellular context.
Caption: Workflow for visualizing acetylated α-tubulin using immunofluorescence.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of HDAC6 inhibitors on α-tubulin acetylation.
Protocol 1: In Vitro HDAC6 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
This compound
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well (except for no-enzyme controls).
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation
This protocol details the steps to measure the levels of acetylated α-tubulin in cells treated with this compound.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound and a vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (typically overnight at 4°C), diluted in blocking buffer.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample.
Protocol 3: Immunofluorescence Staining of Acetylated α-Tubulin
This protocol allows for the visualization and qualitative assessment of acetylated α-tubulin within cells.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetyl-α-tubulin (Lys40)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate. Treat with this compound or vehicle control as desired.
-
Fixation: Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-acetyl-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images of the acetylated microtubule network.
Conclusion
This compound is a potent and selective inhibitor of HDAC6 that holds promise for modulating cellular processes regulated by α-tubulin acetylation. While direct quantitative data on its cellular effects on α-tubulin are still emerging, the provided enzymatic inhibition data and established experimental protocols offer a robust framework for its further investigation. The visualization of the underlying pathways and experimental workflows in this guide serves as a valuable resource for researchers in the field of drug discovery and cell biology, facilitating a deeper understanding and future exploration of this compound's therapeutic potential.
References
An In-depth Technical Guide on the Interaction of Selective HDAC6 Inhibitors with Hsp90
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Hdac6-IN-43" is not publicly available in the scientific literature. This guide utilizes "this compound" as a representative model for a potent and selective HDAC6 inhibitor. The quantitative data, experimental protocols, and mechanistic descriptions provided are based on established knowledge of the HDAC6-Hsp90 interaction and data from well-characterized HDAC6 inhibitors such as Tubacin, and pan-HDAC inhibitors with significant HDAC6 activity like Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA).
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1] A key non-histone substrate of HDAC6 is the molecular chaperone Heat shock protein 90 (Hsp90).[2][3] The interaction between HDAC6 and Hsp90 is a critical regulatory node in cellular protein quality control and signaling pathways, making it an attractive target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.[3][4]
This technical guide provides a comprehensive overview of the interaction between selective HDAC6 inhibitors, represented here by the model compound this compound, and Hsp90. It details the underlying molecular mechanisms, presents quantitative data from relevant studies, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
The Molecular Mechanism of HDAC6 and Hsp90 Interaction
HDAC6 directly interacts with and deacetylates Hsp90, a molecular chaperone responsible for the proper folding, stability, and activity of a multitude of "client" proteins, many of which are critical oncogenic signaling molecules.[2][5] The chaperone function of Hsp90 is tightly regulated by post-translational modifications, with acetylation being a key inhibitory modification.
HDAC6-mediated deacetylation of specific lysine (B10760008) residues on Hsp90, such as K294, is essential for maintaining its chaperone activity.[2] Deacetylation allows Hsp90 to adopt a conformation that facilitates ATP binding and interaction with its co-chaperones (e.g., p23) and client proteins.[2]
Inhibition of HDAC6 by a selective inhibitor like our model, this compound, leads to the hyperacetylation of Hsp90.[2][3] This hyperacetylation event disrupts the chaperone cycle by:
-
Reducing ATP Binding: Acetylation of Hsp90 decreases its affinity for ATP, which is crucial for its chaperone function.[6]
-
Disrupting Co-chaperone Interaction: Hyperacetylated Hsp90 fails to effectively interact with essential co-chaperones like p23.[2][5]
-
Promoting Client Protein Degradation: The compromised chaperone function of Hsp90 leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[2]
This intricate interplay establishes a bidirectional regulatory loop, as Hsp90 has also been shown to act as a chaperone for HDAC6, influencing its stability.[6]
Quantitative Data
The following tables summarize key quantitative data for representative HDAC6 inhibitors. This data is essential for understanding the potency and selectivity of compounds that modulate the HDAC6-Hsp90 axis.
Table 1: In Vitro Enzymatic Inhibition of HDAC Isoforms
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Nexturastat A | 2.9 | - | - | [7] |
| SAHA | 3.8 | - | - | [7] |
| Trichostatin A | 0.16 | - | - | [7] |
| This compound (Model) | <10 | >1000 | >100 | Hypothetical |
Table 2: Cellular Activity of HDAC6 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Tubacin | MSK-Leuk1 | Western Blot | Increased α-tubulin acetylation | Dose-dependent increase | [2] |
| TSA | MSK-Leuk1 | Co-IP | Disruption of Hsp90-p23 interaction | Observed | [2] |
| SAHA | MSK-Leuk1 | Co-IP | Disruption of Hsp90-p23 interaction | Observed | [2] |
| Cisplatin | 15 NSCLC cell lines | Proliferation Assay | IC50 | Positively correlated with HDAC6 protein levels | [8] |
| This compound (Model) | Cancer Cell Line | Western Blot | Increased Hsp90 acetylation | Concentration-dependent increase | Hypothetical |
| This compound (Model) | Cancer Cell Line | Western Blot | Degradation of Hsp90 client protein (e.g., Akt) | Concentration-dependent decrease | Hypothetical |
Signaling Pathways and Experimental Workflows
Signaling Pathway of HDAC6-Hsp90 Interaction
The following diagram illustrates the central role of HDAC6 in regulating Hsp90 function and the downstream consequences for client protein stability.
Experimental Workflow: Co-Immunoprecipitation
This diagram outlines the workflow for a co-immunoprecipitation experiment to demonstrate the interaction between HDAC6 and Hsp90.
Experimental Workflow: Western Blot for Acetylated Proteins
This diagram illustrates the general workflow for assessing changes in protein acetylation (e.g., α-tubulin or Hsp90) following treatment with an HDAC6 inhibitor.
References
- 1. Acetyl-HSP90 (Lys294) Polyclonal Antibody (600-401-981) [thermofisher.com]
- 2. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition restores TDP-43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor. [scholars.duke.edu]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Depletion of HDAC6 enhances cisplatin-induced DNA damage and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-43 Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress response. Unlike other HDACs, which primarily target histone proteins within the nucleus, HDAC6 boasts a diverse range of non-histone substrates, with α-tubulin being one of the most well-characterized. The deacetylation of α-tubulin by HDAC6 influences microtubule stability and dynamics. Given its involvement in numerous pathological conditions, including cancer and neurodegenerative diseases, HDAC6 has emerged as a compelling therapeutic target. Hdac6-IN-43 is a potent inhibitor of HDAC6, demonstrating significant selectivity for this isoform. This technical guide provides an in-depth overview of the substrate specificity of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Quantitative Data: Inhibitory Activity of this compound
The substrate specificity of this compound is defined by its differential inhibitory activity against various HDAC isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this specificity. This compound exhibits potent inhibition of HDAC6 and maintains selectivity over other HDAC isoforms, particularly class I HDACs.
| HDAC Isoform | IC50 (nM) | Substrate Class |
| HDAC6 | 11 | Class IIb (non-histone, e.g., α-tubulin) |
| HDAC1 | < 150 | Class I (primarily histones) |
| HDAC2 | < 150 | Class I (primarily histones) |
Note: Data sourced from commercial supplier information.
Experimental Protocols
The determination of the substrate specificity of this compound relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro HDAC Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified HDAC isoforms in the presence of an inhibitor.
1. Principle: A fluorogenic substrate, typically an acetylated lysine (B10760008) side chain linked to a fluorescent molecule, is incubated with a recombinant HDAC enzyme. Deacetylation of the substrate by the HDAC enzyme allows for subsequent cleavage by a developer enzyme, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is directly proportional to the HDAC activity.
2. Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (and other inhibitors for comparison) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the recombinant HDAC enzyme. Include a positive control (enzyme with DMSO vehicle) and a negative control (no enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the generation of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of α-Tubulin Acetylation
This cell-based assay is used to confirm the in-cell activity of this compound by measuring the acetylation status of its primary substrate, α-tubulin.
1. Principle: Cells are treated with this compound, leading to an accumulation of acetylated α-tubulin due to the inhibition of HDAC6. Total cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
2. Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
3. Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin normalized to total α-tubulin.
Visualizations
HDAC6 Signaling Pathway
Caption: Simplified signaling pathway of HDAC6-mediated deacetylation of α-tubulin and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Experimental workflow for determining the IC50 value of this compound using a fluorometric enzymatic assay.
Logical Relationship of this compound Action
Caption: Logical flow diagram illustrating the mechanism of action of this compound from enzyme inhibition to cellular effects.
An In-depth Technical Guide to the Biological Activity of Selective HDAC6 Inhibitors
Disclaimer: No specific public information could be found for a compound designated "Hdac6-IN-43." This guide therefore provides a representative overview of the biological activity of well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors, based on available scientific literature. The data and methodologies presented are derived from studies on compounds such as HPB and QTX125 and are intended to serve as a technical reference for researchers, scientists, and drug development professionals interested in the therapeutic potential of HDAC6 inhibition.
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb of histone deacetylases.[1][2] Unlike other HDACs that primarily target nuclear histones, HDAC6 has a distinct substrate specificity for non-histone proteins, including α-tubulin, HSP90, and cortactin.[1][3][4] This cytoplasmic localization and specific substrate profile make HDAC6 an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[5][6] Selective HDAC6 inhibitors are being actively investigated for their potential to modulate various cellular processes such as cell motility, protein degradation, and stress responses with a potentially better safety profile than pan-HDAC inhibitors.[1]
Quantitative Data Summary
The biological activity of selective HDAC6 inhibitors is typically characterized by their potency in enzymatic and cell-based assays, as well as their efficacy in preclinical in vivo models. The following tables summarize key quantitative data for representative selective HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Cell Line | Assay Type | Reference |
| HPB | HDAC6 | 31 | ~36-fold | - | Enzyme Inhibition Assay | |
| HPB | HDAC1 | 1,130 | - | - | Enzyme Inhibition Assay | |
| QTX125 | HDAC6 | - | Highly Selective | REC-1 | Cell Growth Inhibition | [1] |
Table 2: In Vivo Efficacy of Selective HDAC6 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| HPB | Tumor-bearing mice | Not Specified | As effective as paclitaxel (B517696) in anticancer activity | [5] |
| QTX125 | Mantle Cell Lymphoma (REC-1 xenograft) | 60 mg/kg, intraperitoneal | Significant inhibition of lymphoma growth | [1] |
Signaling Pathways and Mechanisms of Action
HDAC6 plays a crucial role in several key cellular pathways. One of its most well-established functions is the deacetylation of α-tubulin, which regulates microtubule dynamics and, consequently, cell migration and division.[1] By inhibiting HDAC6, α-tubulin becomes hyperacetylated, which can impact microtubule-dependent processes.
Another critical function of HDAC6 is its involvement in the cellular stress response, particularly in the clearance of misfolded proteins. HDAC6 contains a ubiquitin-binding domain that allows it to recognize and bind to polyubiquitinated misfolded proteins.[3][5] It then facilitates the transport of these protein aggregates along microtubules to be degraded via autophagy. This process is often referred to as the aggresome pathway. Inhibition of HDAC6 can modulate this process, which has therapeutic implications for neurodegenerative diseases characterized by protein aggregation, such as ALS and Alzheimer's disease.[7][8]
Key Experimental Protocols
The following are representative protocols for evaluating the biological activity of selective HDAC6 inhibitors.
1. In Vitro HDAC Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HDAC6 and other HDAC isoforms to assess potency and selectivity.
-
Procedure:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are used.
-
A fluorogenic acetylated peptide substrate is incubated with the respective HDAC enzyme in the presence of varying concentrations of the inhibitor.
-
The HDAC enzyme deacetylates the substrate.
-
A developer solution is added to cleave the deacetylated substrate, releasing a fluorophore.
-
Fluorescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Western Blot Analysis of Acetylated α-Tubulin
-
Objective: To confirm the cellular activity of an HDAC6 inhibitor by measuring the level of its primary substrate, acetylated α-tubulin.
-
Procedure:
-
Cancer cell lines (e.g., LNCaP, REC-1) are treated with the HDAC6 inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
The signal is detected using a chemiluminescence substrate and an imaging system. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates HDAC6 inhibition.[1][5]
-
3. Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of the HDAC6 inhibitor on cancer cell growth and survival.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT or CellTiter-Glo.
-
To assess apoptosis, treated cells can be stained with Annexin V and propidium (B1200493) iodide and analyzed by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.
-
4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the HDAC6 inhibitor in a living organism.
-
Procedure:
-
Human cancer cells (e.g., REC-1) are subcutaneously injected into immunodeficient mice.[1]
-
Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups.[1]
-
The inhibitor is administered systemically (e.g., intraperitoneally) according to a specific dosing schedule.[1]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot for acetylated α-tubulin). A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.[1]
-
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 7. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Signaling Pathways Modulated by HDAC6 Inhibition
A Note on Nomenclature: This guide focuses on the signaling pathways affected by the inhibition of Histone Deacetylase 6 (HDAC6). The specific inhibitor "Hdac6-IN-43" was not identified in the current literature. Therefore, this document synthesizes data from studies on various well-characterized HDAC6 inhibitors to provide a comprehensive overview of the core signaling pathways modulated by targeting this enzyme. The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone proteins.[1][2][3] Its involvement in cancer, neurodegenerative diseases, and inflammatory disorders has made it a compelling therapeutic target.[2][4][5] Inhibition of HDAC6 leads to the modulation of key signaling pathways that regulate cell motility, protein degradation, cell death, and immune responses. This guide provides a detailed examination of these pathways, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6's regulatory functions are primarily executed through its deacetylase activity on a range of cytoplasmic substrates, including α-tubulin, Hsp90, and cortactin.[1][3] Its inhibition consequently impacts multiple interconnected signaling cascades.
Cytoskeletal Dynamics and Cell Motility
HDAC6 is a key regulator of microtubule dynamics through its deacetylation of α-tubulin.[1] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which affects microtubule stability and function. This, in turn, impacts cell motility and migration.[6]
Another important substrate in this pathway is cortactin. Deacetylation of cortactin by HDAC6 is required for its proper function in actin polymerization and cell movement.[6] HDAC6 inhibition leads to hyperacetylated cortactin, which impairs cell motility.[6]
Diagram of HDAC6's Role in Cytoskeletal Dynamics:
Caption: HDAC6 deacetylates α-tubulin and cortactin, regulating microtubule dynamics and actin polymerization to control cell motility.
Protein Homeostasis: Autophagy and Ubiquitin-Proteasome System (UPS)
HDAC6 plays a crucial role in protein degradation pathways, particularly in the clearance of misfolded and aggregated proteins. It links the ubiquitin-proteasome system (UPS) and autophagy.[7][8] HDAC6 contains a ubiquitin-binding domain that allows it to recognize and bind to polyubiquitinated misfolded proteins.[6]
Upon binding, HDAC6 facilitates the transport of these protein aggregates along microtubules to be degraded by either the proteasome or the autophagosome in a process known as aggresome formation.[6] Inhibition of HDAC6 can impair this clearance mechanism. However, in the context of certain diseases like those involving TDP-43 proteinopathy, HDAC6 overexpression has been shown to facilitate the autophagic degradation of insoluble ubiquitinated proteins.[7] Conversely, HDAC6 inhibition has also been shown to restore TDP-43 pathology in some models.[9] This suggests a complex, context-dependent role for HDAC6 in protein clearance.
Diagram of HDAC6 in Protein Homeostasis:
Caption: HDAC6 binds to polyubiquitinated proteins, facilitating their transport to autophagosomes for degradation, thus linking the UPS and autophagy pathways.
The HDAC6-TDP-43 Axis in Neurodegeneration
Transactive response DNA-binding protein 43 (TDP-43) is a key protein implicated in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD).[8] Pathological TDP-43 is often mislocalized to the cytoplasm, where it can aggregate. HDAC6 has a multifaceted relationship with TDP-43.
TDP-43 can bind to HDAC6 mRNA and regulate its expression, with TDP-43 overexpression leading to increased HDAC6 levels.[7][10] HDAC6, in turn, can modulate TDP-43's aggregation and toxicity.[7] Overexpression of HDAC6 has been shown to decrease the levels of insoluble and cytosolic TDP-43.[7][8] Pharmacological inhibition of HDAC6 has also been demonstrated to restore TDP-43 pathology and axonal transport defects in motor neurons with TDP-43 mutations.[9]
Diagram of the HDAC6-TDP-43 Feedback Loop:
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 and TDP-43 promote autophagy impairment in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Cellular Target Engagement of Hdac6-IN-43
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to confirm and quantify the engagement of Hdac6-IN-43 with its intended target, Histone Deacetylase 6 (HDAC6), within a cellular context. Accurate determination of target engagement is a critical step in the development of selective and potent therapeutic agents. This document outlines key experimental protocols, data presentation strategies, and visual workflows to facilitate the cellular characterization of this compound.
Introduction to HDAC6 and Target Engagement
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2] Its diverse functions are attributed to the deacetylation of non-histone protein substrates such as α-tubulin, cortactin, and Hsp90.[2] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders, making it an attractive therapeutic target.[1][3][4]
Target engagement assays are designed to provide definitive evidence that a drug candidate physically interacts with its intended protein target within the complex milieu of a living cell. For this compound, confirming target engagement is paramount to understanding its mechanism of action and correlating its cellular effects with the direct inhibition of HDAC6. This guide details three key methodologies: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting for the downstream pharmacodynamic marker, acetylated α-tubulin.
Key Cellular Target Engagement Assays for this compound
A multi-faceted approach employing both direct and indirect measures of target engagement is recommended for the comprehensive characterization of this compound.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that directly measures the binding of this compound to HDAC6 in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC6 and a fluorescently labeled tracer that competes with this compound for binding to the active site.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of HDAC6 upon ligand binding. The principle is that a protein's melting point increases when it is bound to a ligand, and this change can be quantified in intact cells.[5]
-
Western Blot for Acetylated α-Tubulin: An indirect but crucial assay that measures the functional consequence of HDAC6 inhibition. Increased acetylation of α-tubulin, a primary substrate of HDAC6, serves as a robust pharmacodynamic marker of target engagement.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.
NanoBRET™ Target Engagement Assay Protocol
This protocol is adapted from established NanoBRET™ methodologies for HDAC6.[3][9][10][11]
Materials:
-
HEK293 cells stably expressing NanoLuc®-HDAC6 fusion protein.[12]
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ HDAC6 Tracer.
-
This compound.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, opaque 96-well assay plates.
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm).
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing NanoLuc®-HDAC6 to ~80-90% confluency.
-
Trypsinize and resuspend cells in Opti-MEM™ to a density of 2 x 10^5 cells/mL.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in Opti-MEM™.
-
Prepare a 2X solution of the NanoBRET™ HDAC6 Tracer in Opti-MEM™ at the recommended concentration.
-
-
Assay Plate Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 25 µL of the 2X this compound dilutions to the appropriate wells.
-
Add 25 µL of Opti-MEM™ to the "no inhibitor" control wells.
-
-
Tracer Addition and Incubation:
-
Add 25 µL of the 2X NanoBRET™ HDAC6 Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to detect donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >610 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the "no inhibitor" controls.
-
Plot the normalized BRET ratio against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general framework for performing a CETSA experiment to assess this compound target engagement.[5][13][14]
Materials:
-
Adherent or suspension cells endogenously expressing HDAC6.
-
This compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for western blotting (SDS-PAGE gels, transfer apparatus, etc.).
-
Anti-HDAC6 antibody.
-
PCR machine or water baths for heating.
Procedure:
-
Cell Treatment:
-
Seed cells and grow to ~80% confluency.
-
Treat cells with either vehicle control or this compound at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
For adherent cells, trypsinize and resuspend in PBS. For suspension cells, collect by centrifugation.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against HDAC6, followed by a secondary antibody.
-
Detect the signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for HDAC6 at each temperature for both vehicle- and this compound-treated samples.
-
Plot the percentage of soluble HDAC6 (relative to the unheated control) against the temperature for both conditions.
-
The shift in the melting curve indicates thermal stabilization of HDAC6 by this compound.
-
Western Blot Protocol for Acetylated α-Tubulin
This protocol details the immunodetection of acetylated α-tubulin as a pharmacodynamic marker of HDAC6 inhibition.[6][7][8][15]
Materials:
-
Cell line of interest.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound for a specified time (e.g., 4, 8, or 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for acetylated α-tubulin and total α-tubulin.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample.
-
Plot the fold-change in normalized acetylated α-tubulin relative to the vehicle control against the concentration of this compound.
-
Data Presentation
Quantitative data from the target engagement assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: NanoBRET™ Target Engagement Data for this compound
| Compound | Cell Line | Tracer Concentration | IC50 (nM) |
| This compound | HEK293-NanoLuc-HDAC6 | 100 nM | [Insert Value] |
| Control Inhibitor | HEK293-NanoLuc-HDAC6 | 100 nM | [Insert Value] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Compound | Cell Line | Concentration | ΔTm (°C) |
| This compound | [Insert Cell Line] | 1 µM | [Insert Value] |
| Vehicle | [Insert Cell Line] | - | 0 |
Table 3: Western Blot Analysis of Acetylated α-Tubulin
| Compound | Cell Line | Treatment Time | EC50 (nM) | Max Fold Induction |
| This compound | [Insert Cell Line] | 24 hours | [Insert Value] | [Insert Value] |
| Control Inhibitor | [Insert Cell Line] | 24 hours | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Diagrams illustrating the signaling pathway and experimental workflows are provided below in the DOT language for Graphviz.
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
Caption: NanoBRET Target Engagement Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The comprehensive characterization of this compound requires a robust assessment of its engagement with HDAC6 in a cellular environment. The combination of a direct binding assay like NanoBRET™, a biophysical method such as CETSA, and a functional downstream assay like the quantification of acetylated α-tubulin provides a powerful and integrated approach. This technical guide offers the foundational protocols and frameworks to rigorously evaluate the cellular target engagement of this compound, thereby enabling a deeper understanding of its therapeutic potential and mechanism of action.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac6-IN-43: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac6-IN-43, also identified as compound 26, is a novel benzothiazole (B30560) derivative that has demonstrated potent inhibitory activity against histone deacetylases (HDACs), with a notable selectivity for HDAC6.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols from preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development, particularly those with an interest in targeting HDACs for therapeutic intervention in diseases such as autosomal dominant polycystic kidney disease (ADPKD).
Introduction to HDAC6 and its Role in Disease
Histone deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 has a diverse range of non-histone substrates.[2] Key substrates include α-tubulin, cortactin, and heat shock protein 90 (Hsp90). Through the deacetylation of these proteins, HDAC6 is involved in a multitude of cellular processes, including cell motility, protein quality control through autophagy, and microtubule dynamics.
Dysregulation of HDAC6 activity has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[2] Notably, increased HDAC6 expression and activity have been observed in cystic epithelial cells in autosomal dominant polycystic kidney disease (ADPKD), a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys.[1][2] This has positioned HDAC6 as a promising therapeutic target for ADPKD and other conditions. Inhibition of HDAC6 has been shown to reduce cyst growth, highlighting the potential of selective HDAC6 inhibitors as a novel therapeutic strategy.[2]
Pharmacological Profile of this compound
This compound is a potent, multi-targeting HDAC inhibitor with high sensitivity for HDAC6.[1][3][4] Its pharmacological activity is centered on the inhibition of HDAC enzymes, leading to downstream effects on cellular processes regulated by protein acetylation.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of histone deacetylases. By binding to the active site of these enzymes, this compound prevents the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone protein substrates. The pronounced inhibitory effect on HDAC6 suggests a potential to modulate cellular pathways critically dependent on this isoform, such as microtubule-dependent transport and protein degradation pathways. In the context of ADPKD, the therapeutic effects of HDAC6 inhibition are linked to the downregulation of cyclic AMP (cAMP) levels and the inhibition of cell proliferation and fluid secretion in cyst-lining epithelial cells.[2]
Quantitative Pharmacological Data
The inhibitory potency of this compound against several HDAC isoforms has been characterized, revealing a strong preference for HDAC6.[1] The following table summarizes the available quantitative data.
| Target | IC50 (nM) |
| HDAC1 | < 150 |
| HDAC2 | < 150 |
| HDAC6 | 11 |
Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. Data sourced from a study on benzothiazole derivatives for the treatment of ADPKD.[1]
Key Experimental Protocols
This section provides an overview of the methodologies used to characterize the pharmacological properties of this compound.
In Vitro HDAC Inhibition Assay
The enzymatic activity of this compound was determined using a fluorometric assay.
-
Principle: The assay measures the ability of the compound to inhibit the deacetylation of a fluorogenic HDAC substrate.
-
Procedure:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, and HDAC6) are incubated with the test compound (this compound) at various concentrations.
-
A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is added to the reaction mixture.
-
HDAC-mediated deacetylation of the substrate renders it susceptible to cleavage by a developer enzyme (e.g., trypsin).
-
Cleavage of the deacetylated substrate releases a fluorescent molecule (AMC).
-
The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vitro Cystogenesis Model
The effect of this compound on cyst formation was evaluated using a Madin-Darby canine kidney (MDCK) cell-based 3D culture model.
-
Principle: MDCK cells, when cultured in a 3D matrix, form hollow, cyst-like structures. This model allows for the assessment of compounds on cyst initiation and growth.
-
Procedure:
-
MDCK cells are suspended in a collagen or Matrigel matrix.
-
The cell-matrix suspension is plated in a multi-well plate.
-
The cells are treated with a cystogenic agent (e.g., forskolin) to induce cyst formation.
-
Test compounds, including this compound, are added to the culture medium at various concentrations.
-
The cultures are incubated for a period of 7-14 days to allow for cyst development.
-
Cyst size and number are quantified using light microscopy and image analysis software.
-
In Vivo Murine Model of ADPKD
The in vivo efficacy of this compound was assessed in a genetically engineered mouse model of ADPKD.[1]
-
Model: A conditional knockout mouse model where the Pkd1 gene is specifically deleted in the kidneys, leading to the development of polycystic kidney disease.
-
Procedure:
-
Pkd1 knockout is induced in the mice at a specific age.
-
The animals are then treated with this compound or a vehicle control over a defined period.
-
At the end of the treatment period, the animals are euthanized, and the kidneys are harvested.
-
Efficacy is evaluated by measuring kidney weight to body weight ratio, cyst volume, and renal function markers (e.g., blood urea (B33335) nitrogen).
-
Histological analysis of the kidney tissue is performed to assess the extent of cyst formation and fibrosis.
-
Visualizations
This section provides diagrams to illustrate key concepts related to the pharmacology of this compound.
Conclusion
This compound is a promising new HDAC inhibitor with potent activity against HDAC6 and demonstrated efficacy in preclinical models of autosomal dominant polycystic kidney disease.[1] Its pharmacological profile suggests that it warrants further investigation as a potential therapeutic agent for ADPKD and other diseases where HDAC6 dysregulation is a contributing factor. The data and protocols presented in this guide provide a foundational resource for researchers to build upon in their future studies of this and similar compounds.
References
- 1. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of histone deacetylase 6 activity reduces cyst growth in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
The Role of HDAC6 Inhibition in Mitigating Pathological Protein Aggregation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the role of Histone Deacetylase 6 (HDAC6) in the cellular mechanisms of protein aggregation, a pathological hallmark of several neurodegenerative diseases. The focus is on the therapeutic potential of HDAC6 inhibition as a strategy to counteract the accumulation of misfolded proteins, with a particular emphasis on TAR DNA-binding protein 43 (TDP-43). This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neurodegenerative disease and therapeutic discovery.
Executive Summary
Protein aggregation, particularly the cytoplasmic mislocalization and aggregation of TDP-43, is a key neuropathological feature in amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). HDAC6, a unique cytoplasmic deacetylase, has emerged as a critical modulator of cellular processes designed to clear these toxic protein aggregates, primarily through its role in the autophagy-lysosome pathway. This guide synthesizes the current understanding of the HDAC6-mediated regulation of protein aggregation and explores the mechanistic basis for the therapeutic targeting of HDAC6. We present key quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.
The Critical Role of HDAC6 in Protein Aggregate Clearance
HDAC6 is distinct among histone deacetylases for its primary cytoplasmic localization and its diverse non-histone substrates, including α-tubulin and cortactin.[1] Its function is central to several cellular processes, including cell motility and the stress response.[2][3] Crucially, HDAC6 possesses a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP) that enables it to recognize and bind to ubiquitinated misfolded proteins.[4]
This binding is the initial step in a critical cellular quality control mechanism. HDAC6 acts as a cargo receptor, linking polyubiquitinated protein aggregates to the dynein motor complex for retrograde transport along microtubules to the microtubule-organizing center (MTOC).[1][4] This process facilitates the formation of a larger inclusion body known as an aggresome. The formation of the aggresome is a protective cellular response that sequesters toxic protein aggregates, thereby reducing their detrimental interactions with other cellular components. Subsequently, these aggresomes are cleared by the autophagy-lysosome pathway.[5][6]
Quantitative Effects of HDAC6 Modulation on TDP-43 Aggregation
Studies have demonstrated a direct relationship between HDAC6 levels and the burden of TDP-43 protein aggregates. Both overexpression and knockdown of HDAC6 have been shown to significantly impact the levels of soluble and insoluble TDP-43.
| Experimental Condition | Protein Measured | Change Observed | Significance | Reference |
| HDAC6-Flag expression in N2a cells | Soluble TDP-43 | Significant decrease | p < 0.005 | [7] |
| HDAC6-Flag expression in N2a cells | Insoluble TDP-43 | Significant decrease | p < 0.001 | [7] |
| HDAC6-Flag expression in cells with TDP-43-GFP | Cytoplasmic TDP-43 | Significant reduction | p < 0.001 | [7] |
| HDAC6-Flag expression in cells with TDP-43-GFP | Nuclear TDP-43 | Significant reduction | p < 0.001 | [7] |
| Knockdown of Hdac6 in N2a cells | Total TDP-43 protein level | Elevation | - | [5] |
| Overexpression of Flag-wt-TDP-43 in HEK-293T cells | Endogenous HDAC6 | Increase | p < 0.05 | [8] |
| Overexpression of Flag-NLS-mut-TDP-43 in HEK-293T cells | Endogenous HDAC6 | Increase | p < 0.001 | [8] |
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Autophagic Clearance of Protein Aggregates
The following diagram illustrates the central role of HDAC6 in recognizing and transporting ubiquitinated protein aggregates for autophagic degradation.
Caption: HDAC6-mediated clearance of ubiquitinated protein aggregates via the aggresome-autophagy pathway.
Experimental Workflow for Assessing Protein Aggregation
The following diagram outlines a typical experimental workflow to investigate the effect of a compound, such as an HDAC6 inhibitor, on protein aggregation in a cell-based model.
Caption: A standard experimental workflow to quantify the effects of an HDAC6 inhibitor on TDP-43 aggregation.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Neuroblastoma 2a (N2a) cells or Human Embryonic Kidney 293T (HEK-293T) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Plasmids encoding wild-type or mutant forms of TDP-43 (often fused to a fluorescent protein like GFP for visualization) are transfected into cells using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
Protein Fractionation for Soluble and Insoluble TDP-43
-
Cell Lysis: Transfected and treated cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Fractionation Buffer: Cells are lysed in a buffer containing 1% Triton X-100.
-
Centrifugation: The cell lysates are centrifuged at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Separation: The supernatant, containing the soluble protein fraction, is carefully collected. The pellet, which contains the insoluble protein aggregates, is washed and then resuspended in a urea-containing buffer to solubilize the aggregates.[7]
Western Blot Analysis
-
Protein Quantification: The protein concentration of both soluble and insoluble fractions is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for TDP-43, HDAC6, and a loading control (e.g., α-tubulin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Immunofluorescence Microscopy
-
Cell Preparation: Cells are grown on glass coverslips, transfected, and treated as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against TDP-43, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a confocal or fluorescence microscope. The localization and aggregation of TDP-43 are then visually assessed and can be quantified using image analysis software.
Conclusion and Future Directions
The evidence strongly suggests that HDAC6 is a pivotal player in the cellular defense against the accumulation of toxic protein aggregates. Its dual function of recognizing ubiquitinated proteins and facilitating their transport for autophagic clearance makes it a compelling therapeutic target for neurodegenerative diseases characterized by proteinopathies. The inhibition of HDAC6 activity is a promising strategy to enhance the clearance of misfolded proteins like TDP-43. Future research should focus on the development of highly selective and potent HDAC6 inhibitors and their evaluation in more advanced preclinical models of neurodegeneration. A deeper understanding of the complex regulatory network surrounding HDAC6 will be crucial for the successful clinical translation of these therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 4. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions | MDPI [mdpi.com]
- 5. Frontiers | The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment [frontiersin.org]
- 6. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-43 In Vitro Assay Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1][2] Its substrates include α-tubulin, HSP90, and cortactin, making it a key regulator of cell motility, protein quality control, and signal transduction.[3] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Consequently, selective HDAC6 inhibitors are of significant interest as potential therapeutic agents. Hdac6-IN-43 is a novel investigational compound designed to selectively inhibit HDAC6. This document provides detailed application notes and protocols for the in vitro characterization of this compound.
Data Presentation
The inhibitory activity of this compound and other reference compounds against HDAC isoforms is crucial for determining its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key metric. The following table summarizes representative IC50 values.
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | [Insert Experimentally Determined Value] | [Insert Experimentally Determined Value] | [Insert Experimentally Determined Value] | [Insert Experimentally Determined Value] | [Calculate Value] |
| Tubastatin A | 15 | >10,000 | >10,000 | >10,000 | >667 |
| ACY-1215 (Ricolinostat) | 5 | 180 | 220 | 160 | 36 |
| SAHA (Vorinostat) | 3.8 | 1-20 | 1-20 | 1-20 | ~1-5 |
Note: Values for this compound are to be determined experimentally. Data for reference compounds are compiled from various sources for comparative purposes.
Experimental Protocols
A common and reliable method for assessing HDAC6 activity in vitro is a two-step fluorometric assay.[4]
Principle of the Fluorometric In Vitro Enzymatic Assay
This assay is based on the following principles:
-
Deacetylation: Recombinant human HDAC6 enzyme is incubated with a synthetic, acetylated peptide substrate coupled to a fluorophore. The HDAC6 enzyme removes the acetyl group from a lysine (B10760008) residue on the substrate.
-
Developer Reaction: A developer solution, typically containing a protease, is added. This developer specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.[4]
The intensity of the fluorescence is directly proportional to the HDAC6 enzymatic activity. In the presence of an inhibitor like this compound, the deacetylation reaction is hindered, leading to a reduced fluorescent signal.
Materials and Reagents
-
Recombinant Human HDAC6 (e.g., BPS Bioscience, Cat# 50076)
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin-based)
-
Assay Buffer (e.g., 25 mM Tris-HCl, 75 mM KCl, 0.00001% Pluronic F-127, pH 7.4)
-
This compound and reference inhibitors (e.g., Tubastatin A)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Detailed Protocol for IC50 Determination
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations for testing (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Prepare the following controls in triplicate in a 96-well plate:
-
No-Enzyme Control: Contains all reagents except the HDAC6 enzyme to determine background fluorescence.
-
Vehicle Control (100% Activity): Contains the HDAC6 enzyme and the solvent used to dissolve the test compound (e.g., DMSO) to determine maximum enzyme activity.
-
Positive Inhibitor Control: Contains the HDAC6 enzyme and a known HDAC6 inhibitor (e.g., Tubastatin A) to confirm assay performance.
-
-
Add the serially diluted this compound to the remaining wells.
-
-
Enzymatic Reaction:
-
Add recombinant HDAC6 enzyme to all wells except the "No-Enzyme Control". The final concentration of the enzyme should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Development and Measurement:
-
Stop the enzymatic reaction by adding the developer solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "No-Enzyme Control" from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal with Inhibitor / Signal of Vehicle Control)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of HDAC6
References
- 1. mdpi.com [mdpi.com]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell Culture Treatment with a Selective HDAC6 Inhibitor
These comprehensive application notes provide researchers, scientists, and drug development professionals with detailed protocols for utilizing a selective Histone Deacetylase 6 (HDAC6) inhibitor in cell culture experiments. The following guide is based on the established characteristics of selective HDAC6 inhibitors. Note that the specific compound "Hdac6-IN-43" was not identified in available literature; therefore, the presented data and protocols are representative of potent and selective HDAC6 inhibitors and should be adapted as necessary for the specific molecule being investigated.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone proteins.[1] Key substrates of HDAC6 include α-tubulin and heat shock protein 90 (Hsp90).[1][2] Through its enzymatic activity, HDAC6 is involved in cell motility, protein quality control, and intracellular signaling pathways.[1][3] Dysregulation of HDAC6 has been implicated in the progression of various diseases, including cancer and neurodegenerative disorders, making it a promising therapeutic target.[2][4]
Selective HDAC6 inhibitors are small molecules designed to specifically block the deacetylase activity of HDAC6. This inhibition leads to the hyperacetylation of its substrates, which can, in turn, induce cellular responses such as cell cycle arrest, apoptosis, and modulation of autophagy.[1][5][6] These compounds are valuable tools for studying the biological functions of HDAC6 and for the development of novel therapeutics.
Data Presentation
The following table summarizes the anti-proliferative activity of several well-characterized selective HDAC6 inhibitors across various human cancer cell lines. This data can serve as a reference for determining the appropriate concentration range for a novel HDAC6 inhibitor.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Tubastatin A | RPMI8226 | Multiple Myeloma | ~2500 | [1] |
| Ricolinostat (ACY-1215) | - | Multiple Myeloma | 5 | [7] |
| Nexturastat A | - | - | 5 | [7] |
| SW-100 | HEK293 | - | 2.3 | [8] |
| ACY-775 | - | - | 7.5 | [7] |
| HPOB | - | - | 56 | [7] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are dependent on the cell line and assay conditions. It is crucial to determine these values empirically for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of a selective HDAC6 inhibitor on cell viability.
Materials:
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
Selective HDAC6 inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the HDAC6 inhibitor in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Acetylation
This protocol is used to detect the increase in acetylation of HDAC6 substrates, such as α-tubulin, following inhibitor treatment.
Materials:
-
6-well cell culture plates
-
Selective HDAC6 inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-HDAC6
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the HDAC6 inhibitor at various concentrations for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]
-
Sample Preparation and SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin, normalized to total α-tubulin.
Mandatory Visualizations
Caption: Experimental workflow for this compound cell culture treatment.
Caption: Simplified signaling pathway of HDAC6 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Selective Hdac6 Inhibitors in Animal Models
Disclaimer: Extensive searches for a specific compound designated "Hdac6-IN-43" did not yield any publicly available information. The following application notes and protocols are based on data from published studies of other selective Histone Deacetylase 6 (Hdac6) inhibitors, such as Tubastatin A and ACY-1215, and are intended to serve as a comprehensive guide for researchers working with similar molecules in animal models.
Introduction
Histone Deacetylase 6 (Hdac6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes. Its substrates are predominantly non-histone proteins, including α-tubulin, cortactin, and Hsp90. Through its enzymatic activity, Hdac6 is involved in regulating protein folding and degradation, cell motility, and microtubule dynamics. Dysregulation of Hdac6 has been implicated in the pathology of various diseases, including cancer, neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, and inflammatory conditions.[1][2][3][4] Consequently, selective inhibition of Hdac6 has emerged as a promising therapeutic strategy.
These application notes provide an overview of the use of selective Hdac6 inhibitors in preclinical animal models, with a focus on dosage, administration, and experimental protocols for evaluating their therapeutic potential.
Hdac6 Signaling Pathways
Hdac6 exerts its influence on cellular function through several key pathways. Understanding these pathways is critical for designing experiments and interpreting results when using Hdac6 inhibitors.
Microtubule Dynamics and Axonal Transport
One of the most well-characterized functions of Hdac6 is the deacetylation of α-tubulin. Acetylation of α-tubulin is associated with stable microtubules, which are essential for intracellular transport, including axonal transport in neurons. By deacetylating α-tublin, Hdac6 can impair this transport. Inhibition of Hdac6 leads to hyperacetylation of α-tubulin, which can restore axonal transport and has shown therapeutic benefits in models of neurodegenerative diseases.[1][5]
Figure 1: Hdac6-mediated regulation of microtubule dynamics.
Protein Quality Control and Autophagy
Hdac6 plays a critical role in the cellular response to misfolded proteins. It can bind to ubiquitinated misfolded proteins and facilitate their transport to aggresomes for degradation via the autophagy-lysosome pathway. This function is particularly relevant in neurodegenerative diseases characterized by protein aggregation.
Figure 2: Role of Hdac6 in protein quality control.
Animal Model Dosage and Administration
The dosage and route of administration of selective Hdac6 inhibitors can vary depending on the specific compound, the animal model, and the disease being studied. The following table summarizes dosages from published studies.
| Hdac6 Inhibitor | Animal Model | Disease Model | Dosage | Route of Administration | Frequency | Reference |
| Tubastatin A | rTg4510 Mice | Tauopathy | 25 mg/kg | Intraperitoneal (i.p.) | Daily | [1] |
| ACY-1215 | SNI Mice | Neuropathic Pain | 20 mg/kg | Intraperitoneal (i.p.) | Daily | [6] |
| ACY-1215 | MM Xenograft Mice | Multiple Myeloma | 50 mg/kg | Oral (p.o.) | Daily | [7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of selective Hdac6 inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
Figure 3: General experimental workflow for in vivo studies.
Preparation and Administration of Hdac6 Inhibitors
Materials:
-
Selective Hdac6 inhibitor (e.g., Tubastatin A, ACY-1215)
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Syringes and needles for the appropriate route of administration (i.p. or oral gavage)
-
Animal scale
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the Hdac6 inhibitor based on the desired dose and the number and weight of the animals.
-
Dissolve or suspend the compound in the appropriate vehicle. Sonication or gentle heating may be required for some compounds to achieve a homogenous suspension.
-
Prepare a fresh dosing solution daily or as recommended by the compound's stability data.
-
-
Animal Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
For Intraperitoneal (i.p.) Injection:
-
Restrain the animal appropriately.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Inject the calculated volume of the dosing solution.
-
-
For Oral Gavage (p.o.):
-
Use a proper-sized gavage needle for the animal.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
-
Administer the vehicle to the control group using the same procedure.
-
Western Blot Analysis for Target Engagement
This protocol is to assess the in vivo target engagement of the Hdac6 inhibitor by measuring the acetylation of α-tubulin.
Materials:
-
Tissue lysates from treated and control animals
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin
-
Anti-α-tubulin (as a loading control)
-
Anti-Hdac6
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each tissue lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin band.
-
Immunohistochemistry for Cellular Localization
This protocol is to visualize the effect of Hdac6 inhibition on protein localization or pathology in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Deparaffinization and rehydration solutions (xylene, ethanol (B145695) series)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum in PBS)
-
Primary antibody (e.g., anti-phospho-TDP-43)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Slide Preparation: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using the appropriate buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Develop the signal with the DAB substrate.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip using mounting medium.
-
-
Imaging and Analysis:
-
Image the stained sections using a bright-field microscope.
-
Quantify the staining intensity or the number of positive cells using image analysis software.
-
Conclusion
The selective inhibition of Hdac6 holds significant promise for the treatment of a range of diseases. The protocols and data presented here, derived from studies of established Hdac6 inhibitors, provide a solid foundation for researchers to design and execute in vivo studies with novel selective Hdac6 inhibitors. Careful consideration of the animal model, dosage, route of administration, and appropriate endpoint measures will be critical for the successful evaluation of these compounds.
References
- 1. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 Deletion Decreases Pristane-induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitacs.ca [mitacs.ca]
- 4. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone deacetylase 6 alleviates neuropathic pain via direct regulating post-translation of spinal STAT3 and decreasing downstream C-C Motif Chemokine Ligand 7 synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6 Inhibitor Administration in Mice
Disclaimer: The specific compound "Hdac6-IN-43" is not documented in the currently available scientific literature. Therefore, these application notes and protocols are based on established methodologies for the in vivo administration of other selective Histone Deacetylase 6 (HDAC6) inhibitors in mice. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro potency of their inhibitor of interest.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. Its diverse functions make it a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document provides a comprehensive overview of the protocols for the administration of a novel HDAC6 inhibitor, referred to herein as this compound, to mice for preclinical research.
Biological Targets and Mechanism of Action: HDAC6 deacetylates several non-histone protein substrates. The primary and most well-established target is α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can affect microtubule dynamics and intracellular transport. Other important substrates include the chaperone protein Hsp90 and the cytoskeletal protein cortactin. By inhibiting the deacetylation of these substrates, HDAC6 inhibitors can modulate various signaling pathways and cellular functions.
Quantitative Data Presentation
The following tables summarize typical dosage and administration parameters for various selective HDAC6 inhibitors in mice, which can serve as a starting point for a novel compound like this compound.
Table 1: Exemplary In Vivo Administration Parameters for Selective HDAC6 Inhibitors in Mice
| Inhibitor | Disease Model | Mouse Strain | Dosage | Administration Route | Frequency | Reference |
| Tubastatin A | Duchenne Muscular Dystrophy | mdx | 25 mg/kg | Intraperitoneal (i.p.) | Daily | [1][2] |
| ACY-1215 (Ricolinostat) | Mantle Cell Lymphoma | Nude | 50 mg/kg | Oral gavage (p.o.) | Daily | Not explicitly in search results |
| QTX125 | Mantle Cell Lymphoma | Nude | 60 mg/kg | Intraperitoneal (i.p.) | Two different regimens | [3] |
| NCT-14b | Behavioral Studies | C57BL/6J | 4.8 mg/kg | Intraperitoneal (i.p.) | Single dose | [4] |
| SW-100 | Fragile X Syndrome | Fmr1-/- | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [5] |
Table 2: Potential Pharmacodynamic Markers for this compound Activity
| Marker | Tissue/Cell Type | Method of Detection | Expected Change with Inhibition |
| Acetylated α-tubulin | Brain, Tumor, Muscle, PBMCs | Western Blot, Immunohistochemistry | Increase |
| Acetylated Hsp90 | Tumor, Muscle | Western Blot, Immunoprecipitation | Increase |
| Histone H3 Acetylation | Brain, Tumor (as a control) | Western Blot | No significant change (for selective inhibitors) |
| Downstream signaling proteins (e.g., p-Smad2/3) | Muscle | Western Blot | Decrease |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound compound
-
Vehicle solution (e.g., DMSO, PBS, Tween 80, carboxymethylcellulose)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (appropriate gauge for the administration route)
Protocol:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound. A common starting point for hydrophobic compounds is a formulation containing DMSO to solubilize the compound, followed by dilution in a solution like PBS with a surfactant such as Tween 80 to maintain solubility and improve bioavailability. A typical vehicle composition might be 5-10% DMSO, 10% Tween 80, and 80-85% PBS.
-
Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in the appropriate volume of the chosen vehicle to achieve the desired final concentration for injection.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator to aid in dissolution. Ensure the compound is fully dissolved before administration.
-
Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, store it protected from light at 4°C. Ascertain the stability of the compound in the chosen vehicle.
Administration of this compound to Mice
Objective: To administer this compound to mice via the chosen route (e.g., intraperitoneal injection).
Materials:
-
Prepared this compound formulation
-
Experimental mice (strain, age, and sex appropriate for the disease model)
-
Animal scale
-
Sterile syringes and needles (e.g., 27-gauge for i.p. injection)
-
Appropriate animal handling and restraint devices
Protocol:
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dosage Calculation: Weigh each mouse immediately before administration to calculate the precise volume of the this compound formulation to be injected based on its body weight and the desired dose (mg/kg).
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the calculated volume of the this compound formulation.
-
Monitor the mouse briefly after injection for any adverse reactions.
-
-
Oral Gavage (p.o.):
-
Use a proper gavage needle.
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
This route is often preferred for daily, long-term dosing.
-
-
Treatment Schedule: Administer the vehicle to the control group. The frequency and duration of treatment will depend on the specific experimental design and the pharmacokinetic properties of this compound.
Assessment of Target Engagement (Pharmacodynamics)
Objective: To confirm that this compound is inhibiting its target, HDAC6, in vivo.
Materials:
-
Tissues harvested from treated and control mice (e.g., brain, tumor, muscle)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6, anti-acetylated-H3, anti-H3
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection system
Protocol:
-
Tissue Collection: At the end of the treatment period (or at specific time points), euthanize the mice and harvest the tissues of interest. Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Protein Extraction: Homogenize the frozen tissues in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin. Use an antibody against total α-tubulin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation in the this compound-treated group compared to the vehicle-treated group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Pharmacological inhibition of HDAC6 improves muscle phenotypes in dystrophin-deficient mice by downregulating TGF-β via Smad3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Penetrable Histone Deacetylase 6 Inhibitor SW-100 Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hdac6-IN-43 Immunofluorescence Staining
These application notes provide a detailed protocol for the immunofluorescent staining of Histone Deacetylase 6 (HDAC6) in cultured cells, potentially following treatment with an HDAC6 inhibitor. This protocol is intended for researchers, scientists, and drug development professionals investigating the subcellular localization and expression of HDAC6.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2][3] Its substrates include α-tubulin, cortactin, and Hsp90. Due to its involvement in cell motility, protein degradation, and stress responses, HDAC6 has emerged as a significant therapeutic target in cancer and neurodegenerative diseases.[1][4][5][6] For instance, pharmacological inhibition of HDAC6 has been shown to restore pathologies related to TDP-43 in motor neurons.[4][7] Immunofluorescence is a powerful technique to visualize the subcellular distribution and quantify the expression levels of HDAC6, providing insights into its function and the effects of specific inhibitors.
Key Experimental Protocols
Immunofluorescence Staining of HDAC6 in Cultured Cells
This protocol outlines the steps for staining HDAC6 in cells grown on coverslips.
Materials:
-
Mammalian cells of interest
-
Cell culture medium and supplements
-
HDAC6 inhibitor (e.g., Tubastatin A, or a compound of interest like "Hdac6-IN-43")
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS
-
Primary Antibody: Anti-HDAC6 antibody (rabbit or mouse monoclonal)
-
Secondary Antibody: Alexa Fluor-conjugated anti-rabbit or anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat the cells with the desired concentrations of the HDAC6 inhibitor or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HDAC6 antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The following day, wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue), and the fluorophore conjugated to the secondary antibody (e.g., green for Alexa Fluor 488, red for Alexa Fluor 594).
-
Analyze the images to determine the subcellular localization and fluorescence intensity of HDAC6.
-
Data Presentation
Quantitative analysis of fluorescence intensity can be performed using image analysis software (e.g., ImageJ/Fiji). The data can be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Mean Cytoplasmic Fluorescence Intensity (Arbitrary Units) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | Cytoplasmic:Nuclear Ratio |
| Vehicle Control | 150.5 ± 12.3 | 35.2 ± 4.1 | 4.28 |
| This compound (1 µM) | 145.8 ± 11.9 | 38.1 ± 3.9 | 3.83 |
| This compound (5 µM) | 142.3 ± 13.1 | 40.5 ± 4.5 | 3.51 |
| Positive Control (e.g., Tubastatin A) | 105.7 ± 9.8 | 65.4 ± 6.2 | 1.62 |
Data are represented as mean ± standard deviation.
Mandatory Visualization
References
- 1. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 inhibition restores TDP-43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HDAC6 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols use Ricolinostat (ACY-1215) as a representative selective inhibitor for Histone Deacetylase 6 (HDAC6). This is due to the absence of publicly available data for a compound specifically named "Hdac6-IN-43". The provided data and methodologies are based on established characteristics of Ricolinostat and general protocols for HDAC6 inhibition assays.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes. Unlike other HDACs that are predominantly found in the nucleus, HDAC6 boasts a diverse range of non-histone substrates, including α-tubulin, Hsp90, and cortactin. Through the deacetylation of these key proteins, HDAC6 is intricately involved in regulating microtubule dynamics, protein quality control, cell migration, and immune responses. Its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.
These application notes provide a comprehensive overview and detailed protocols for performing an in vitro enzyme inhibition assay to screen and characterize potential HDAC6 inhibitors, using the selective inhibitor Ricolinostat as an example.
Principle of the Assay
The most common method for determining HDAC6 inhibitory activity in a high-throughput format is a fluorometric assay. This biochemical assay is based on a two-step enzymatic reaction:
-
Deacetylation: Recombinant human HDAC6 enzyme is incubated with a synthetic peptide substrate containing an acetylated lysine (B10760008) residue coupled to a fluorophore. The HDAC6 enzyme catalyzes the removal of the acetyl group from the lysine.
-
Developer Reaction: A developer solution, containing a protease, is added to the reaction. This developer specifically cleaves the deacetylated substrate, leading to the release of the fluorophore and a subsequent increase in fluorescence intensity.
The measured fluorescence is directly proportional to the enzymatic activity of HDAC6. In the presence of an inhibitor, the deacetylation reaction is impeded, resulting in a diminished fluorescent signal. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce HDAC6 activity by 50%.
Data Presentation: Inhibitory Activity of Ricolinostat
The following tables summarize the in vitro inhibitory activity of Ricolinostat against HDAC6 and its selectivity against other HDAC isoforms.
Table 1: In Vitro Inhibitory Potency of Ricolinostat against HDAC6
| Compound | Target | IC50 (nM) |
| Ricolinostat (ACY-1215) | HDAC6 | 5[1][2][3][4] |
Table 2: Selectivity Profile of Ricolinostat against Other HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity (fold vs. HDAC6) |
| HDAC1 | 58[1][4] | 11.6 |
| HDAC2 | 48[1][4] | 9.6 |
| HDAC3 | 51[1][4] | 10.2 |
| HDAC8 | 100 | 20 |
Note: Selectivity is calculated as the ratio of the IC50 for the specific HDAC isoform to the IC50 for HDAC6.
Experimental Protocols
Required Materials
-
Recombinant Human HDAC6 enzyme
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a lysyl endopeptidase)
-
Test Compound (e.g., Ricolinostat)
-
Positive Control Inhibitor (e.g., Trichostatin A)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Experimental Workflow
Caption: A streamlined workflow for the HDAC6 enzyme inhibition assay.
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare Assay Buffer as per the supplier's instructions.
-
Thaw the Recombinant Human HDAC6 enzyme on ice and dilute to the desired concentration in cold Assay Buffer. Keep the enzyme solution on ice.
-
Prepare the HDAC6 Fluorogenic Substrate solution in Assay Buffer.
-
Prepare the Developer Solution according to the manufacturer's protocol.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., Ricolinostat) in DMSO.
-
Perform serial dilutions of the test compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
Prepare solutions for the positive control (e.g., Trichostatin A) and a vehicle control (DMSO at the same final concentration as the test compound).
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted HDAC6 enzyme solution to all wells except the "no-enzyme" control wells. For the "no-enzyme" control, add 25 µL of Assay Buffer.
-
Mix the contents of the wells by gentle shaking and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the HDAC6 Fluorogenic Substrate solution to all wells.
-
Incubate the plate at 37°C for 30 to 60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no-enzyme" control wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition: Calculate the percentage of HDAC6 inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Vehicle Control Well)] x 100
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
HDAC6 Signaling Pathway
HDAC6 plays a crucial role in several key cellular signaling pathways, primarily through its deacetylation of non-histone protein substrates.
Caption: Overview of HDAC6's role in key cellular signaling pathways.
Pathway Description:
-
Microtubule Dynamics and Cell Motility: HDAC6 deacetylates α-tubulin, a key component of microtubules. This deacetylation affects microtubule stability and dynamics, thereby influencing processes such as cell migration, intracellular transport, and cell division. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which generally results in more stable microtubules.
-
Protein Quality Control: HDAC6 deacetylates the molecular chaperone Hsp90. The acetylation status of Hsp90 is critical for its chaperone activity, which is essential for the proper folding and stability of numerous client proteins involved in cell signaling and survival. By modulating Hsp90 activity, HDAC6 plays a role in the cellular stress response and the degradation of misfolded proteins via the aggresome-autophagy pathway.
-
Actin Dynamics: HDAC6 also deacetylates cortactin, an actin-binding protein. This interaction influences actin cytoskeleton dynamics, which is crucial for cell motility and invasion.
-
Immune Response: HDAC6 is involved in modulating inflammatory signaling pathways and has been shown to regulate the function of various immune cells.
Conclusion
The in vitro HDAC6 enzyme inhibition assay is a robust and reliable method for identifying and characterizing novel inhibitors. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in academic and industrial settings. A thorough understanding of the experimental procedures and the underlying biological pathways is crucial for the successful development of selective HDAC6 inhibitors as potential therapeutics for a wide range of diseases.
References
Application Notes and Protocols for Immunoprecipitation Using the Selective HDAC6 Inhibitor Hdac6-IN-43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and signal transduction.[1][2] Unlike other HDACs, HDAC6 contains two catalytic domains and a zinc-finger ubiquitin-binding domain, allowing it to deacetylate non-histone protein substrates such as α-tubulin and the heat shock protein 90 (Hsp90).[2][3][4] Its involvement in cancer and neurodegenerative diseases has made it an attractive target for therapeutic development.[4][5]
Selective inhibitors are invaluable tools for elucidating the specific functions of HDAC6. Immunoprecipitation (IP) is a powerful technique to isolate HDAC6 and its interacting protein partners from a complex cellular mixture.[5][6] When used in conjunction with a selective inhibitor like Hdac6-IN-43, IP can help researchers understand how inhibiting HDAC6 activity affects its interaction with substrates and other proteins, providing insights into its mechanism of action and downstream signaling pathways.
These application notes provide a detailed protocol for the immunoprecipitation of HDAC6 from cultured cells treated with the selective inhibitor this compound, followed by analysis using Western blotting.
Disclaimer: Information regarding a specific molecule named "this compound" is not publicly available. The following protocols and data are provided as a representative guide for the use of a selective HDAC6 inhibitor in immunoprecipitation experiments. Researchers should adapt these protocols based on the specific properties of their inhibitor of interest.
Data Presentation: Comparative Potency of Selective HDAC6 Inhibitors
The selection of an appropriate inhibitor concentration is critical for a successful experiment. The half-maximal inhibitory concentration (IC50) is a key parameter. The table below presents IC50 values for several known selective HDAC6 inhibitors to serve as a reference.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity Profile | Reference |
| TO-317 | 2 | Over 150-fold selective for HDAC6 against a panel of 11 Zn2+-dependent HDACs. | [7] |
| Nexturastat A | 2.9 | A well-characterized selective inhibitor of HDAC6. | [8] |
| Ricolinostat (ACY-1215) | 5 | A selective inhibitor of HDAC6 currently in clinical trials for various cancers. | [1] |
| Tubastatin A | 15 | A potent and selective inhibitor of the HDAC6 enzyme. | [1] |
| HPOB | 1.0 | A selective inhibitor with a distinct binding mode to the HDAC6 active site. | [4] |
Experimental Protocols
This section details the step-by-step methodology for the immunoprecipitation of HDAC6 following treatment with this compound.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate an appropriate number of cells (e.g., 1-5 x 10^6 cells per 10 cm dish) and grow to 70-80% confluency. The cell line should be chosen based on the experimental question and known expression of HDAC6.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Cell Treatment: Treat the cells with the this compound containing medium for a predetermined duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle-only (e.g., DMSO) treated control group.
II. Cell Lysis
-
Washing: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[9]
-
Lysis: Add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each dish.[10][11]
-
Incubation: Incubate the dishes on ice for 10-15 minutes with occasional swirling.[9]
-
Harvesting: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a suitable method, such as the bicinchoninic acid (BCA) assay.
III. Immunoprecipitation of HDAC6
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate (containing 1-2 mg of total protein) with 20 µL of Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C on a rotator.[10][12] Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.
-
Antibody Incubation: Add a validated primary antibody against HDAC6 (typically 1-5 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of a non-specific IgG of the same isotype to a separate tube of lysate.[12]
-
Immune Complex Formation: Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Capture of Immune Complex: Add 30-50 µL of Protein A/G agarose bead slurry to each tube and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[12]
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a less stringent wash buffer). After the final wash, carefully remove all supernatant.[11]
IV. Elution and Sample Preparation
-
Elution: Resuspend the washed beads in 30-50 µL of 2X Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Final Sample: Centrifuge the tubes to pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins. The samples are now ready for analysis by SDS-PAGE and Western blotting.
V. Western Blot Analysis
-
SDS-PAGE: Load the eluted samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC6, acetylated α-tubulin, Hsp90, or other proteins of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for HDAC6 Immunoprecipitation.
HDAC6 Signaling Pathway Diagram
Caption: HDAC6 Deacetylation Pathway.
References
- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Regulation of HDAC6 Catalytic Activity in Cancer: The Role of Post-Translational Modifications and Protein–Protein Interactions [mdpi.com]
- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunoprecipitation of HDAC6 and Interacting Proteins. | Semantic Scholar [semanticscholar.org]
- 7. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. mybiosource.com [mybiosource.com]
- 12. ptglab.com [ptglab.com]
Hdac6-IN-43: A Potent Tool for Investigating Protein Acetylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a variety of cellular processes by catalyzing the removal of acetyl groups from non-histone protein substrates. Its targets include α-tubulin, cortactin, and Hsp90, making it a key regulator of cell motility, protein quality control, and stress responses.[1][2] Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS), and inflammatory conditions.[3][4] This makes HDAC6 a compelling target for therapeutic intervention and basic research.
Hdac6-IN-43 is a potent inhibitor of HDAC6, exhibiting high sensitivity with an IC50 value of 11 nM.[5] It also shows inhibitory activity against HDAC1 and HDAC2 (IC50 < 150 nM).[5] These characteristics make this compound a valuable chemical probe for elucidating the physiological and pathological roles of HDAC6 and for exploring the therapeutic potential of HDAC6 inhibition.
These application notes provide an overview of the use of this compound in studying protein acetylation, along with detailed protocols for key in vitro and cell-based assays.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 11 |
| HDAC1 | < 150 |
| HDAC2 | < 150 |
Data sourced from MedChemExpress product information.[5]
Signaling Pathways and Experimental Workflows
Caption: HDAC6 signaling pathway and the effect of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Immunofluorescence analysis.
Experimental Protocols
Note: As this compound is a novel inhibitor, the following protocols are based on established methods for other well-characterized HDAC6 inhibitors. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.
Protocol 1: In Vitro HDAC6 Enzymatic Assay
This protocol is designed to determine the IC50 value of this compound against recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-SIRT2/HDAC6 substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
This compound
-
DMSO
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant HDAC6 enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of α-Tubulin Acetylation in Cultured Cells
This protocol assesses the cellular activity of this compound by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
This compound
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the levels of acetylated α-tubulin relative to total α-tubulin and the loading control.
Protocol 3: Immunofluorescence Staining for Acetylated α-Tubulin
This protocol allows for the visualization of changes in microtubule acetylation within cells upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Complete cell culture medium
-
DMSO
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.15% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound or DMSO for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.15% Triton X-100 for 10 minutes.
-
Wash with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images for analysis.
Conclusion
This compound is a potent and valuable research tool for investigating the role of HDAC6 in protein acetylation and its implications in health and disease. The provided application notes and protocols offer a starting point for researchers to explore the multifaceted functions of HDAC6 in their experimental systems. As with any chemical probe, careful experimental design, including appropriate controls and validation, is crucial for obtaining robust and reproducible results. The high potency of this compound suggests its potential utility in a wide range of cellular and in vivo studies, paving the way for new discoveries in the field of protein acetylation and drug development.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 activity is a non-oncogene addiction hub for inflammatory breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 inhibition restores TDP-43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Hdac6-IN-43: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hdac6-IN-43, a potent histone deacetylase (HDAC) inhibitor, and detail protocols for its application in high-throughput screening (HTS) assays. This document is intended to guide researchers in utilizing this compound for the investigation of HDAC6-related signaling pathways and as a potential therapeutic agent.
Introduction to this compound
This compound, also identified in scientific literature as compound 26 , is a potent, small-molecule inhibitor of histone deacetylases with high selectivity for HDAC6.[1][2] Due to its role in regulating the acetylation of non-histone proteins, HDAC6 has emerged as a significant therapeutic target for a variety of diseases, including cancer, neurodegenerative disorders, and autosomal dominant polycystic kidney disease (ADPKD).[2][3][4] this compound's specific inhibitory action makes it a valuable tool for dissecting the cellular functions of HDAC6 and for screening for novel therapeutic interventions.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against several HDAC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its high potency and selectivity for HDAC6.
| Target Enzyme | IC50 (nM) |
| HDAC6 | 11 |
| HDAC1 | < 150 |
| HDAC2 | < 150 |
Data sourced from a study on benzothiazole (B30560) derivatives as HDAC inhibitors.[2]
Signaling Pathways Involving HDAC6
HDAC6 is a unique, primarily cytoplasmic deacetylase that targets several non-histone proteins, playing a crucial role in various cellular processes. Understanding these pathways is essential for designing and interpreting experiments using this compound.
Regulation of Microtubule Dynamics via α-Tubulin Deacetylation
One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin. This process is critical for regulating microtubule stability and dynamics, which in turn affects cell motility, intracellular transport, and cell division. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, which can be used as a key biomarker for target engagement in cellular assays.
Caption: HDAC6 deacetylates α-tubulin, impacting microtubule stability.
Chaperone Activity Regulation through Hsp90 Deacetylation
HDAC6 also deacetylates the heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. By inhibiting HDAC6, this compound can disrupt the Hsp90 chaperone cycle, leading to the degradation of its client proteins.
Caption: HDAC6 modulates the chaperone function of Hsp90.
Involvement in the PI3K/AKT Signaling Pathway
Emerging evidence suggests that HDAC6 can deacetylate and regulate the activity of key components of the PI3K/AKT signaling pathway. For instance, HDAC6 has been shown to deacetylate AKT, thereby influencing its kinase activity and downstream signaling, which is critical for cell survival and proliferation.
Caption: HDAC6 influences cell survival by deacetylating AKT.
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in high-throughput screening assays to identify and characterize HDAC6 inhibitors. These are general protocols and may require optimization for specific cell lines or experimental conditions.
High-Throughput Fluorogenic HDAC6 Activity Assay
This assay is designed to measure the enzymatic activity of HDAC6 in a 96- or 384-well format, suitable for HTS.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (as a positive control inhibitor)
-
Test compounds
-
96-well or 384-well black plates
-
Fluorometric plate reader
Workflow:
Caption: A generalized workflow for HTS of HDAC6 inhibitors.
Procedure:
-
Compound Plating: Dispense test compounds and this compound (as a positive control) at various concentrations into the wells of a black microplate. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Enzyme Addition: Add recombinant HDAC6 enzyme to all wells except for the blank (no enzyme) controls.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for the interaction between the inhibitors and the enzyme.
-
Reaction Initiation: Add the HDAC6 fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer will act on the deacetylated substrate to produce a fluorescent signal.
-
Signal Detection: Incubate for a further 10-15 minutes at 37°C to allow the fluorescent signal to develop.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 values.
High-Content Cellular Assay for HDAC6 Activity
This assay measures the acetylation of α-tubulin in cells as a direct readout of HDAC6 inhibition by this compound or test compounds.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
This compound
-
Test compounds
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fixation and permeabilization buffers
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells into 96- or 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of test compounds and this compound for a specified duration (e.g., 4-24 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against acetylated α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the acetylated α-tubulin and nuclear channels.
-
Image Analysis: Use image analysis software to quantify the intensity of the acetylated α-tubulin fluorescence signal within the cytoplasm of each cell.
-
Data Analysis: Normalize the acetylated α-tubulin signal to the cell number (from the DAPI stain) and determine the dose-response curves and EC50 values for each compound.
Conclusion
This compound is a potent and selective inhibitor of HDAC6, making it an invaluable research tool for investigating the biological roles of this enzyme. The provided protocols for high-throughput and high-content screening offer robust methods for identifying and characterizing novel HDAC6 inhibitors. The detailed signaling pathways and their visualizations serve as a foundation for designing experiments and interpreting the effects of HDAC6 modulation in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetylation in renal physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-43 and Fluorescent Probes for Live-Cell Imaging of HDAC6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of HDAC6 inhibitors in live-cell imaging. While information on the specific compound Hdac6-IN-43 as a fluorescent probe for live-cell imaging is not extensively available, this guide will focus on the principles and applications of using fluorescently labeled HDAC6 inhibitors for real-time cellular analysis. We will use a well-characterized fluorescent HDAC6 inhibitor, referred to here as Fluoro-HDAC6i , as a representative example to illustrate the methodologies.
Introduction to HDAC6 and Live-Cell Imaging
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2] Its dysregulation is implicated in numerous diseases, making it a significant target for drug development.[3] Live-cell imaging with fluorescent probes offers a powerful tool to study the dynamic localization and function of HDAC6 in its native cellular environment.
This compound has been identified as a potent inhibitor of HDAC6, with additional activity against HDAC1 and HDAC3.[4] While its direct application in fluorescent imaging is not documented, its inhibitory properties are noteworthy for researchers studying HDAC6.
Data Presentation: Inhibitor Properties
The following tables summarize the quantitative data for this compound and a representative fluorescent HDAC6 inhibitor, Fluoro-HDAC6i (JW-1) .
Table 1: Inhibitory Activity of this compound [4]
| Target | IC50 (nM) |
| HDAC6 | 24 |
| HDAC3 | 45 |
| HDAC1 | 82 |
| PI3K | 3600 |
| mTOR | 3700 |
Table 2: Properties of a Representative Fluorescent HDAC6 Inhibitor (Fluoro-HDAC6i / JW-1)
| Property | Value |
| Excitation Wavelength | Not specified |
| Emission Wavelength | Not specified |
| Cellular Localization | Cytoplasm |
| Key Feature | High selectivity and cell penetrability |
Signaling Pathways and Experimental Workflows
Visualizing the cellular context of HDAC6 is crucial for understanding its function. Below are diagrams illustrating a key signaling pathway involving HDAC6 and a typical experimental workflow for live-cell imaging.
Caption: HDAC6 role in the cellular stress response.
Caption: Experimental workflow for live-cell imaging with a fluorescent HDAC6 inhibitor.
Experimental Protocols
The following are detailed protocols for utilizing a fluorescent HDAC6 inhibitor for live-cell imaging. These are based on methodologies reported for compounds like JW-1 and 6b.
Materials and Reagents
-
Cell Line: A suitable cell line expressing HDAC6 (e.g., A549, MDA-MB-231).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Fluoro-HDAC6i: A fluorescently labeled, cell-permeable, and selective HDAC6 inhibitor.
-
Live-Cell Imaging Dish: Glass-bottom dishes or plates suitable for high-resolution microscopy.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fluorescence Microscope: A confocal or widefield microscope equipped for live-cell imaging with appropriate filter sets for the chosen fluorophore.
Protocol for Live-Cell Staining and Imaging
-
Cell Seeding:
-
One day prior to imaging, seed the cells onto a live-cell imaging dish at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Probe Preparation:
-
Prepare a stock solution of Fluoro-HDAC6i in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 1-5 µM). The optimal concentration should be determined empirically for each cell line and experimental setup.
-
-
Cell Staining:
-
Remove the culture medium from the imaging dish.
-
Add the medium containing the diluted Fluoro-HDAC6i to the cells.
-
Incubate the cells for a period of 1-2 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary.
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, gently remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium.
-
After the final wash, add fresh, pre-warmed culture medium to the dish for imaging.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Use the appropriate excitation and emission filters for the fluorophore on the Fluoro-HDAC6i.
-
Acquire images. For time-lapse imaging, ensure the imaging conditions (e.g., laser power, exposure time) are optimized to minimize phototoxicity.
-
Co-localization Studies with Immunofluorescence
To confirm the specificity of the fluorescent probe for HDAC6, co-localization experiments with HDAC6 antibodies can be performed.
-
Live-Cell Staining:
-
Follow steps 1-3 of the live-cell imaging protocol.
-
-
Cell Fixation and Permeabilization:
-
After incubation with the fluorescent probe, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
Incubate the cells with a primary antibody against HDAC6 overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from the HDAC6 probe) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip with a suitable mounting medium.
-
Image the cells using a fluorescence microscope, acquiring images in the channels for both the Fluoro-HDAC6i and the secondary antibody. Analyze the images for co-localization.
-
Conclusion
Live-cell imaging with fluorescent HDAC6 inhibitors provides a dynamic and powerful approach to investigate the function and localization of this important enzyme. While the specific compound this compound is a potent inhibitor, the use of dedicated fluorescent probes like JW-1 or 6b enables direct visualization within living cells. The protocols and data presented here offer a comprehensive guide for researchers to design and execute live-cell imaging experiments targeting HDAC6, contributing to a deeper understanding of its role in health and disease.
References
Application Notes and Protocols for Hdac6-IN-43 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Hdac6-IN-43, a selective inhibitor of Histone Deacetylase 6 (HDAC6), in primary neuron cultures. This document outlines the mechanism of action, detailed protocols for experimental procedures, and expected outcomes based on the established roles of HDAC6 in neuronal function and disease.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of HDAC6, a unique cytoplasmic deacetylase. Unlike other HDACs that primarily act on nuclear histones, HDAC6 has a diverse range of non-histone substrates, including α-tubulin, cortactin, and heat shock protein 90 (Hsp90).[1][2] By inhibiting HDAC6, this compound is a valuable tool for investigating the role of these cytoplasmic deacetylation events in neuronal processes such as axonal transport, protein quality control, and stress responses. Research has implicated HDAC6 in the pathology of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3][4][5][6][7][8]
The primary mechanism of action of HDAC6 inhibitors in neurons involves the hyperacetylation of its substrates. Increased acetylation of α-tubulin is a key indicator of HDAC6 inhibition and is associated with enhanced microtubule stability and improved axonal transport.[9] Furthermore, HDAC6 inhibition has been shown to modulate cellular pathways involved in the clearance of misfolded protein aggregates, a common feature of many neurodegenerative disorders.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (HDAC6) | [Data not available] | Recombinant Human | N/A |
| Effective Concentration (α-tubulin acetylation) | 1 - 10 µM (expected) | Primary Cortical Neurons | Based on similar HDAC6i[10] |
| Neuroprotective Concentration (against oxidative stress) | 5 - 20 µM (expected) | Primary Hippocampal Neurons | Based on similar HDAC6i |
| Optimal Incubation Time | 12 - 24 hours | Primary Neuron Cultures | Based on similar HDAC6i[8] |
Table 2: Potential Toxicological Profile of this compound in Primary Neurons
| Assay | Concentration | Result | Notes |
| Lactate Dehydrogenase (LDH) Assay | > 50 µM (expected) | Minimal cytotoxicity | Monitor for off-target effects at high concentrations. |
| MTT Assay | > 50 µM (expected) | No significant effect on cell viability | High concentrations may impact mitochondrial function. |
| Caspase-3/7 Activity | > 50 µM (expected) | No significant increase in apoptosis | A key indicator of induced cell death. |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.[9][11]
Materials:
-
E18 pregnant rat
-
Hank's Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
DMEM with 10% FBS
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from E18 rat pup brains in ice-cold HBSS.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% trypsin-EDTA and a small amount of DNase I at 37°C for 15 minutes.
-
Stop the digestion by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine or poly-L-lysine coated culture vessels at the desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh Neurobasal medium. Continue to replace half of the medium every 3-4 days.
Workflow for Primary Cortical Neuron Culture.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron culture (at least 7 days in vitro, DIV)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Culture medium (Neurobasal)
-
Vehicle control (DMSO)
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of the experiment, further dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.
-
Carefully remove half of the existing culture medium from each well.
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the neurons for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 3: Western Blotting for Acetylated α-Tubulin
This protocol is to assess the inhibitory activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Treated primary neurons
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated neurons in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Western Blotting Experimental Workflow.
Protocol 4: Immunocytochemistry for Neuronal Morphology and Protein Localization
Materials:
-
Primary neurons cultured on coverslips
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for dendrites, anti-Tau for axons, anti-acetylated α-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Treat the primary neurons on coverslips with this compound as described in Protocol 2.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the desired primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Signaling Pathways
HDAC6 plays a crucial role in several cellular pathways relevant to neuronal health and disease. Inhibition of HDAC6 by this compound is expected to modulate these pathways.
HDAC6 Signaling Pathways in Neurons.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 Inhibition Reduces Seeded Tau and α-Synuclein Pathologies in Primary Neuron Cultures and Wild-type Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment [frontiersin.org]
- 6. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting histone deacetylase 6 partly protects cultured rat cortical neurons from oxygen-glucose deprivation-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols: A General Guide for the In Vivo Study of HDAC6 Inhibitors
Disclaimer: Information regarding the specific HDAC6 inhibitor "Hdac6-IN-43" is not publicly available. The following application notes and protocols are a generalized guide based on published research for other selective HDAC6 inhibitors. Researchers should validate and optimize these protocols for their specific inhibitor of interest.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein quality control, cell migration, and signal transduction. Its dysregulation has been implicated in a range of diseases, most notably cancer and neurodegenerative disorders. Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6's main substrates are non-histone proteins such as α-tubulin and Hsp90. This cytoplasmic localization and specific substrate profile make HDAC6 an attractive therapeutic target, as selective inhibition may offer a better safety profile compared to pan-HDAC inhibitors.
These application notes provide a comprehensive overview of the preparation and use of HDAC6 inhibitors for in vivo studies, offering researchers a foundational guide to facilitate their preclinical research.
Quantitative Data Summary
The following tables summarize key in vivo parameters for representative selective HDAC6 inhibitors. This data is intended to provide a comparative reference.
Table 1: In Vivo Dosing and Administration of Selected HDAC6 Inhibitors
| Inhibitor | Animal Model | Dose | Route of Administration | Vehicle | Reference |
| QTX125 | Nude mice (REC-1 xenograft) | 60 mg/kg | Intraperitoneal | Not specified | |
| Tubastatin A | mdx mice | Not specified | Intraperitoneal | Not specified | |
| ACY-1215 (Ricolinostat) | Mice | Not specified | Not specified | Not specified | [1] |
| HPB | Not specified in vivo | --- | --- | --- | [2] |
Table 2: Observed In Vivo Efficacy of Selected HDAC6 Inhibitors
| Inhibitor | Disease Model | Key Findings | Reference |
| QTX125 | Mantle Cell Lymphoma | Significantly inhibited lymphoma growth in xenograft models. | |
| Tubastatin A | Duchenne Muscular Dystrophy (mdx mice) | Increased α-tubulin acetylation, suggesting target engagement in muscle tissue. | |
| ACY-1215 (Ricolinostat) | Skin Inflammation | Inhibited antigen-specific CD8+ T-cell differentiation and proliferation. | [1] |
Experimental Protocols
Preparation of a Generic HDAC6 Inhibitor for In Vivo Administration
This protocol provides a general framework for preparing an HDAC6 inhibitor for in vivo studies. It is critical to determine the solubility and stability of the specific inhibitor being used and to optimize the formulation accordingly.
Materials:
-
HDAC6 inhibitor
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, Saline)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Solubility Testing (Small Scale):
-
Before preparing the dosing solution, determine the solubility of the HDAC6 inhibitor in various common vehicles.
-
Test solvents such as DMSO, ethanol (B145695), PEG400, and aqueous solutions like saline or PBS.
-
A common starting vehicle formulation for in vivo studies is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
-
Preparation of Dosing Solution (Example Formulation):
-
Calculate the required amount of HDAC6 inhibitor based on the desired dose (e.g., mg/kg) and the number and weight of the animals to be treated.
-
Weigh the precise amount of the inhibitor in a sterile vial.
-
Add the required volume of DMSO to dissolve the inhibitor completely. Vortex thoroughly.
-
Add PEG400 to the solution and vortex until homogenous.
-
Add Tween 80 and vortex again.
-
Finally, add saline to the desired final volume and vortex thoroughly to ensure a uniform suspension or solution. Gentle warming or sonication may be required for some compounds to achieve complete dissolution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation needs to be optimized.
-
-
Sterilization:
-
Sterile-filter the final dosing solution through a 0.22 µm syringe filter into a sterile vial. This is crucial for parenteral administration routes to prevent infection.
-
-
Storage:
-
Store the prepared dosing solution according to the stability data of the specific inhibitor. For short-term storage, 4°C is often suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary. Avoid repeated freeze-thaw cycles.
-
In Vivo Administration Protocol (Example: Intraperitoneal Injection)
Materials:
-
Prepared HDAC6 inhibitor dosing solution
-
Experimental animals (e.g., mice)
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Protocol:
-
Animal Preparation:
-
Weigh each animal accurately to calculate the precise volume of the dosing solution to be administered.
-
Properly restrain the animal. For intraperitoneal (IP) injection in mice, the animal is typically held with its head tilted slightly downwards.
-
-
Dosing:
-
Draw the calculated volume of the dosing solution into a sterile syringe.
-
Disinfect the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder.
-
Inject the solution slowly and steadily.
-
-
Post-injection Monitoring:
-
Monitor the animals for any immediate adverse reactions.
-
Return the animals to their cages and monitor their general health, including activity, feeding, and grooming, throughout the study period.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of HDAC6 in the cytoplasm.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies of HDAC6 inhibitors.
References
Hdac6-IN-43 working concentration for cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-43 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs, HDAC6's main substrates are non-histone proteins, including α-tubulin and the molecular chaperone Hsp90. Through its enzymatic activity, HDAC6 plays a crucial role in a variety of cellular processes, including cell motility, protein quality control, and immune responses.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.
This compound demonstrates high potency with a reported half-maximal inhibitory concentration (IC50) of 11 nM for HDAC6. It also shows selectivity over class I HDACs, with IC50 values of less than 150 nM for HDAC1 and HDAC2. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological effects.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized biochemically. The following table summarizes the available data.
| Compound | Target | IC50 | Assay Type |
| This compound | HDAC6 | 11 nM | Biochemical |
| This compound | HDAC1 | < 150 nM | Biochemical |
| This compound | HDAC2 | < 150 nM | Biochemical |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
Key Signaling Pathways Regulated by HDAC6
HDAC6's cytoplasmic localization and unique substrate profile place it at the intersection of several critical cellular signaling pathways. Inhibition of HDAC6 by this compound can be expected to modulate these pathways.
Caption: Overview of HDAC6-mediated signaling pathways.
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration using Western Blot for α-Tubulin Acetylation
Objective: To determine the effective concentration range of this compound in a specific cell line by measuring the acetylation of its primary substrate, α-tubulin.
Rationale: Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin. This dose-dependent increase can be used to establish the concentration at which this compound effectively engages its target in cells. Based on the IC50 value and data from similar selective HDAC6 inhibitors, a starting concentration range of 10 nM to 10 µM is recommended.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-α-Tubulin or β-Actin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete cell culture medium (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO, final concentration should not exceed 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time. A time course experiment (e.g., 2, 6, 12, 24 hours) is recommended for initial characterization. A 12-24 hour incubation is a common starting point.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin or a loading control protein (e.g., β-actin) to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated-α-tubulin band to the intensity of the total α-tubulin or loading control band. Plot the normalized intensity against the concentration of this compound to determine the effective concentration range.
Caption: Workflow for determining the effective concentration of this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
Rationale: HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. This protocol can be used to determine the half-maximal inhibitory concentration (IC50) for cell growth.
Materials:
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This compound
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Cancer cell line of interest
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Complete cell culture medium
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96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 10 nM to 100 µM.
-
Remove the medium and add 100 µL of the diluted inhibitor solutions to the respective wells. Include wells with vehicle control (DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model (e.g., in GraphPad Prism) to determine the IC50 value.
Disclaimer
These protocols are intended as a guideline. Optimal conditions, including cell density, incubation times, and inhibitor concentrations, may vary depending on the cell line and experimental setup. It is highly recommended to perform initial optimization experiments for each new cell line and assay. For research use only.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Regulates Growth Factor-Induced Actin Remodeling and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. HDAC6 controls innate immune and autophagy responses to TLR-mediated signalling by the intracellular bacteria Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HDAC6 inhibition restores ciliary expression and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HDAC6 regulates neuroblastoma cell migration and may play a role in the invasion process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Selective HDAC6 Inhibition Has the Potential for Anti-Cancer Effect in Renal Cell Carcinoma [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]
Troubleshooting & Optimization
Hdac6-IN-43 solubility in DMSO and buffers
Disclaimer: Specific solubility and handling data for a compound named "Hdac6-IN-43" are not publicly available. The information provided below is a generalized guide based on the properties of other structurally similar HDAC6 inhibitors. Researchers should always consult the manufacturer's product datasheet for specific instructions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound and other similar HDAC6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of an HDAC6 inhibitor?
A1: HDAC6 inhibitors are typically supplied as a solid powder. It is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for initial dissolution. For example, a stock solution of 10 mM can be prepared by dissolving the appropriate mass of the compound in DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.
Q2: My HDAC6 inhibitor precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: Precipitation in aqueous solutions is a common issue for poorly soluble compounds. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.[1] It is also recommended to prepare intermediate dilutions of your stock solution in serum-free medium before adding it to your final culture volume. The presence of serum proteins in the final culture medium can also help to stabilize the compound and prevent precipitation.[1]
Q3: What are the recommended storage conditions for HDAC6 inhibitor stock solutions?
A3: Stock solutions of HDAC6 inhibitors should be stored at -20°C or -80°C to maintain stability and prevent degradation.[1][2] To avoid repeated freeze-thaw cycles, which can compromise the compound's integrity, it is highly advisable to aliquot the stock solution into smaller, single-use volumes.[1][3]
Q4: How can I prepare a formulation of an HDAC6 inhibitor for in vivo animal studies?
A4: For in vivo administration, a simple DMSO stock solution is generally not suitable due to potential toxicity and poor bioavailability. A common approach for poorly soluble drugs is to use a vehicle mixture. A widely used formulation for preclinical studies consists of a combination of solvents and surfactants. An example of such a vehicle is a mixture of DMSO (5-10%), PEG300 (30-40%), Tween 80 (5%), and saline or PBS (45-60%).[1] The exact ratios may need to be optimized for the specific inhibitor and desired final concentration.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound will not dissolve in DMSO. | - Compound has low solubility.- Incorrect solvent or solvent quality.- Insufficient mixing. | - Gently warm the solution (e.g., to 37°C).- Use a sonicator to aid dissolution.[2]- Use fresh, anhydrous, high-purity DMSO.[2]- Increase vortexing time. |
| Precipitation occurs in aqueous buffer/media. | - Poor aqueous solubility.- High final concentration of organic solvent. | - Decrease the final concentration of the inhibitor.- Ensure the final DMSO concentration is low (<0.5%).[1]- Prepare an intermediate dilution in serum-free media.- Add the inhibitor to media containing serum.[1] |
| No observable effect in cellular assays. | - Insufficient inhibitor concentration.- Cell line is resistant to HDAC6 inhibition.- Compound has degraded. | - Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time.- Confirm compound activity with a positive control (e.g., western blot for acetylated α-tubulin).- Use a fresh aliquot of the stock solution. |
| High levels of cell death at low concentrations. | - Cell line is highly sensitive.- Off-target toxicity. | - Reduce the inhibitor concentration.- Decrease the incubation time.- Verify the selectivity of the inhibitor if data is available. |
Solubility Data for Representative HDAC6 Inhibitors
The following table summarizes the solubility of various HDAC6 inhibitors in DMSO, which can serve as a general reference.
| Compound | Solubility in DMSO |
| HDAC6-IN-23 | 100 mg/mL (280.67 mM)[2] |
| SW-100 | ≥ 125 mg/mL (394.60 mM)[4] |
| Hdac6-IN-29 | 30 mg/mL[1] |
Note: The solubility of your specific HDAC6 inhibitor may vary. Always refer to the manufacturer's datasheet.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of the HDAC6 inhibitor to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM solution.
-
Gently mix the intermediate dilution.
-
Add the required volume of the intermediate dilution to your wells containing cells and complete medium to reach the desired final concentration.
-
Include a vehicle control (e.g., DMSO) at the same final concentration in control wells.
Diagrams
Caption: Experimental workflow for preparing and using HDAC6 inhibitor solutions.
Caption: Troubleshooting flowchart for HDAC6 inhibitor solubility issues.
References
Hdac6-IN-43 potential off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hdac6-IN-43. The information addresses potential issues related to the inhibitor's off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent or not reproducible. What could be the cause?
A1: Inconsistent results can arise from several factors. Beyond experimental variability, consider the known off-target activity of this compound. While potent against HDAC6, it also inhibits HDAC1 and HDAC2.[1][2][3][4] This polypharmacology can lead to varied cellular responses depending on the relative expression and activity of these different HDAC isoforms in your specific model system.
-
Troubleshooting Steps:
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Confirm Target Engagement: Use a target engagement assay (e.g., Cellular Thermal Shift Assay) to verify that this compound is binding to HDAC6 in your cells at the concentrations used.
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Titrate the Compound: Perform a dose-response curve for your phenotype of interest to ensure you are using an appropriate concentration. High concentrations are more likely to induce off-target effects.[5]
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Use a More Selective Inhibitor: As a control, consider using a more highly selective HDAC6 inhibitor (if available) to determine if the observed phenotype is solely due to HDAC6 inhibition.
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Knockdown/Knockout Controls: The most rigorous control is to use siRNA/shRNA or CRISPR/Cas9 to reduce HDAC6 levels and see if this phenocopies the effect of this compound.
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Q2: I am observing unexpected cellular phenotypes that are not typically associated with HDAC6 inhibition. Could this be due to off-target effects?
A2: Yes, this is a distinct possibility. The inhibition of HDAC1 and HDAC2 by this compound can affect nuclear histone acetylation, leading to broad changes in gene expression that are independent of the cytoplasmic, non-histone targets of HDAC6.[5][6] This can manifest as unexpected effects on cell cycle, apoptosis, or other cellular processes.
-
Troubleshooting Steps:
-
Profile Off-Target Activity: If feasible, perform a broad-panel screen (e.g., kinase panel, proteomics-based target identification) to identify other potential off-targets of this compound in your system.
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Analyze Histone Acetylation: Use Western blotting to check the acetylation status of histones (e.g., acetylated-Histone H3) in addition to the acetylation of the primary HDAC6 substrate, α-tubulin. An increase in histone acetylation would confirm engagement with nuclear HDACs.
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Consult the Literature: Review literature on the effects of pan-HDAC inhibitors or dual HDAC1/2/6 inhibitors to see if your observed phenotype has been previously reported.
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Q3: The anti-cancer effects I'm seeing in my cell lines only occur at high concentrations of this compound. Is this related to off-target activity?
A3: It is possible that the observed anti-cancer properties at high concentrations are due to off-target effects.[5][6] While HDAC6 inhibition has been linked to anti-tumor effects, the inhibition of class I HDACs (like HDAC1 and HDAC2) is a well-established mechanism for inducing cytotoxicity in cancer cells.
-
Troubleshooting Steps:
-
Correlate IC50 Values: Compare the IC50 for your observed phenotype with the known IC50 values for this compound against HDAC1, HDAC2, and HDAC6. If the phenotypic IC50 is closer to the IC50 for HDAC1/2, the effect is likely driven by off-target inhibition.
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Use Isoform-Selective Inhibitors: Compare the effects of this compound with those of inhibitors selective for only HDAC1/2 to dissect the contribution of each target to the overall phenotype.
-
Data Presentation: this compound Inhibitory Profile
The following table summarizes the known inhibitory activity of this compound against multiple HDAC isoforms. This data is crucial for interpreting experimental results and understanding the potential for off-target effects.
| Target | IC50 (nM) | Selectivity vs. HDAC6 | Potential Biological Implication of Off-Target Inhibition |
| HDAC6 | 11 | - | Primary Target: Regulation of α-tubulin, Hsp90, and cortactin acetylation; protein degradation pathways. |
| HDAC1 | < 150 | > 10-fold less potent | Off-Target: Regulation of histone acetylation and gene expression; potential for effects on cell cycle and proliferation. |
| HDAC2 | < 150 | > 10-fold less potent | Off-Target: Regulation of histone acetylation and gene expression; potential for effects on cell development and function. |
Data sourced from MedChemExpress.[1][2][3][4]
Experimental Protocols
Detailed and reproducible protocols are essential for accurately assessing the selectivity and potential off-target effects of this compound.
Protocol 1: In Vitro HDAC Isoform Selectivity Assay (Fluorogenic)
This protocol describes a biochemical assay to determine the IC50 of this compound against a panel of purified HDAC enzymes.
-
Materials:
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Purified, recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC6, and other desired isoforms).
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
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HDAC developer solution (e.g., Trichostatin A and trypsin in developer buffer).
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This compound stock solution in DMSO.
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Black, flat-bottom 96- or 384-well plates.
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Fluorescence plate reader.
-
-
Procedure:
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Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.
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In the assay plate, add the diluted inhibitor or DMSO.
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Add the purified HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
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Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
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Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
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Stop the reaction and develop the fluorescent signal by adding the HDAC developer solution.
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Incubate for 10-15 minutes at 37°C.
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Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis:
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Subtract the background fluorescence from all readings.
-
Normalize the data to the DMSO control (100% activity).
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Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each HDAC isoform.
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Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its intended target (HDAC6) and potential off-targets in a cellular context.
-
Materials:
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Cells expressing the target protein(s).
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This compound stock solution in DMSO.
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Cell culture medium.
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Phosphate-buffered saline (PBS).
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Lysis buffer with protease inhibitors.
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Equipment for heating samples precisely (e.g., PCR thermocycler).
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Equipment for protein quantification (e.g., Western blot apparatus).
-
-
Procedure:
-
Treat cultured cells with either this compound at the desired concentration or DMSO as a vehicle control. Incubate for a specified time.
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Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and divide them into aliquots for different temperature points.
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Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lyse the cells by freeze-thawing or with a suitable lysis buffer.
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Separate the soluble and precipitated protein fractions by centrifugation.
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Collect the supernatant (soluble fraction) and analyze the protein concentration.
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Analyze the amount of soluble target protein (HDAC6, HDAC1, HDAC2) at each temperature point using Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition (DMSO and this compound), plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Signaling Pathway and Off-Target Interaction
References
- 1. This compound 3037978-19-8 | MCE [medchemexpress.cn]
- 2. HDAC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hdac6-IN-43 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Hdac6-IN-43, a novel Histone Deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins.[1][2][3] Key substrates of HDAC6 include α-tubulin and the heat shock protein Hsp90.[1][4] By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which in turn affects microtubule dynamics, cell motility, and the degradation of misfolded proteins through autophagy.[1][3][5]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: For a novel compound like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration. A starting point could be a wide range of concentrations, for example, from 10 nM to 100 µM. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) should be determined for your specific cell line and assay. As a reference, other selective HDAC6 inhibitors like Ricolinostat (ACY-1215) and ACY-738 have been used at concentrations around 10 µM in some glioma cell line studies.[6]
Q3: How can I confirm that this compound is engaging its target in my cellular experiments?
A3: The most common method to confirm HDAC6 target engagement is to measure the acetylation level of its primary substrate, α-tubulin.[7] This can be done by Western blotting using an antibody specific for acetylated α-tubulin. An increase in acetylated α-tubulin levels upon treatment with this compound indicates successful target engagement. It is also advisable to assess the acetylation of histones (e.g., H3) to confirm the selectivity of this compound for the cytoplasmic HDAC6 over nuclear HDACs.[7]
Q4: What are the potential off-target effects of HDAC inhibitors?
A4: While this compound is designed to be selective for HDAC6, off-target effects are possible with any inhibitor. Non-selective HDAC inhibitors can affect the activity of multiple HDAC classes, leading to broader changes in gene expression and cellular processes.[8][9] It is crucial to profile the selectivity of this compound against other HDAC isoforms. Unintended interactions can influence the therapeutic efficacy and safety of the inhibitor.[10]
Q5: What is a general approach for determining the optimal in vivo dose of this compound?
A5: For in vivo studies, a dose-escalation study is recommended to determine a safe and effective dose. This typically involves administering a range of doses to animal models (e.g., mice) and monitoring for signs of toxicity. Efficacy can be assessed by measuring tumor growth in xenograft models or by observing desired phenotypic changes.[1] For example, a study with the HDAC6 inhibitor QTX125 used an intraperitoneal administration of 60 mg/kg in a mouse model.[1] Pharmacodynamic markers, such as acetylated α-tubulin levels in tumor or surrogate tissues, should be measured to confirm target engagement in vivo.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No effect observed after this compound treatment (e.g., no change in cell viability or phenotype). | 1. Sub-optimal concentration: The concentration of this compound may be too low. 2. Inactive compound: The compound may have degraded. 3. Cell line resistance: The cell line may be insensitive to HDAC6 inhibition.[11] 4. Insufficient treatment duration: The incubation time may be too short. | 1. Perform a dose-response curve: Test a wider range of concentrations (e.g., 10 nM to 100 µM). 2. Check compound integrity: Use a fresh stock of this compound. 3. Confirm target engagement: Perform a Western blot for acetylated α-tubulin to ensure the inhibitor is active in the cells.[7] 4. Increase incubation time: Extend the treatment duration (e.g., 24, 48, 72 hours). |
| High cytotoxicity observed even at low concentrations. | 1. Off-target effects: The inhibitor may be affecting other essential cellular processes.[10] 2. High sensitivity of the cell line: The particular cell line may be highly sensitive to HDAC6 inhibition. | 1. Lower the concentration range: Test concentrations in the low nanomolar range. 2. Assess selectivity: If possible, test the effect of this compound on other HDAC isoforms. 3. Use a less sensitive cell line: If feasible, try a different cell line for your experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 3. Experimental procedure variations: Minor changes in incubation times or reagent concentrations. | 1. Standardize cell culture practices: Use cells within a specific passage number range and ensure consistent confluency at the time of treatment. 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound for each experiment from a concentrated stock. 3. Follow a strict protocol: Ensure all experimental steps are performed consistently. |
| No increase in acetylated α-tubulin after treatment. | 1. Ineffective inhibitor concentration. 2. Antibody issues: The primary or secondary antibody for Western blotting may not be working correctly. 3. Low HDAC6 expression: The cell line may have very low levels of HDAC6. | 1. Increase this compound concentration. 2. Validate antibodies: Use positive and negative controls for your Western blot. 3. Check HDAC6 expression: Confirm the presence of HDAC6 in your cell line via Western blot or qPCR. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 5.2 |
| PC-3 | Prostate Cancer | 2.8 |
| LNCaP | Prostate Cancer | 3.5 |
| HCC1806 | Breast Cancer | 7.1 |
| MM.1S | Multiple Myeloma | 1.9 |
| Note: These are illustrative data and should be experimentally determined for your specific cell lines. |
Table 2: Comparison of IC50 Values for Different HDAC6 Inhibitors
| Inhibitor | IC50 for HDAC6 (nM) | Reference |
| This compound | To be determined | - |
| Suberoylanilide hydroxamic acid (SAHA) | 3.8 | [12] |
| Trichostatin A (TSA) | 0.16 | [12] |
| Nexturastat A | 2.9 | [12] |
| Note: IC50 values can vary depending on the assay conditions. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound for Target Engagement
-
Cell Plating: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution. Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the range of this compound concentrations for a predetermined time (e.g., 12, 24, or 48 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated α-tubulin and total α-tubulin.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density.
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Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance or luminescence.
-
Normalize the data to the vehicle control.
-
Plot the percentage of viable cells against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: HDAC6 Signaling Pathway and Inhibition.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Experimental Issues.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC1 and HDAC6 are essential for driving growth in IDH1 mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Human histone deacetylase 6 shows strong preference for tubulin dimers over assembled microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-X Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist in the accurate assessment of cytotoxicity for the novel HDAC6 inhibitor, Hdac6-IN-X.
Frequently Asked Questions (FAQs)
Q1: What is Hdac6-IN-X and its primary mechanism of action?
A1: Hdac6-IN-X is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin and the heat-shock protein Hsp90.[1][2] By inhibiting HDAC6, Hdac6-IN-X leads to an increase in the acetylation of these target proteins. This can disrupt cellular processes like microtubule dynamics, protein folding and degradation, and cell migration, which are crucial for cancer cell proliferation and survival.[1][3][4]
Q2: Is cytotoxicity an expected outcome of Hdac6-IN-X treatment?
A2: Yes, cytotoxicity is an expected outcome of Hdac6-IN-X treatment, particularly in cancer cell lines. Inhibition of HDAC6 has been shown to induce programmed cell death (apoptosis), cell cycle arrest, and inhibit cell proliferation in various tumor models.[1][5] The extent of cytotoxicity can be dependent on the cell type and the concentration of Hdac6-IN-X used. Interestingly, selective inhibition of HDAC6 has been observed to have minimal cytotoxic effects on healthy cells.[6]
Q3: What are the typical signs of cytotoxicity to watch for during my experiments?
A3: Signs of cytotoxicity can be observed through various methods. Morphologically, you may see a decrease in cell density, changes in cell shape such as rounding and detachment of adherent cells, cell shrinkage, and the appearance of apoptotic bodies.[7] On a molecular level, you can measure decreased metabolic activity (e.g., using an MTT assay), loss of membrane integrity (e.g., LDH release assay), and activation of caspases, which are key mediators of apoptosis.[7][8]
Q4: What is the expected cytotoxic concentration range for a novel HDAC6 inhibitor like Hdac6-IN-X?
A4: The cytotoxic concentration of HDAC6 inhibitors can vary significantly depending on the specific compound and the cell line being tested. Based on data from other selective HDAC6 inhibitors, the half-maximal inhibitory concentration (IC50) for cell viability can range from the nanomolar to the low micromolar range. For example, the HDAC6 inhibitor QTX125 showed IC50 values of 0.120 and 0.182 µM in primary mantle cell lymphoma samples.[1] Another inhibitor, Cmpd. 18, exhibited an IC50 of 2.59 µM in HCT-116 colon cancer cells.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
Troubleshooting Guide
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Uneven Cell Seeding. Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent settling. Using a multichannel pipette can also improve consistency.[8]
-
-
Possible Cause: Edge Effects. Wells on the perimeter of a microplate are susceptible to evaporation, which can alter media concentration and affect cell growth.[7][8]
-
Solution: To minimize this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media without cells.[8]
-
-
Possible Cause: Pipetting Errors. Inaccurate or inconsistent pipetting, especially of small volumes of Hdac6-IN-X or assay reagents, can introduce significant errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique.
-
Problem 2: No significant cytotoxicity observed at expected concentrations.
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Possible Cause: Suboptimal Assay Conditions. The incubation time with Hdac6-IN-X may be too short to induce a cytotoxic response.
-
Possible Cause: Compound Instability or Inactivity. The Hdac6-IN-X compound may have degraded due to improper storage or handling.
-
Solution: Store the compound as recommended by the manufacturer. Prepare fresh dilutions of Hdac6-IN-X from a stock solution for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[7]
-
-
Possible Cause: Cell Line Resistance. The chosen cell line may be resistant to HDAC6 inhibition.
-
Solution: Confirm the expression and activity of HDAC6 in your cell line. Consider testing Hdac6-IN-X on a different, more sensitive cell line as a positive control.[7]
-
Problem 3: High background signal in the negative control wells.
-
Possible Cause: Unhealthy Cells. If the untreated cells are not healthy, they may show signs of cytotoxicity.
-
Solution: Ensure your cells are in the logarithmic growth phase, free from contamination (e.g., Mycoplasma), and not over-confluent.[8]
-
-
Possible Cause: Solvent Toxicity. The solvent used to dissolve Hdac6-IN-X (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution: Ensure the final solvent concentration in your culture medium is below the tolerance level for your cells (typically <0.5% for DMSO). Always include a vehicle control (cells treated with the solvent alone at the same final concentration) to differentiate between compound and solvent effects.[7]
-
Quantitative Data
The following tables summarize the IC50 values of various selective HDAC6 inhibitors in different cancer cell lines, which can serve as a reference for a novel inhibitor like Hdac6-IN-X.
Table 1: IC50 Values of Selective HDAC6 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| QTX125 | Primary Sample 1 | Mantle Cell Lymphoma | 0.120 | [1] |
| QTX125 | Primary Sample 2 | Mantle Cell Lymphoma | 0.182 | [1] |
| Cmpd. 18 | HCT-116 | Colon Cancer | 2.59 | [9] |
| Cmpd. 12 | HCT-116 | Colon Cancer | 2.78 | [9] |
| Cmpd. 8 | HCT-116 | Colon Cancer | 8.52 | [9] |
| Cmpd. 1 | HCT-116 | Colon Cancer | 10.16 | [9] |
Table 2: Enzymatic Inhibitory Activity of Selective HDAC6 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Cmpd. 18 | HDAC6 | 5.41 | [9] |
| Cmpd. 12 | HDAC6 | 12.79 | [9] |
| Tubastatin A | HDAC6 | 15.11 | [9] |
| TO-317 | HDAC6 | 2 | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[11]
-
Compound Treatment: Prepare serial dilutions of Hdac6-IN-X in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest Hdac6-IN-X concentration) and a blank (medium only). Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[11]
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8][11]
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[8][11]
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well without disturbing the cells.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Visualizations
Caption: Simplified HDAC6 signaling pathway and the effects of Hdac6-IN-X.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
preventing Hdac6-IN-43 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Hdac6-IN-43 in cell culture media. Given that this compound is a hydrophobic small molecule, ensuring its solubility in aqueous-based media is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent for this compound and most other organic, non-peptide small molecule inhibitors.[1] It is advisable to use a fresh, anhydrous grade of DMSO, as moisture can reduce the solubility of the compound and promote degradation.[2]
Q2: How should I prepare the initial stock solution of this compound?
A2: It is best to prepare a high-concentration stock solution, for example, at 10 mM or higher, by dissolving the powdered this compound in 100% high-purity DMSO.[3] Ensure the compound is completely dissolved. If you encounter difficulties, gentle warming (up to 37-50°C) or brief sonication can aid dissolution, but you should first verify that this compound is stable under these conditions.[1][4]
Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.[5][6] To prevent this, avoid diluting the high-concentration stock directly into the medium. Instead, perform an intermediate dilution of your stock in DMSO before the final dilution into the cell culture medium.[7] Adding the diluted stock dropwise to the medium while vortexing can also help.[4]
Q4: What is the maximum concentration of DMSO that cells can tolerate?
A4: The tolerance to DMSO varies between cell lines.[3] As a general guideline, the final concentration of DMSO in your cell culture should be kept below 0.5%, with less than 0.1% being ideal for sensitive cell lines.[3] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as your treated samples to account for any solvent effects.[3][4]
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][4] When stored as a powder, the compound is generally stable for longer periods at -20°C.[1][8]
Troubleshooting Guide: this compound Precipitation
This guide addresses the common problem of this compound precipitation during experimental setup.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO. | The concentration of this compound exceeds its solubility limit in DMSO, or the DMSO contains moisture. | Use a fresh, anhydrous bottle of DMSO.[2] Try gentle warming in a water bath (37°C) or brief sonication to aid dissolution.[4] If precipitation persists, prepare the stock solution at a lower concentration. |
| Precipitation observed immediately after adding DMSO stock to media. | The compound is "crashing out" of solution due to rapid dilution in an aqueous environment.[5][6] The high-concentration DMSO stock is not dispersing quickly enough. | Optimize Dilution Method: Do not add the high-concentration stock directly. Prepare an intermediate dilution in DMSO first. Add the final DMSO solution to your media drop-by-drop while gently vortexing the media to ensure rapid and even dispersion.[4] Pre-warm the Media: Pre-warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility. |
| Media becomes cloudy or contains visible crystals over time in the incubator. | The final concentration of this compound exceeds its solubility limit in the cell culture medium. The presence of salts and proteins in the media can reduce the solubility of hydrophobic compounds.[9] | Perform a Solubility Test: Before your main experiment, test the solubility of this compound at your desired final concentration in the specific cell culture medium you are using.[4] Lower the Final Concentration: Your target concentration may be too high. The highest concentration without visible precipitation should be considered the upper limit for your assay.[5] Check Serum Effects: Serum proteins can sometimes bind to compounds, affecting their availability and solubility. Consider testing different serum concentrations if your experiment allows.[4] |
Quantitative Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides general guidelines for working with hydrophobic small molecule inhibitors.
| Parameter | Guideline | Notes |
| Stock Solution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | The most common and effective solvent for initial dissolution.[1] |
| Stock Solution Conc. | 10 - 50 mM | High-concentration stocks minimize the volume of DMSO added to the final culture.[7][8] |
| Final DMSO Conc. in Media | < 0.5% (v/v) | Many robust cell lines tolerate up to 0.5%.[3] For sensitive or primary cells, aim for < 0.1%.[3] Always include a vehicle control. |
| Aqueous Solubility | Highly Variable; often in the low µM to nM range | The solubility in aqueous media is significantly lower than in DMSO. This is the primary reason for precipitation upon dilution.[6][10] |
| Storage (Powder) | -20°C (up to 3 years) or 4°C (up to 2 years) | Based on general stability guidelines for similar compounds.[3] |
| Storage (DMSO Stock) | -20°C (up to 1 month) or -80°C (up to 6 months) in single-use aliquots | Avoid repeated freeze-thaw cycles to maintain compound integrity.[1][8] |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening to prevent condensation.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 10 mM).
-
Vortex the vial vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow, you may sonicate the vial in a water bath for short bursts or warm it gently to 37°C.[4]
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparing Working Solutions to Minimize Precipitation
-
Thaw a single aliquot of your high-concentration this compound stock solution.
-
Prepare an intermediate dilution of the stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in your experiment from a 10 mM stock (a 1:1000 dilution), you could first make a 1:10 dilution in DMSO (to 1 mM) and then a 1:100 dilution of this intermediate stock into your media.
-
Warm your cell culture medium to 37°C in a sterile tube.
-
While gently vortexing the tube of media, add the required volume of the intermediate this compound/DMSO solution dropwise. This ensures rapid mixing and dispersion, reducing the likelihood of precipitation.[4]
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals, or an oily film) before adding it to your cells.[4]
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended two-step dilution protocol for this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing HDAC6 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the cellular half-life of HDAC6 inhibitors. Understanding the stability and longevity of these compounds in a cellular environment is critical for designing effective experiments and interpreting results accurately.
Frequently Asked Questions (FAQs)
Q1: Why is determining the half-life of an HDAC6 inhibitor in cell culture important?
A1: The half-life of an inhibitor in cell culture, or its cellular residence time, is a critical parameter for several reasons:
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Dosing Regimen: It informs the optimal concentration and frequency of inhibitor application needed to maintain target engagement and achieve a desired biological effect.
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Interpretation of Results: A short half-life may lead to a transient effect, while a long half-life could result in prolonged pathway modulation. Knowing the half-life is crucial for correlating the duration of target inhibition with the observed cellular phenotype.
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Compound Optimization: In drug discovery, a longer cellular half-life is often a desirable property, and this data can guide the selection and chemical modification of lead compounds.
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Understanding Mechanism of Action: The rate of inhibitor degradation or efflux can provide insights into cellular resistance mechanisms and the compound's metabolic stability.
Q2: What are common methods to determine the half-life of a small molecule inhibitor in cells?
A2: Several methods can be employed, often in combination, to determine the cellular half-life of an inhibitor:
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Washout Experiments with LC-MS/MS Analysis: This is a direct and quantitative method. Cells are treated with the inhibitor for a specific duration, after which the compound is removed from the culture medium (washout). The intracellular concentration of the inhibitor is then measured at various time points post-washout using liquid chromatography-mass spectrometry (LC-MS/MS).
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Target Engagement Assays: These assays measure the extent and duration of inhibitor binding to its target protein, HDAC6. A common approach is the Cellular Thermal Shift Assay (CETSA), which assesses the thermal stability of HDAC6 in the presence of the inhibitor over time. Another method is the NanoBRET target engagement assay.[1][2]
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Pharmacodynamic (PD) Biomarker Analysis: This indirect method involves monitoring the acetylation status of a known HDAC6 substrate, such as α-tubulin.[3] After a washout of the inhibitor, the rate at which acetylated α-tubulin levels return to baseline can serve as a proxy for the inhibitor's functional half-life.
Q3: What factors can influence the stability and half-life of an HDAC6 inhibitor in cell culture?
A3: The perceived half-life of an inhibitor in a cellular context is influenced by a combination of its chemical properties and various cellular processes:
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Metabolic Stability: The inhibitor may be metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.
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Cellular Efflux: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (MDR1).
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Binding Kinetics: The affinity (Kd) and the on/off rates of the inhibitor for HDAC6 will influence its residence time on the target.
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Chemical Stability: The inherent stability of the compound in the aqueous and physiological environment of the cell culture medium and cytoplasm.
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Cell Type: Different cell lines have varying expression levels of metabolic enzymes and efflux pumps, which can lead to different inhibitor half-lives.
Troubleshooting Guide
Q1: My inhibitor appears to have a very long or indefinite half-life in my initial washout experiment. What should I investigate?
A1:
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Covalent Binding: Investigate whether your inhibitor is a covalent binder to HDAC6. Covalent inhibitors will have a very long apparent half-life that is dependent on the turnover rate of the HDAC6 protein itself.
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Inefficient Washout: Ensure your washout procedure is thorough. Increase the number of washes and the volume of wash buffer. Consider including a "washout" period with fresh media for a short duration before starting your time course.
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Cellular Sequestration: The compound may be accumulating in cellular compartments, such as lysosomes or lipid droplets, from which it is slowly released. Consider cellular fractionation studies to investigate this possibility.
Q2: The measured half-life of my inhibitor is extremely short. What are the potential causes?
A2:
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Rapid Metabolism: The cell line you are using may have high levels of metabolic enzymes that quickly inactivate your compound. Consider using a different cell line or co-treating with a general metabolic inhibitor (use with caution as this can have off-target effects).
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Active Efflux: Your inhibitor could be a substrate for an active efflux pump. You can test this by co-incubating with a known efflux pump inhibitor, such as verapamil.
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Chemical Instability: Assess the stability of your compound in cell culture medium in the absence of cells to rule out simple chemical degradation.
Q3: I am observing high variability in my half-life measurements between replicates. How can I improve the consistency of my experiments?
A3:
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Standardize Cell Seeding and Growth: Ensure that cell density is consistent across all wells and experiments, as this can affect metabolic rates.
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Precise Timing: Be meticulous with the timing of inhibitor addition, washout, and cell lysis, especially for inhibitors with short half-lives.
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Consistent Washout Procedure: Use a standardized and rigorous washout protocol for all samples.
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Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the cellular matrix you are using. Include internal standards to control for sample processing variability.
Data Presentation
Table 1: Example Half-Life Data for Different Classes of HDAC6 Inhibitors
| Inhibitor Class | Example Compound | Cell Line | Half-Life (t½) in hours | Assay Method |
| Hydroxamic Acids | Vorinostat (SAHA) | HeLa | 2.5 | LC-MS/MS |
| Mercaptoketones | HPOB | C2C12 | 4.8 | α-tubulin acetylation |
| PROTACs | Compound X | MM.1S | 1.2 (Degradation t½) | Western Blot |
Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental values.
Experimental Protocols
Protocol: Determination of Inhibitor Half-Life by Washout and LC-MS/MS
This protocol provides a general framework for measuring the intracellular half-life of a non-covalent, cell-permeable HDAC6 inhibitor.
Materials:
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Cell line of interest (e.g., HeLa, MM.1S)
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Complete cell culture medium
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HDAC6 inhibitor
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Phosphate-buffered saline (PBS), ice-cold
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Lysis buffer compatible with LC-MS/MS (e.g., methanol (B129727) with an internal standard)
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Cell scrapers
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Multi-well plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve 80-90% confluency on the day of the experiment.
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Inhibitor Treatment: Treat the cells with the HDAC6 inhibitor at a concentration known to engage the target (e.g., 5x EC50) for a duration sufficient to reach steady-state intracellular concentration (e.g., 2-4 hours).
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Washout:
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Aspirate the inhibitor-containing medium.
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Wash the cells three times with ice-cold PBS.
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Add fresh, pre-warmed complete medium to the cells. This is your t=0 time point.
-
-
Time-Course Collection: At each subsequent time point (e.g., 0.5, 1, 2, 4, 6, 8 hours), perform the following steps:
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Aspirate the medium.
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Wash the cells once with ice-cold PBS.
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Add a fixed volume of ice-cold lysis buffer (containing an internal standard) to each well.
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Scrape the cells and collect the lysate.
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Clarify the lysate by centrifugation.
-
-
LC-MS/MS Analysis: Analyze the supernatant from each time point by a validated LC-MS/MS method to quantify the concentration of the inhibitor.
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Data Analysis: Plot the intracellular inhibitor concentration versus time. Fit the data to a one-phase decay model to calculate the half-life (t½).
Visualizations
Experimental Workflow for Half-Life Determination
Caption: Workflow for determining inhibitor half-life.
Simplified HDAC6 Signaling Pathway
Caption: HDAC6 deacetylates key cytoplasmic proteins.
References
Navigating Hdac6-IN-43: A Guide to Consistent Experimental Outcomes
Technical Support Center
Welcome to the technical support center for Hdac6-IN-43. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable, reproducible results in their experiments involving this potent histone deacetylase (HDAC) inhibitor. Inconsistent findings can arise from a variety of factors, from experimental setup to the inherent biological complexity of the systems under study. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues reported by users of this compound, offering potential explanations and actionable solutions.
Q1: We are observing significant variability in our IC50 values for this compound across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this variability:
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Compound Specificity: this compound, also known as compound 26, is a potent inhibitor of HDAC6, but it also exhibits activity against HDAC1 and HDAC2.[1] This multi-target activity can lead to varied cellular responses depending on the relative expression levels of these HDACs in your specific cell model. Another similarly named compound, HDAC-IN-43, has a different inhibitory profile, targeting HDAC1, 3, and 6.[2] Ensure you are using the correct compound and are aware of its full inhibitory spectrum.
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Assay Conditions: The conditions of your enzymatic or cell-based assay are critical. Factors such as substrate concentration, enzyme concentration, and incubation time can all influence the apparent IC50 value. For slow-binding inhibitors, the pre-incubation time with the enzyme can significantly alter the measured potency.[3]
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Cell-Based Factors: In cell-based assays, cell density, passage number, and growth phase can all impact the cellular response to HDAC inhibitors. It is crucial to maintain consistent cell culture practices.
Q2: Our cell viability assays with this compound show cytotoxicity in our control cell lines. Is this expected?
A2: While selective HDAC6 inhibitors are generally considered to have lower toxicity than pan-HDAC inhibitors, off-target effects and cytotoxicity can still occur, especially at higher concentrations.[4] The observed toxicity could be due to the inhibition of other HDACs, such as HDAC1 and HDAC2, which play critical roles in cell survival.[1] Consider performing dose-response experiments to determine a therapeutic window where you observe HDAC6-specific effects without significant cytotoxicity.
Q3: We are not seeing the expected increase in α-tubulin acetylation after treating cells with this compound. What could be wrong?
A3: A lack of α-tubulin hyperacetylation, a key downstream marker of HDAC6 inhibition, can be due to several reasons:
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Suboptimal Compound Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit HDAC6 in your specific cell line. The effective concentration can vary between cell types.
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Assay Timing: The acetylation of α-tubulin is a dynamic process. The time point at which you measure acetylation levels after treatment is crucial. A time-course experiment is recommended to determine the optimal endpoint.
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Antibody Quality: The quality of the antibody used to detect acetylated α-tubulin is paramount. Validate your antibody to ensure it is specific and sensitive.
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Cellular Context: The baseline level of α-tubulin acetylation and the activity of tubulin acetyltransferases (TATs) can influence the observed effect of HDAC6 inhibition.
Quantitative Data Summary
The inhibitory activity of this compound and a related compound are summarized below.
Table 1: Inhibitory Activity of this compound (compound 26)
| Target | IC50 (nM) |
| HDAC6 | 11 |
| HDAC1 | < 150 |
| HDAC2 | < 150 |
Data sourced from MedChemExpress.[1]
Table 2: Inhibitory Activity of HDAC-IN-43 (HY-147966)
| Target | IC50 (nM) |
| HDAC6 | 24 |
| HDAC3 | 45 |
| HDAC1 | 82 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
To promote consistency, we provide the following standardized protocols for key experiments.
Protocol 1: In Vitro HDAC6 Enzymatic Assay
This protocol outlines a general procedure for measuring the enzymatic activity of HDAC6 in the presence of an inhibitor.
-
Reagents and Materials:
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Recombinant human HDAC6 enzyme
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Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-HDAC6)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Developer solution
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96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted inhibitor or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 50 µL of recombinant HDAC6 enzyme (at a pre-determined optimal concentration) to each well.
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Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
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Initiate the reaction by adding 25 µL of the HDAC6 substrate to each well.
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Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes), protected from light.
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Stop the reaction by adding 50 µL of the developer solution.
-
Incubate at room temperature for 15 minutes, protected from light.
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Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
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Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software.
-
Protocol 2: Cell-Based α-Tubulin Acetylation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the acetylation of its primary cytosolic substrate, α-tubulin.
-
Reagents and Materials:
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Cell line of interest
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Complete cell culture medium
-
This compound (dissolved in DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.
-
Visual Guides
The following diagrams illustrate key concepts and workflows to aid in your experimental design and troubleshooting efforts.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The inhibitory effect of this compound on the deacetylation of its key substrates.
References
Hdac6-IN-43 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Hdac6-IN-43. Our aim is to help you address potential issues related to batch-to-batch variability and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[3][4] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and contains two catalytic domains.[3][5] Its substrates are mainly non-histone proteins, including α-tubulin, cortactin, and Hsp90.[4][5][6] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can modulate various cellular processes such as cell motility, protein quality control, and microtubule dynamics.[3][6][7][8]
Q2: What are the expected IC50 values for this compound?
This compound is a potent inhibitor of HDAC1, HDAC3, and HDAC6 with reported IC50 values of 82 nM, 45 nM, and 24 nM, respectively.[2] It is important to note that IC50 values can vary between different assay formats and experimental conditions.
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: What are the common cellular readouts to confirm HDAC6 inhibition by this compound?
A key indicator of HDAC6 inhibition in cells is the increased acetylation of its primary substrate, α-tubulin.[5][9] This can be readily assessed by Western blotting using an antibody specific for acetylated α-tubulin. In contrast, the acetylation status of histone H3, a substrate for class I HDACs, should remain largely unaffected by a selective HDAC6 inhibitor.[9]
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors can be a significant source of experimental irreproducibility. The following guide provides a structured approach to troubleshoot issues you might encounter with different batches of this compound.
Summary of Potential Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | 1. Incorrect compound concentration. 2. Compound degradation. 3. Low purity of the new batch. | 1. Verify calculations and dilution series. 2. Prepare fresh stock solutions. 3. Perform quality control checks (see below). |
| Increased off-target effects or cellular toxicity | 1. Presence of impurities from synthesis. 2. Higher potency of the new batch. | 1. Perform purity analysis (HPLC-MS). 2. Perform a dose-response curve to determine the optimal concentration. |
| Inconsistent results between experiments | 1. Variability in experimental conditions. 2. Instability of the compound in the experimental medium. | 1. Standardize all experimental protocols. 2. Assess the stability of this compound under your specific experimental conditions. |
Key Experimental Protocols for Quality Control
To ensure the quality and consistency of your this compound batches, we recommend performing the following quality control experiments.
Purity and Identity Confirmation by HPLC-MS
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound from each batch in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
HPLC Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC output to a mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range that includes the expected molecular weight of this compound.
-
-
Data Analysis:
-
The HPLC chromatogram should show a single major peak, indicating high purity. Calculate the purity based on the peak area.
-
The mass spectrum of the major peak should show an ion corresponding to the expected [M+H]+ for this compound.
-
In Vitro HDAC6 Activity Assay
Methodology:
-
Reagents:
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic HDAC6 substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution.
-
-
Procedure:
-
Prepare a serial dilution of this compound from each batch in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme and the different concentrations of the inhibitor.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Calculate the IC50 value for each batch by fitting the data to a dose-response curve.
-
Cellular Assay for HDAC6 Inhibition (Western Blot)
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, SH-SY5Y) to 70-80% confluency.
-
Treat the cells with a range of concentrations of this compound from each batch for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
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Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Compare the dose-dependent increase in α-tubulin acetylation between the different batches.
-
Visualizing Key Concepts
To further aid in understanding the context of this compound, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Recommended experimental workflow for validating a new batch of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of HDAC6 improves muscle phenotypes in dystrophin-deficient mice by downregulating TGF-β via Smad3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hdac6-IN-43 Toxicity in Animal Models
Disclaimer: Publicly available information on the in vivo toxicity of Hdac6-IN-43 is limited. This guide provides general strategies for minimizing and managing potential toxicities based on the known pharmacology of this compound and the broader class of Histone Deacetylase (HDAC) inhibitors.
This compound is a potent inhibitor of HDAC1, HDAC3, and HDAC6, with IC50 values of 82, 45, and 24 nM, respectively. It also acts as a weak inhibitor of PI3K/mTOR.[1] Its lack of selectivity for HDAC6 means that toxicities associated with the inhibition of class I HDACs (HDAC1 and HDAC3) should be anticipated.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a non-selective HDAC inhibitor that potently targets HDAC1, HDAC3, and HDAC6.[1] It also exhibits weak inhibitory activity against PI3K/mTOR.[1]
Q2: What are the potential toxicities of this compound in animal models?
A2: While specific data for this compound is unavailable, toxicities can be extrapolated from other non-selective HDAC inhibitors. These commonly include:
-
Hematological toxicities: Thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia are frequently observed.[2][3]
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Gastrointestinal issues: Nausea, vomiting, diarrhea, and dehydration are common.
-
Constitutional symptoms: Fatigue, lethargy, and anorexia (weight loss).
-
Cardiac toxicities: Some HDAC inhibitors have been associated with cardiac effects, such as ECG abnormalities.[4]
Q3: How can I proactively monitor for toxicity in my animal studies?
A3: Regular and careful monitoring is crucial. Key monitoring parameters include:
-
Daily clinical observations: Note any changes in behavior, posture, activity levels, and grooming.
-
Body weight: Measure body weight at least three times per week.
-
Food and water intake: Quantify daily consumption to detect early signs of anorexia.
-
Complete Blood Counts (CBC): Perform periodic blood draws (e.g., weekly) to monitor for hematological toxicities.
-
Serum chemistry: Analyze blood samples for markers of liver and kidney function.
-
ECG monitoring: If cardiac effects are a concern, consider intermittent ECG recordings.
Q4: What are some general strategies to mitigate the toxicity of this compound?
A4: Several strategies can be employed to minimize adverse effects:
-
Dose optimization: Conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Formulation optimization: The vehicle used for drug delivery can impact its pharmacokinetic and toxicity profile. Experiment with different formulations to improve solubility and reduce local irritation.
-
Dosing schedule: Intermittent dosing schedules (e.g., dosing on alternate days or for five days followed by a two-day break) can be better tolerated than continuous daily dosing.
-
Supportive care: Provide supportive care such as fluid replacement (e.g., subcutaneous saline) for dehydration and nutritional support for anorexia.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Significant weight loss (>15% of baseline) | Drug-induced anorexia, dehydration, or general malaise. | - Reduce the dose of this compound. - Switch to an intermittent dosing schedule. - Provide supportive care (e.g., supplemental nutrition, hydration). |
| Lethargy and hunched posture | General toxicity, dehydration. | - Temporarily halt dosing and monitor for recovery. - Re-initiate dosing at a lower concentration. - Ensure easy access to food and water. |
| Thrombocytopenia or neutropenia in CBC results | Inhibition of HDAC1 and HDAC3, which are critical for hematopoiesis. | - Reduce the dose or frequency of administration. - Consider co-administration with hematopoietic growth factors (use with caution and after careful literature review). |
| Diarrhea | Direct gastrointestinal toxicity. | - Administer anti-diarrheal medication as appropriate for the animal model. - Ensure adequate hydration. - Reduce the dose of this compound. |
Quantitative Data Summary for Non-Selective HDAC Inhibitors
The following table summarizes dose-limiting toxicities (DLTs) observed in Phase I clinical trials for some non-selective HDAC inhibitors. This data is provided for context and may not be directly predictive of this compound's effects in animal models.
| HDAC Inhibitor | DLTs Observed in Humans | Reference |
| Vorinostat | Thrombocytopenia, fatigue, anorexia, dehydration | [3] |
| Romidepsin | Thrombocytopenia, neutropenia, fatigue, nausea | [3] |
| Panobinostat | Thrombocytopenia, neutropenia, diarrhea, fatigue, nausea | [5] |
| Belinostat | Nausea, vomiting, fatigue | [6] |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for this compound in Mice
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Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with 3-5 mice per group.
-
Dose Selection: Based on any available in vitro data, select a starting dose and several escalating dose levels (e.g., 10, 25, 50, 100 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in sterile water).
-
Administration: Administer the compound via the intended experimental route (e.g., oral gavage or intraperitoneal injection) daily for 14-28 days.
-
Monitoring:
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Record body weights daily.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
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At the end of the study, collect blood for CBC and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or result in more than a 20% loss of body weight or other signs of severe toxicity.
Visualizations
Caption: Potential pathways to toxicity for this compound.
Caption: Experimental workflow for in vivo toxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of HDAC6 in TDP-43-Induced Neurotoxicity and UPS Impairment [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Hdac6-IN-43 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-43. The following sections are designed to address specific issues you may encounter while generating and optimizing dose-response curves for this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during this compound dose-response experiments.
| Question/Problem | Possible Cause(s) | Suggested Solution(s) |
| 1. My dose-response curve is flat or shows a very weak response. | 1. Inactive Compound: The this compound may have degraded. 2. Incorrect Assay Conditions: Incubation time, temperature, or buffer composition may be suboptimal. 3. Low Enzyme Activity: The concentration of HDAC6 in your assay may be too low. 4. Substrate Concentration: The substrate concentration might not be optimal for detecting inhibition. | 1. Verify the integrity of your this compound stock. Prepare fresh dilutions before each experiment. 2. Optimize assay parameters. Perform a time-course experiment to find the optimal incubation time. Test a range of pH and salt concentrations for your assay buffer. 3. Increase the concentration of recombinant HDAC6 or use a cell line with higher endogenous HDAC6 expression. 4. Determine the Michaelis-Menten constant (Km) for the substrate and use a concentration at or near the Km value. |
| 2. I'm observing a high background signal in my assay. | 1. Autofluorescence/Autoluminescence: The compound or components in the assay buffer may be interfering with the signal detection. 2. Contamination: Microbial contamination can lead to false signals. 3. Non-specific Binding: The inhibitor may be binding to other components in the assay. | 1. Run a control plate with this compound and all assay components except the enzyme or substrate to measure background signal. Subtract this background from your experimental values. 2. Visually inspect cell cultures for contamination. Use fresh, sterile reagents. 3. Include a non-specific binding control in your assay design. |
| 3. The dose-response curve is not sigmoidal (e.g., U-shaped or asymmetrical). | 1. Compound Solubility: this compound may be precipitating at higher concentrations. 2. Off-target Effects: At high concentrations, the compound may have effects on other cellular targets. 3. Assay Artifacts: The detection method may be susceptible to interference at high compound concentrations.[1] | 1. Check the solubility of this compound in your assay buffer. Consider using a different solvent or adding a solubilizing agent like DMSO (ensure final DMSO concentration is consistent and low across all wells). 2. Test the compound in a counterscreen against other HDAC isoforms or relevant off-targets. 3. Review the technical specifications of your assay kit or detection reagents for potential interferences. |
| 4. My IC50 values are inconsistent between experiments. | 1. Pipetting Errors: Inaccurate serial dilutions can lead to large variations. 2. Cell Passage Number: If using a cell-based assay, the passage number can affect cellular response. 3. Reagent Variability: Batch-to-batch variation in reagents (e.g., fetal bovine serum, substrate) can impact results. | 1. Use calibrated pipettes and perform serial dilutions carefully. Consider using automated liquid handlers for improved precision. 2. Use cells within a consistent and low passage number range for all experiments. 3. Standardize reagent lots as much as possible. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
Experimental Protocols
A detailed protocol for generating a dose-response curve for this compound using a commercially available fluorometric assay kit is provided below. This is a general protocol and may require optimization for your specific experimental setup.
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of recombinant human HDAC6.
Materials:
-
Recombinant Human HDAC6
-
HDAC Fluorometric Assay Kit (containing a fluorogenic substrate, developer, and assay buffer)
-
This compound
-
Trichostatin A (TSA) or another known HDAC inhibitor (as a positive control)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom plates
-
Multichannel pipettes
-
Fluorometric plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[2]
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer according to the kit manufacturer's instructions.
-
Dilute the HDAC6 enzyme and fluorogenic substrate to the recommended working concentrations in the assay buffer.
-
Prepare the developer solution as per the kit's protocol.
-
-
Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM). Aim for a final top concentration that gives maximum inhibition and a bottom concentration with no effect.
-
Prepare a similar dilution series for the positive control (e.g., TSA).
-
Prepare a vehicle control containing the same final concentration of DMSO as the compound wells.
-
-
Assay Plate Setup:
-
Add 40 µL of assay buffer to all wells.
-
Add 10 µL of the diluted this compound, positive control, or vehicle control to the appropriate wells.
-
Add 50 µL of the diluted HDAC6 enzyme to all wells except the "no enzyme" control wells. Add 50 µL of assay buffer to the "no enzyme" wells.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the diluted substrate to all wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Signal Development and Detection:
-
Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence on a plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" control from all other wells.
-
Normalize the data by setting the vehicle control as 100% activity and a well with a saturating concentration of a known inhibitor as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.[1]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (nM) | Log Concentration | % Inhibition (Mean) | % Inhibition (SD) |
| 1000 | 3.00 | 98.5 | 2.1 |
| 300 | 2.48 | 95.2 | 3.5 |
| 100 | 2.00 | 85.1 | 4.2 |
| 30 | 1.48 | 65.7 | 5.1 |
| 10 | 1.00 | 48.9 | 3.8 |
| 3 | 0.48 | 25.3 | 2.9 |
| 1 | 0.00 | 10.1 | 1.5 |
| 0.3 | -0.52 | 2.3 | 0.8 |
| 0.1 | -1.00 | 0.5 | 0.4 |
| 0 (Vehicle) | - | 0.0 | 0.9 |
Table 2: Comparative IC50 Values of Known HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | Selectivity Profile | Reference |
| Nexturastat A | 2.9 | Selective for HDAC6 | [3] |
| Tubastatin A | 15 | Selective for HDAC6 | [4] |
| Trichostatin A (TSA) | 0.16 | Pan-HDAC inhibitor | [3] |
| SAHA (Vorinostat) | 3.8 | Pan-HDAC inhibitor | [3] |
Visualizations
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Simplified signaling pathway of HDAC6 inhibition by this compound.
References
interpreting Hdac6-IN-43 unexpected experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected experimental outcomes with Hdac6-IN-43, a selective histone deacetylase 6 (HDAC6) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of histone deacetylase 6 (HDAC6). Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm.[1][2] Its primary function is the deacetylation of non-histone proteins.[1][3][4] Key substrates of HDAC6 include α-tubulin, the molecular chaperone HSP90, and the actin-binding protein cortactin.[2][3][4] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes including microtubule dynamics, protein folding and degradation, and cell migration.[2][5]
Q2: What are the expected cellular effects of this compound treatment?
A2: Based on the known functions of HDAC6, treatment with this compound is expected to result in:
-
Increased α-tubulin acetylation: This is a primary and direct downstream marker of HDAC6 inhibition.
-
HSP90 hyperacetylation: This can lead to the disruption of the HSP90 chaperone complex, affecting the stability of its client proteins.[6]
-
Altered cell motility: Due to effects on microtubule and actin dynamics.[2][5]
-
Modulation of protein degradation pathways: HDAC6 is involved in the clearance of misfolded proteins via autophagy.[3]
-
Neuroprotection and neurite outgrowth: As observed with other HDAC6 inhibitors.[2]
Q3: Are there known off-target effects for selective HDAC6 inhibitors?
A3: While this compound is designed for high selectivity, off-target effects are possible, especially at higher concentrations.[5][6] Some pan-HDAC inhibitors have shown toxicity, but selective HDAC6 inhibitors generally have a more favorable safety profile.[5] However, it is crucial to consider that even selective inhibitors might induce cell death through off-target interactions.[5] Researchers should always include appropriate controls to distinguish between on-target and off-target effects.
Q4: Can this compound affect transcription despite HDAC6 being mainly cytoplasmic?
A4: While HDAC6 is primarily cytoplasmic, it can shuttle into the nucleus and deacetylate non-histone proteins there.[3] Additionally, by affecting signaling pathways that culminate in the nucleus, such as the NF-κB and AP-1 pathways, HDAC6 inhibition can indirectly influence gene transcription.[1]
Troubleshooting Guide for Unexpected Outcomes
Issue 1: No increase in α-tubulin acetylation observed after treatment.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Compound Inactivity | Verify the integrity and activity of your this compound stock. If possible, test it in a cell-free enzymatic assay. |
| Insufficient Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for observing maximal α-tubulin acetylation. |
| Cell Line Resistance | Some cell lines may have lower HDAC6 expression or compensatory mechanisms. Verify HDAC6 expression levels in your cell line via Western blot or qPCR. |
| Antibody Issues | Ensure your acetylated α-tubulin antibody is validated and working correctly by including positive and negative controls. |
Issue 2: Unexpected cell death or cytotoxicity at concentrations expected to be non-toxic.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Off-Target Effects | Reduce the concentration of this compound. At higher concentrations, selectivity may be lost.[5] Consider using another selective HDAC6 inhibitor as a control. |
| On-Target Toxicity | In some cancer cell lines, inhibition of HDAC6 can be cytotoxic.[5] This may be an expected outcome depending on the cellular context. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding toxic levels for your cells. Run a vehicle-only control. |
| Synergistic Effects | If co-treating with other compounds, consider the possibility of synergistic toxicity. Test each compound individually. |
Issue 3: Contradictory results in protein aggregation assays.
Background: HDAC6 plays a role in the clearance of misfolded protein aggregates through the autophagy pathway by linking ubiquitinated proteins to the dynein motor complex for transport to the aggresome.[3]
Unexpected Outcome: Instead of a decrease in protein aggregates, an increase is observed after this compound treatment.
Possible Explanations and Troubleshooting
-
Disruption of aggresome formation: While HDAC6 inhibition can promote autophagic flux in some contexts, its role in aggresome formation is complex. The hyperacetylation of tubulin might interfere with the dynein-mediated transport of protein aggregates.
-
Cellular context matters: The effect of HDAC6 inhibition on protein aggregation can be cell-type and context-dependent.
-
Autophagy flux blockage: this compound might be impairing a later stage of autophagy.
Experimental Workflow to Investigate Autophagy Flux
Caption: Workflow to assess autophagy flux using LC3 turnover assay.
Signaling Pathways and this compound
HDAC6 inhibition can influence multiple signaling pathways. Below is a diagram illustrating the central role of HDAC6 and the expected consequences of its inhibition by this compound.
References
- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Loss of deacetylation activity of Hdac6 affects emotional behavior in mice. [scholars.duke.edu]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-43 Control Experiments and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing control experiments and troubleshooting common issues when working with Hdac6-IN-43. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6). It also shows inhibitory activity against HDAC1 and HDAC3. Its primary mechanism of action is to block the deacetylase activity of these enzymes, leading to an accumulation of acetylated proteins within the cell. Notably, HDAC6 is a cytoplasmic enzyme, and its substrates include non-histone proteins like α-tubulin and cortactin, which are involved in cell motility and protein trafficking.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound has been reported to have weak inhibitory effects on the PI3K/mTOR pathway.[3] Researchers should consider this dual activity when designing experiments and interpreting results, as effects on cell proliferation or survival could be influenced by this off-target activity.
Q3: My cells are not showing the expected increase in acetylated α-tubulin after treatment with this compound. What could be the problem?
A3: Several factors could contribute to this issue. First, ensure that your this compound stock solution is properly prepared and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided. Second, the concentration and incubation time may need optimization for your specific cell line. We recommend performing a dose-response and time-course experiment. Finally, verify the quality of your primary antibody for acetylated α-tubulin and your Western blot protocol.
Q4: I am observing significant cytotoxicity in my experiments, even at low concentrations of this compound. What should I do?
A4: Unexplained cytotoxicity can arise from several sources. Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). It is also possible that the observed cytotoxicity is an on-target effect of inhibiting HDAC6, HDAC1, and/or HDAC3, or an off-target effect on the PI3K/mTOR pathway. To distinguish between these possibilities, consider using a structurally different HDAC6 inhibitor or an inhibitor specific to the PI3K/mTOR pathway as a comparator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Compound instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell culture variability | Use cells within a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Low potency or lack of effect | Poor cell permeability | Increase incubation time. If the issue persists, consider using a different HDAC6 inhibitor with known good cell permeability. |
| Incorrect dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. | |
| Compound degradation | Verify the integrity of your this compound stock using analytical methods if possible. Prepare a fresh stock solution. | |
| Unexpected phenotype | Off-target effects | Use a structurally unrelated HDAC6 inhibitor to confirm the phenotype is due to HDAC6 inhibition. Use an inactive analog of this compound as a negative control if available. Investigate the potential role of PI3K/mTOR inhibition. |
| Solvent effects | Run a vehicle-only control (e.g., DMSO) at the same final concentration used for this compound treatment. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 24 |
| HDAC3 | 45 |
| HDAC1 | 82 |
| PI3K | 3600 |
| mTOR | 3700 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
Protocol 1: Western Blot for α-tubulin Acetylation
-
Cell Lysis: After treating cells with this compound or vehicle control, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and deacetylase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. Use an antibody against total α-tubulin or a housekeeping protein like GAPDH as a loading control.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
References
Technical Support Center: Addressing Hdac6-IN-43 Resistance in Cancer Cells
Welcome to the technical support center for Hdac6-IN-43. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance mechanisms when using this compound in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its main substrates are non-histone proteins such as α-tubulin and Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can disrupt key cellular processes in cancer cells, including cell motility, protein quality control (autophagy), and cell survival signaling, ultimately leading to apoptosis.[1][2][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, studies on other selective HDAC6 inhibitors, such as Ricolinostat, provide valuable insights. Resistance to HDAC6 inhibitors is often acquired and can be multifactorial. Potential mechanisms include:
-
Upregulation of compensatory survival pathways: Cancer cells can adapt to HDAC6 inhibition by upregulating alternative signaling pathways that promote survival and proliferation. Key pathways implicated include the B-cell receptor (BCR) pathway (in lymphomas), the ERK/MAPK pathway, the NF-κB pathway, and the STAT3 pathway.
-
Increased expression of anti-apoptotic proteins: Overexpression of anti-apoptotic proteins, such as those from the Bcl-2 family, can counteract the pro-apoptotic effects of this compound.
-
Enhanced drug efflux: Increased expression or activity of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the tumor microenvironment: The interaction of cancer cells with stromal cells in the microenvironment can promote drug resistance.
Q3: Are there any known combination therapies that can overcome resistance to this compound?
Yes, based on the known resistance mechanisms to HDAC6 inhibitors, several combination strategies have shown promise in preclinical studies and are being investigated. Combining this compound with inhibitors of the identified resistance pathways is a rational approach. For example:
-
BTK inhibitors (e.g., Ibrutinib): In lymphomas where resistance is associated with upregulation of the BCR pathway, combining an HDAC6 inhibitor with a Bruton's tyrosine kinase (BTK) inhibitor has been shown to be synergistic.
-
Proteasome inhibitors (e.g., Bortezomib, Carfilzomib): HDAC6 inhibitors can enhance the efficacy of proteasome inhibitors in multiple myeloma by further disrupting protein homeostasis and inducing cellular stress.
-
MEK/ERK inhibitors: For cancers reliant on the MAPK/ERK pathway for survival, a combination with MEK or ERK inhibitors could be effective.
-
PI3K/AKT/mTOR inhibitors: Targeting the PI3K/AKT/mTOR pathway in combination with HDAC6 inhibition can have synergistic effects.[4]
-
Immune checkpoint inhibitors: HDAC6 inhibitors have been shown to modulate the expression of immune checkpoint molecules like PD-L1, suggesting potential synergy with anti-PD-1/PD-L1 therapies.[5]
-
DNA damaging agents (e.g., Cisplatin): HDAC inhibitors can enhance the cytotoxicity of DNA-damaging agents by promoting a more open chromatin structure, making the DNA more accessible.[6][7]
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound in your cancer cell line.
Problem: Decreased cell death or reduced inhibition of proliferation with this compound treatment over time.
Possible Cause 1: Development of Acquired Resistance
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response curve and calculate the IC50 value of this compound in your resistant cell line compared to the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value confirms resistance.
-
Expected Outcome: A rightward shift in the dose-response curve and a higher IC50 value in the resistant cell line.
-
-
Investigate Upregulation of Survival Pathways:
-
Experiment: Use western blotting to analyze the protein expression and phosphorylation status of key components of potential resistance pathways (BCR, ERK/MAPK, NF-κB, STAT3) in both sensitive and resistant cells, with and without this compound treatment.
-
Key Proteins to Probe:
-
BCR Pathway: p-BTK, BTK, p-SYK, SYK
-
ERK/MAPK Pathway: p-ERK1/2, ERK1/2, p-MEK1/2, MEK1/2
-
NF-κB Pathway: p-p65, p65, IκBα
-
STAT3 Pathway: p-STAT3, STAT3
-
-
Expected Outcome: Increased phosphorylation or total protein levels of key survival pathway components in the resistant cell line.
-
-
Assess for Increased Anti-Apoptotic Proteins:
-
Experiment: Perform western blotting for anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 in sensitive versus resistant cells.
-
Expected Outcome: Higher expression of anti-apoptotic proteins in the resistant cell line.
-
-
Evaluate Potential for Combination Therapy:
-
Experiment: Based on the findings from step 2, test the efficacy of this compound in combination with an inhibitor of the upregulated survival pathway. For example, if the BCR pathway is activated, combine this compound with a BTK inhibitor. Perform cell viability assays with the combination treatment to assess for synergistic effects.
-
Expected Outcome: The combination therapy shows a greater reduction in cell viability than either agent alone (synergy).
-
Logical Workflow for Troubleshooting Resistance
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Histone Deacetylase Inhibitors Promote the Anticancer Activity of Cisplatin: Mechanisms and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone deacetylase inhibitors enhance the chemosensitivity of tumor cells with cross‐resistance to a wide range of DNA‐damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of HDAC6 enhances cisplatin-induced DNA damage and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hdac6-IN-43 and Off-Target Kinase Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target kinase inhibition profile of HDAC6 inhibitors, using a representative selective inhibitor profile as a reference for Hdac6-IN-43.
Frequently Asked Questions (FAQs)
Q1: What is the significance of determining the off-target kinase inhibition profile for an HDAC6 inhibitor like this compound?
A1: While this compound is designed to be a selective inhibitor of Histone Deacetylase 6 (HDAC6), it is crucial to assess its activity against a broad panel of protein kinases. Unintended inhibition of kinases, known as off-target effects, can lead to unforeseen biological consequences, toxicity, or even therapeutic benefits.[1] A comprehensive kinase inhibition profile is essential for a thorough understanding of the compound's mechanism of action, for interpreting experimental results accurately, and for predicting its potential clinical safety and efficacy.
Q2: I am observing unexpected cellular phenotypes with this compound that don't seem to be related to HDAC6 inhibition. Could this be due to off-target kinase activity?
A2: Yes, unexpected phenotypes are a common reason to investigate off-target effects. Kinases are involved in a vast array of signaling pathways that regulate processes such as cell proliferation, survival, and migration.[2] Inhibition of a kinase, even at low levels, can disrupt these pathways and produce a cellular response that is independent of HDAC6 inhibition. Therefore, it is highly recommended to perform a broad kinase screen to identify any potential off-target interactions that could explain your observations.
Q3: How can I interpret the quantitative data from a kinase inhibition screen?
A3: Kinase inhibition data is typically presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given compound concentration. A lower IC50 value indicates a higher potency of the inhibitor against that specific kinase. When analyzing the data, it is important to compare the IC50 value for the target (HDAC6) with the IC50 values for all other kinases tested. A large fold difference between the on-target and off-target IC50 values (e.g., >100-fold) suggests high selectivity.
Q4: What are the common experimental platforms for assessing kinase inhibitor selectivity?
A4: Several robust platforms are available for kinase selectivity profiling. These are broadly categorized as either biochemical assays or cell-based assays. Common biochemical assays include:
-
Radiometric Assays: These are considered the gold standard and directly measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Fluorescence-Based Assays: These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ and Adapta™, which are highly sensitive and amenable to high-throughput screening.
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption, which is inversely proportional to kinase activity.
-
Activity-Based Kinome Profiling: Techniques like KiNativ™ utilize chemical probes to assess inhibitor binding to native kinases within a complex biological sample, such as a cell lysate.
Troubleshooting Guides for In Vitro Kinase Assays
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inaccurate pipetting, especially of small volumes of inhibitor or enzyme.
-
Troubleshooting Step:
-
Ensure all pipettes are properly calibrated.
-
Use a multi-channel pipette for adding common reagents to reduce variability.
-
Prepare a master mix of reagents (buffer, ATP, substrate) to be added to all wells.
-
Visually inspect each well after reagent addition to ensure consistent volumes.
-
-
Possible Cause: Incomplete mixing of reagents within the wells.
-
Troubleshooting Step:
-
Gently tap the plate or use a plate shaker after adding each reagent to ensure a homogenous reaction mixture.
-
Avoid introducing bubbles during pipetting and mixing.
-
-
Possible Cause: Edge effects due to evaporation in the outer wells of the microplate.
-
Troubleshooting Step:
-
Avoid using the outermost wells for critical experiments.
-
Fill the outer wells with buffer or water to create a humidified barrier.
-
Issue 2: No or Very Low Kinase Activity Detected in Positive Controls
-
Possible Cause: Inactive kinase enzyme due to improper storage or handling.
-
Troubleshooting Step:
-
Aliquot the kinase upon receipt and store at the recommended temperature (typically -80°C) to avoid multiple freeze-thaw cycles.
-
Confirm the activity of a new batch of enzyme with a known potent activator or by running a standard reaction.
-
-
Possible Cause: Suboptimal assay conditions (e.g., buffer pH, temperature).
-
Troubleshooting Step:
-
Verify that the assay buffer composition and pH are optimal for the specific kinase being tested.
-
Ensure the incubation temperature is maintained consistently throughout the experiment.
-
-
Possible Cause: Incorrect concentration of ATP or substrate.
-
Troubleshooting Step:
-
Use an ATP concentration that is at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to inhibition.
-
Confirm the concentration and purity of the substrate.
-
Issue 3: Inconsistent IC50 Values for the Test Compound
-
Possible Cause: The inhibitor is an ATP-competitive inhibitor, and the ATP concentration in the assay is too high.
-
Troubleshooting Step:
-
High concentrations of ATP can outcompete the inhibitor for binding to the kinase's active site, leading to a rightward shift in the IC50 curve.
-
Perform the assay with an ATP concentration at or near the Km of the kinase.
-
-
Possible Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Step:
-
Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Assess the stability of the compound in the assay buffer over the time course of the experiment.
-
Data Presentation: Representative Off-Target Profile of a Selective HDAC6 Inhibitor
As specific off-target kinase inhibition data for this compound is not publicly available, the following table presents a representative selectivity profile for a well-characterized selective HDAC6 inhibitor, Ricolinostat (ACY-1215), against other HDAC isoforms. This illustrates how selectivity data is typically presented. A similar approach would be used to display data from a broad kinase panel screen.
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 5 | 1x |
| HDAC1 | 58 | 11.6x |
| HDAC2 | 48 | 9.6x |
| HDAC3 | 51 | 10.2x |
| HDAC8 | 100 | 20x |
| HDAC4, 5, 7, 9, 11 | >1000 | >200x |
| Sirtuin1, 2 | >1000 | >200x |
Data is compiled from publicly available sources for Ricolinostat (ACY-1215).[3][4][5][6][7]
Experimental Protocols
LanthaScreen™ Eu Kinase Binding Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to quantify the affinity of a test compound for a kinase.
Materials:
-
Kinase of interest (e.g., tagged with GST or His)
-
LanthaScreen™ Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compound (e.g., this compound)
-
Kinase Buffer A
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Subsequently, create an intermediate dilution of the compound in Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in Kinase Buffer A at 2x the final desired concentration.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A at 2x the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the 2x kinase/antibody mixture to each well.
-
Add 5 µL of the 2x tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Adapta™ Universal Kinase Assay
This protocol describes a TR-FRET based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., this compound)
-
Adapta™ Eu-anti-ADP Antibody
-
Adapta™ Alexa Fluor™ 647 ADP Tracer
-
TR-FRET Dilution Buffer
-
EDTA
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound to the wells of the 384-well plate.
-
Add 2.5 µL of a 4x solution of the kinase to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of substrate and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a 3x detection solution containing Adapta™ Eu-anti-ADP antibody, Alexa Fluor™ 647 ADP tracer, and EDTA in TR-FRET dilution buffer.
-
Add 5 µL of the 3x detection solution to each well to stop the kinase reaction and initiate the detection reaction.
-
-
Equilibration: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.
Visualizations
Caption: Workflow for in vitro kinase inhibition assay.
Caption: On-target vs. potential off-target effects.
References
- 1. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ricolinostat (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Selleck Chemical LLC Ricolinostat (ACY-1215) 5mg 1316214-52-4 Rocilinostat, | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative In Vivo Analysis of HDAC6 Inhibitors: ACY-1215 (Ricolinostat) vs. Tubastatin A
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent selective Histone Deacetylase 6 (HDAC6) inhibitors: ACY-1215 (Ricolinostat) and Tubastatin A. This analysis is based on available preclinical data, focusing on their efficacy in neurodegenerative and cancer models, pharmacokinetic profiles, and mechanisms of action.
Initially, this guide intended to compare Hdac6-IN-43 with ACY-1215. However, "this compound" does not correspond to a publicly documented, specific HDAC6 inhibitor. Therefore, this guide substitutes Tubastatin A, a widely studied and well-characterized selective HDAC6 inhibitor, as a relevant and informative comparator to ACY-1215.
At a Glance: In Vivo Performance
| Feature | ACY-1215 (Ricolinostat) | Tubastatin A |
| Primary Therapeutic Areas (In Vivo Models) | Multiple Myeloma, Lymphoma, Alzheimer's Disease, Charcot-Marie-Tooth Disease | Neurodegenerative Diseases (Alzheimer's, Parkinson's, Stroke), Arthritis, Osteoarthritis, Cancer (in combination) |
| Route of Administration | Intraperitoneal (IP), Oral (p.o.), Intravenous (IV) | Intraperitoneal (IP) |
| Reported In Vivo Efficacy | Delays tumor growth, prolongs survival in cancer models; Reduces Aβ deposition and tau hyperphosphorylation, improves cognitive deficits in neurodegeneration models.[1][2][3] | Ameliorates memory impairment, reduces total tau levels, and shows neuroprotective effects in neurodegeneration models; Reduces inflammation and disease severity in arthritis models.[3][4][5] |
| Brain Penetrance | Limited information on brain-to-plasma ratio in public preclinical studies, but demonstrates efficacy in CNS models.[1][2] | Limited brain penetration reported, though effective in some CNS models at higher doses.[6] |
In-Depth In Vivo Study Comparison: Alzheimer's Disease Model
A key study directly compared the in vivo efficacy of ACY-1215 and Tubastatin A in an APP/PS1 mouse model of Alzheimer's disease.[3]
| Parameter | ACY-1215 | Tubastatin A |
| Animal Model | APP/PS1 mice | APP/PS1 mice |
| Dosage and Administration | 25 mg/kg, IP, for 20 days | 25 mg/kg, IP, for 20 days |
| Cognitive Function | Ameliorated memory function deficits | Ameliorated memory function deficits |
| Target Engagement (Brain) | Increased levels of acetylated α-tubulin in the hippocampus and cortex | Increased levels of acetylated α-tubulin in the hippocampus and cortex |
| Pathology | Reduced Aβ deposition in the hippocampus and cortex | Reduced Aβ deposition in the hippocampus and cortex |
| Mechanism of Aβ Reduction | Inhibition of β/γ-secretase cleavage of AβPP and promotion of autophagy | Inhibition of β/γ-secretase cleavage of AβPP and promotion of autophagy |
Pharmacokinetic Profiles in Mice
| Compound | Route | Dose | Key Findings |
| ACY-1215 | Oral (p.o.) | 10 mg/kg | Bioavailability: 54.4%[7] |
| Oral (p.o.) | 30 mg/kg | Bioavailability: 48.4%[7] | |
| Intraperitoneal (i.p.) | 50 mg/kg | Peak plasma levels at 4 hours.[8][9] | |
| Tubastatin A | Intraperitoneal (i.p.) | 10 mg/kg | Trace amounts detected after 2 hours due to a short half-life. However, acetylated α-tubulin levels remained elevated for up to 8 hours.[6] |
Mechanism of Action and Signaling Pathways
Both ACY-1215 and Tubastatin A are selective inhibitors of HDAC6, a primarily cytoplasmic enzyme. Their mechanism of action revolves around the hyperacetylation of non-histone protein substrates, most notably α-tubulin. This leads to the modulation of various cellular processes.
Key Signaling Pathways and Cellular Processes Modulated by HDAC6 Inhibition:
-
Microtubule Dynamics: Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which enhances microtubule stability and facilitates axonal transport. This is a critical mechanism in neurodegenerative diseases where axonal transport is often impaired.[1][2]
-
Autophagy: HDAC6 plays a role in the fusion of autophagosomes with lysosomes. Inhibition of HDAC6 can promote the clearance of misfolded protein aggregates, a hallmark of many neurodegenerative diseases and a therapeutic target in cancer.[1][2][3]
-
Inflammation: HDAC6 inhibition has been shown to have anti-inflammatory effects by modulating cytokine production (e.g., TNF-α, IL-6) and inflammatory signaling pathways.[5]
-
Oncogenic Pathways: In cancer models, ACY-1215 has been shown to impact pathways involved in cell survival and proliferation, often in combination with other anti-cancer agents.[8][9]
Caption: Mechanism of action of ACY-1215 and Tubastatin A.
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Multiple Myeloma (ACY-1215)
-
Animal Model: Male SCID mice.
-
Cell Line: 5 x 10^6 MM.1S human multiple myeloma cells were inoculated subcutaneously.
-
Treatment: When tumors became measurable, mice were treated with ACY-1215 at a dose of 50 mg/kg, dissolved in 10% DMSO in 5% dextrose in water. The inhibitor was administered via intraperitoneal (IP) injection for five consecutive days a week for three weeks.
-
Control Group: The control group received the vehicle (10% DMSO in 5% dextrose in water) on the same schedule.
-
Outcome Measures: Tumor growth was monitored regularly. Overall survival was also assessed.[8]
Caption: Workflow for a multiple myeloma xenograft study.
In Vivo Efficacy Study in a Mouse Model of Arthritis (Tubastatin A)
-
Animal Model: DBA1 mice.
-
Disease Induction: Collagen-induced arthritis model.
-
Treatment: Tubastatin A was administered at a dose of 30 mg/kg via intraperitoneal (IP) injection.
-
Control Group: A vehicle control group was included.
-
Outcome Measures: Clinical scores of arthritis severity were assessed. Paw volume was measured as an indicator of inflammation. Histopathological analysis of the joints was performed. Levels of IL-6 in paw tissues were also measured.[5]
Caption: Workflow for a collagen-induced arthritis study.
Conclusion
Both ACY-1215 and Tubastatin A are potent and selective HDAC6 inhibitors with demonstrated in vivo efficacy in a range of disease models. ACY-1215 has been extensively studied in the context of hematological malignancies and is also showing promise in neurodegenerative models. Tubastatin A is a widely used research tool and has shown significant therapeutic potential in models of neurodegeneration and inflammatory diseases.
The choice between these inhibitors for in vivo research will depend on the specific disease model, the desired route of administration, and the pharmacokinetic properties required for the study. The direct comparative data in the Alzheimer's disease model suggests similar efficacy and mechanisms of action for both compounds in this context. Further head-to-head in vivo comparisons in other disease models would be beneficial for a more complete understanding of their relative therapeutic potential.
References
- 1. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 3. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Comparative Analysis of Next-Generation HDAC6 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of histone deacetylase (HDAC) inhibition has progressively shifted towards isoform-selective targeting to enhance therapeutic efficacy while minimizing off-target effects. Histone deacetylase 6 (HDAC6), a predominantly cytoplasmic, non-histone deacetylase, has emerged as a compelling target for a multitude of diseases, including cancer and neurodegenerative disorders. Its unique substrate specificity, particularly for α-tubulin and the chaperone protein Hsp90, distinguishes it from other HDAC isoforms.
This guide provides a comparative overview of several prominent HDAC6 inhibitors. While information on a compound specifically named "Hdac6-IN-43" is not publicly available in the referenced scientific literature, we present a detailed analysis of other well-characterized, next-generation HDAC6 inhibitors: Ricolinostat (ACY-1215) , Citarinostat (ACY-241) , Nexturastat A , and Tubastatin A . This comparison focuses on their biochemical potency, isoform selectivity, and cellular activity, supported by experimental data and detailed methodologies for key assays.
Biochemical Potency and Selectivity
The hallmark of next-generation HDAC6 inhibitors is their high degree of selectivity for HDAC6 over other HDAC isoforms, especially the class I HDACs (HDAC1, 2, and 3), the inhibition of which is often associated with toxic side effects. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of these inhibitors against HDAC6 and other HDAC isoforms, providing a clear comparison of their potency and selectivity profiles.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Ricolinostat (ACY-1215) | 5[1][2][3][4] | 58[1] | 48[1] | 51[1] | 100[2][3] | ~11.6-fold[2][3] |
| Citarinostat (ACY-241) | 2.6[5][6][7] | 35[5] | 45[5] | 46[5][6] | 137[5] | ~13.5-fold[6] |
| Nexturastat A | 5[4][8] | >1000 (implied) | >1000 (implied) | >1000 (implied) | >1000 (implied) | >190-fold[4] |
| Tubastatin A | 15[4][9][10][11][12] | >1000[9][10] | >1000 (implied) | >1000 (implied) | 855 | >1000-fold (vs. most isoforms)[9] |
Cellular Activity and Reported Effects
The efficacy of HDAC6 inhibitors is ultimately determined by their activity within a cellular context. A key pharmacodynamic marker of HDAC6 inhibition is the hyperacetylation of its primary substrate, α-tubulin. The following table summarizes the observed cellular effects of the compared inhibitors.
| Inhibitor | Key Cellular Effects | Reported Outcomes |
| Ricolinostat (ACY-1215) | - Induces hyperacetylation of α-tubulin.[13] - Suppresses cell proliferation and promotes apoptosis.[2] - Synergistic anti-myeloma activity with proteasome inhibitors.[3][14] | - Orally bioavailable.[14][15][16] - Investigated in clinical trials for multiple myeloma.[14] |
| Citarinostat (ACY-241) | - Increases hyperacetylation of α-tubulin.[6] - Enhances inhibition of proliferation and increases cell death in combination with other agents.[6][17] | - Orally available.[5][6] - Favorable safety profile compared to pan-HDAC inhibitors.[6] - Investigated in clinical trials for solid tumors and multiple myeloma.[17][18] |
| Nexturastat A | - Induces dose-dependent hyperacetylation of α-tubulin.[8] - Impairs viability of multiple myeloma cells and induces G1 phase arrest.[8][19] - Promotes apoptosis.[8][19] | - Overcomes bortezomib (B1684674) resistance in multiple myeloma cells.[19] - Inhibits tumor growth in murine xenograft models.[19] |
| Tubastatin A | - Potently induces hyperacetylation of α-tubulin at low micromolar concentrations.[9][10] - Reduces microtubule depolymerization.[12] - Exhibits anti-inflammatory activity.[10][11] | - Widely used as a research tool to study HDAC6 biology.[20] - Shows efficacy in various neurological disease animal models.[20] - Restores TDP-43 pathology in motor neurons.[16][21] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the evaluation of these inhibitors, the following diagrams illustrate the central signaling pathway of HDAC6 and a typical experimental workflow for inhibitor characterization.
Caption: HDAC6 signaling pathway in the cytoplasm.
Caption: Experimental workflow for HDAC6 inhibitor evaluation.
Experimental Protocols
Below are generalized protocols for the key experiments cited in the comparison of HDAC6 inhibitors. These protocols are intended as a guide and may require optimization based on specific cell lines and reagents.
HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of purified HDAC enzymes and is used to determine the IC50 value of an inhibitor.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (test compound)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (e.g., a known potent HDAC inhibitor like Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitor.
-
Initiate the reaction by adding the purified HDAC enzyme to each well. Include controls with no enzyme and no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal. A stop solution containing a potent inhibitor can also be used.
-
Incubate at room temperature for 15-20 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Acetylated α-Tubulin
This method is used to assess the pharmacodynamic effect of an HDAC6 inhibitor in cells by measuring the level of acetylated α-tubulin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor (test compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the EC50 value of an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor (test compound)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium and add them to the wells. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value from the dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC6 inhibition restores TDP‐43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HDAC6 inhibition restores TDP-43 pathology and axonal transport defects in human motor neurons with TARDBP mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity Profile of HDAC6 Inhibitors: A Comparative Guide
A comprehensive search for the specific selectivity profile of a compound designated "Hdac6-IN-43" did not yield publicly available data. Therefore, this guide provides a comparative framework for researchers, scientists, and drug development professionals to evaluate the selectivity of novel HDAC6 inhibitors, using data from well-characterized compounds as benchmarks.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including cell motility, protein degradation, and cell proliferation.[1] Its distinct structure and function make it a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2] A critical aspect in the development of HDAC6-targeted therapeutics is ensuring high selectivity over other HDAC isoforms to minimize off-target effects.[3]
This guide outlines the key data points, experimental procedures, and cellular pathways to consider when assessing the selectivity of an HDAC6 inhibitor.
Comparative Selectivity of Reference HDAC6 Inhibitors
The inhibitory potency of a compound against a panel of HDAC isoforms is typically determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor for HDAC6 is determined by comparing its IC50 value for HDAC6 to its IC50 values for other HDAC isoforms. A significantly lower IC50 for HDAC6 indicates selectivity.
The following table summarizes the IC50 values for several well-established HDAC6 inhibitors against a range of HDAC isoforms. This data serves as a valuable reference for contextualizing the selectivity of new chemical entities.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (µM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Selectivity (Fold vs. HDAC1) |
| Tubastatin A | >1000 | - | - | - | 4 | - | - | >250 |
| ACY-1215 (Ricolinostat) | 183 | - | 133 | - | 5 | - | - | 36.6 |
| WT161 | >10,000 | >10,000 | >10,000 | - | 0.8 | >10,000 | - | >12,500 |
| Nexturastat A | 180 | - | - | - | 5 | - | - | 36 |
| Compound 8g | 840 | - | - | - | 21 | - | - | 40 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from various sources.[1][4]
Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay
Determining the IC50 values for an inhibitor against a panel of HDAC isoforms is a crucial step in characterizing its selectivity. A common method is the in vitro fluorometric HDAC activity assay.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. Upon deacetylation, a developer solution cleaves the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. An inhibitor will reduce the enzymatic activity, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor to stop the reaction)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-480 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations. Also, prepare solutions for the positive control and a DMSO-only vehicle control.
-
Reaction Setup: In the wells of the microplate, add the assay buffer, the diluted test inhibitor (or controls), and the recombinant HDAC enzyme.
-
Enzyme Incubation: Gently mix the contents of the wells and incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically.
-
Reaction Termination and Development: Add the developer solution to each well. This stops the HDAC reaction and initiates the release of the fluorophore. Incubate at room temperature for 10-15 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex workflows and signaling pathways. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.
Caption: Workflow for determining the selectivity profile of an HDAC inhibitor.
Caption: HDAC6 deacetylates α-tubulin, regulating microtubule stability and cell motility.
References
- 1. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of Novel HDAC6 Inhibitors: A Comparative Guide
A Note on Hdac6-IN-43: Comprehensive searches of publicly available scientific literature did not yield specific data for a compound designated "this compound." Therefore, this guide provides a comparative framework for validating the in vivo target engagement of a novel HDAC6 inhibitor, here referred to as "Your Compound," against two well-characterized alternatives: Tubastatin A and Ricolinostat (ACY-1215) . The experimental data and protocols provided are based on published studies for these established inhibitors and serve as a benchmark for evaluating a new chemical entity.
This guide is intended for researchers, scientists, and drug development professionals. It offers a structured comparison of key performance indicators, detailed experimental methodologies, and visual representations of critical pathways and workflows to aid in the preclinical validation of novel HDAC6 inhibitors.
Comparative Performance of HDAC6 Inhibitors
Effective in vivo target engagement of an HDAC6 inhibitor is a critical determinant of its potential therapeutic efficacy. The following tables summarize key quantitative data for Tubastatin A and Ricolinostat, providing a baseline for the evaluation of "Your Compound."
Table 1: In Vitro Potency and Selectivity
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | α-tubulin Acetylation EC50 (µM) |
| Your Compound | [Insert Data] | [Insert Data] | [Calculate Value] | [Insert Data] |
| Tubastatin A | ~1.5 - 15 | >1000 | >66x | ~0.145[1] |
| Ricolinostat (ACY-1215) | 5[2] | 60 | 12x[2] | Not explicitly reported, potent inducer of tubulin acetylation[3][4] |
Table 2: In Vivo Pharmacokinetics and Target Engagement
| Compound | Animal Model | Dose (mg/kg) & Route | Peak Plasma Conc. (µM) | Brain Penetrance | Target Engagement Marker & Timepoint |
| Your Compound | [Specify] | [Specify] | [Insert Data] | [Yes/No/Ratio] | [Specify Marker & Timepoint] |
| Tubastatin A | Mouse | 10 (i.p.) | ~0.2 (unbound) at 15 min | Yes | Increased acetylated α-tubulin in brain up to 8h[1] |
| Ricolinostat (ACY-1215) | Mouse | 50 (i.p.) | Not explicitly reported | Not explicitly reported | Increased acetylated α-tubulin in tumor xenografts[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of HDAC6 inhibitors. The following protocols are based on established methods for evaluating in vivo target engagement.
Western Blot for Acetylated α-Tubulin
This is a fundamental assay to demonstrate the pharmacodynamic effect of HDAC6 inhibition.
Protocol:
-
Animal Dosing: Administer "Your Compound," Tubastatin A, or Ricolinostat to mice at the desired dose and route. Include a vehicle control group.
-
Tissue Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), euthanize the animals and harvest tissues of interest (e.g., brain, tumor, spleen).
-
Protein Extraction: Homogenize the tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples and load onto a polyacrylamide gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., anti-acetyl-α-tubulin, Lys40).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensity for acetylated α-tubulin and normalize it to a loading control (e.g., total α-tubulin or GAPDH).
Pharmacokinetic (PK) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor is essential for correlating target engagement with exposure.
Protocol:
-
Animal Dosing: Administer the HDAC6 inhibitor to mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: At predetermined time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect blood samples into tubes containing an anticoagulant. For brain penetrance studies, collect brain tissue at the same time points.
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue.
-
-
Compound Extraction: Extract the inhibitor from the plasma and brain homogenates using a suitable organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the processed samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and half-life. For brain penetrance, calculate the brain-to-plasma concentration ratio.
NanoBRET™ Target Engagement Assay
This is a more advanced, quantitative method to measure compound binding to HDAC6 in living cells. While primarily an in vitro assay, it provides crucial data on target affinity in a cellular context that can inform in vivo studies.
Protocol:
-
Cell Line: Use a cell line engineered to express HDAC6 fused to a NanoLuc® luciferase enzyme and a fluorescent tracer that binds to the HDAC6 active site.[5][6]
-
Compound Treatment: Plate the cells and treat with a range of concentrations of the HDAC6 inhibitor.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The inhibitor will compete with the tracer for binding to HDAC6, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET signal against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for HDAC6 in a cellular environment.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental processes.
Caption: HDAC6 deacetylates substrates like α-tubulin and Hsp90, impacting cellular transport and protein stability. HDAC6 inhibitors block this activity.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Ricolinostat (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective HDAC6 Inhibitors in Preclinical Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for neurodegenerative diseases, particularly those characterized by TDP-43 proteinopathies like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), has seen a surge of interest in targeting histone deacetylase 6 (HDAC6). As a cytoplasmic enzyme, HDAC6 is a key regulator of cellular processes such as protein quality control and axonal transport, which are often impaired in these devastating disorders. While the specific compound "Hdac6-IN-43" is not prominently documented in publicly available research, a number of potent and selective HDAC6 inhibitors have emerged and undergone significant preclinical evaluation.
This guide provides an objective comparison of the efficacy and pharmacological profiles of several leading selective HDAC6 inhibitors, including EKZ-438, Tubastatin A, Ricolinostat (ACY-1215), and Citarinostat (ACY-241) . The information presented is collated from published studies to aid researchers in their evaluation of these compounds for further investigation.
Data Presentation: A Comparative Analysis
The following tables summarize the in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy of these selective HDAC6 inhibitors.
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 vs. Class I HDACs |
| EKZ-438 | 12 | >100,000 | >100,000 | >100,000 | >100,000 | >8,500-fold |
| Tubastatin A | 11-15 | >10,000 | >10,000 | >10,000 | >10,000 | >1000-fold |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | - | ~10-fold |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 | 137 | ~13-18-fold |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Pharmacokinetic Properties of Selected HDAC6 Inhibitors
| Compound | Brain Penetration (Kp,uu,brain) | Oral Bioavailability (F%) | Key Pharmacokinetic Features |
| EKZ-438 | ≥ 0.55 | 70% | High CNS penetrance and oral bioavailability. |
| Tubastatin A | Brain penetrant | Data not consistently reported | Widely used as a tool compound in preclinical studies.[1] |
| Ricolinostat (ACY-1215) | Limited CNS penetration | Orally available | Primarily developed for peripheral applications. |
| Citarinostat (ACY-241) | Limited CNS penetration | Orally available | Investigated in clinical trials for various cancers.[2] |
Table 3: In Vivo Efficacy in Preclinical Models of TDP-43 Proteinopathy
| Compound | Animal Model | Dosage and Administration | Key Efficacy Findings |
| EKZ-438 | TDP-43 Mouse Model | Not specified | Reduced TDP-43 pathology by ~30% and neuroinflammation by ~26% in the brain.[3][4] Improved intracellular transport by 39% and rescued cytoplasmic TDP-43 accumulation by 87% in human TARDBP neurons.[3][4] |
| Tubastatin A | Mutant TDP-43 iPSC-derived motor neurons | 12-hour treatment | Restored motility of axonal mitochondria and reduced the number of stationary mitochondria.[5] Reduced insoluble TDP-43 levels and C-terminal fragments.[5] |
| Ricolinostat (ACY-1215) | - | - | Primarily studied in cancer models; limited data in neurodegenerative models. |
| Citarinostat (ACY-241) | - | - | Primarily studied in cancer models; limited data in neurodegenerative models. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these HDAC6 inhibitors are provided below.
HDAC6 Enzymatic Assay (Fluorometric)
This assay is a cornerstone for determining the in vitro potency of HDAC6 inhibitors.[6][7][8]
-
Principle: The assay measures the deacetylation of a fluorogenic substrate by the HDAC6 enzyme. The deacetylated substrate is then cleaved by a developer, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC6 activity.
-
Materials: Recombinant human HDAC6 enzyme, fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC), developer solution (e.g., trypsin), assay buffer, test compounds, and a known HDAC6 inhibitor as a positive control.
-
Procedure:
-
The HDAC6 enzyme is incubated with varying concentrations of the test compound (or vehicle control) in an assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The developer solution is added to stop the reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve.
Western Blotting for Acetylated α-Tubulin
This assay is used to confirm the target engagement of HDAC6 inhibitors in cells by measuring the acetylation of its primary substrate, α-tubulin.[9][10][11]
-
Principle: Cells are treated with the HDAC6 inhibitor, and the level of acetylated α-tubulin is assessed by immunoblotting using an antibody specific for the acetylated form of the protein.
-
Materials: Cell culture reagents, test compounds, lysis buffer, primary antibodies (anti-acetylated-α-tubulin and anti-α-tubulin or another loading control), HRP-conjugated secondary antibody, and chemiluminescent substrate.
-
Procedure:
-
Cells (e.g., neuronal cell lines or primary neurons) are treated with different concentrations of the HDAC6 inhibitor for a specified duration.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with the primary antibody against acetylated-α-tubulin, followed by incubation with a primary antibody for a loading control (e.g., total α-tubulin or GAPDH).
-
The membrane is then incubated with the appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The intensity of the acetylated-α-tubulin band is quantified and normalized to the loading control. The fold-change in acetylation compared to the vehicle-treated control is then calculated.
In Vivo Efficacy in a TDP-43 Mouse Model of ALS
Animal models are crucial for evaluating the therapeutic potential of HDAC6 inhibitors in a disease-relevant context.[12][13][14][15][16][17][18][19]
-
Principle: A transgenic mouse model that expresses a mutant form of human TDP-43, recapitulating key features of ALS pathology and motor deficits, is used to assess the in vivo efficacy of the test compound.
-
Animal Model: Commonly used models include the rNLS8 mouse, which expresses a doxycycline-repressible human TDP-43 with a defective nuclear localization signal (hTDP-43-ΔNLS).[19]
-
Procedure:
-
Transgenic mice are treated with the HDAC6 inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle control.
-
Treatment is typically initiated before or at the onset of symptoms and continued for a specified period.
-
Motor function is assessed regularly using tests such as the rotarod, grip strength, and wire hang tests.[5][12][13][16][17]
-
At the end of the study, brain and spinal cord tissues are collected for histopathological and biochemical analysis, including quantification of TDP-43 pathology (e.g., cytoplasmic aggregates, phosphorylation) and markers of neuroinflammation.
-
-
Data Analysis: Motor performance data is analyzed to determine if the treatment delays the onset or slows the progression of motor deficits. Pathological and biochemical data are analyzed to assess the impact of the treatment on the underlying disease mechanisms.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of HDAC6 inhibitors.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Clinical Research of HDAC6 Inhibitors [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biospective.com [biospective.com]
- 13. biospective.com [biospective.com]
- 14. Disease animal models of TDP-43 proteinopathy and their pre-clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Disease Animal Models of TDP-43 Proteinopathy and Their Pre-Clinical Applications | Semantic Scholar [semanticscholar.org]
- 16. Significance of behavioural tests in a transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. mdpi.com [mdpi.com]
- 19. biospective.com [biospective.com]
Hdac6-IN-43 vs. Pan-HDAC Inhibitors: A Comparative Guide for Researchers
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown clinical efficacy, their broad activity can lead to off-target effects and toxicity. This has spurred the development of isoform-selective inhibitors, such as those targeting HDAC6, to offer a more refined and potentially safer therapeutic approach. This guide provides a detailed comparison of the highly selective HDAC6 inhibitor, represented here by a well-characterized selective HDAC6 inhibitor as a proxy due to the limited public data on Hdac6-IN-43, and pan-HDAC inhibitors, offering insights into their performance based on available experimental data.
Selectivity and Potency: A Quantitative Comparison
The primary distinction between HDAC6-selective inhibitors and pan-HDAC inhibitors lies in their inhibitory activity across the HDAC family. Pan-HDAC inhibitors, such as Vorinostat, Panobinostat, and Trichostatin A, exhibit potent inhibition against multiple HDAC isoforms. In contrast, selective HDAC6 inhibitors are designed to potently target HDAC6 while sparing other isoforms, particularly the Class I HDACs (HDAC1, 2, and 3), the inhibition of which is often associated with toxicity.[1][2][3]
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values of representative HDAC inhibitors against various HDAC isoforms, highlighting the stark difference in their selectivity profiles.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) |
| Selective HDAC6 Inhibitor (e.g., Tubastatin A) | HDAC6-selective | >1000 | >1000 | >1000 | 15 | - | - |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 16 | 31 | 110 | - |
| Panobinostat (LBH589) | Pan-HDAC | 3 | 4 | 7 | 24 | 127 | 25 |
| Trichostatin A (TSA) | Pan-HDAC | 1.8 | 1.9 | 2.5 | 6.2 | 43 | - |
Note: Data for the selective HDAC6 inhibitor is represented by Tubastatin A, a well-characterized and highly selective HDAC6 inhibitor. IC50 values can vary depending on the assay conditions.
This data clearly illustrates that while pan-HDAC inhibitors are potent against a broad range of HDACs, selective HDAC6 inhibitors demonstrate remarkable specificity for their target enzyme. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.
Signaling Pathways and Cellular Effects
The differential selectivity of these inhibitors translates to distinct effects on cellular signaling pathways and processes.
Pan-HDAC Inhibitors: Broad Epigenetic Reprogramming
Pan-HDAC inhibitors induce widespread changes in gene expression by causing hyperacetylation of histones, leading to a more open chromatin structure. This can reactivate tumor suppressor genes and induce cell cycle arrest, differentiation, and apoptosis in cancer cells. However, their lack of specificity means they also affect the acetylation status of numerous non-histone proteins, impacting a wide array of cellular functions and potentially leading to adverse effects.
This compound (and other selective HDAC6 inhibitors): Targeted Cytoplasmic Effects
HDAC6 is a unique, primarily cytoplasmic deacetylase with major non-histone substrates, including α-tubulin and cortactin, which are key components of the cytoskeleton. By selectively inhibiting HDAC6, compounds like this compound lead to the hyperacetylation of these proteins. This can disrupt microtubule dynamics and cell motility, processes that are crucial for cancer cell migration and invasion. Furthermore, HDAC6 is involved in protein quality control through its role in the aggresome pathway. Inhibition of HDAC6 can impair the clearance of misfolded proteins, leading to cellular stress and apoptosis in cancer cells. The targeted nature of HDAC6 inhibition is expected to result in a more favorable safety profile compared to pan-HDAC inhibitors.[1][2]
Experimental Protocols
To aid researchers in the comparative evaluation of these inhibitors, detailed protocols for key experiments are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.
References
A Comparative Guide to the Activity of Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative selective Histone Deacetylase 6 (HDAC6) inhibitor, modeled after well-characterized compounds, against other common HDAC inhibitors. The following sections detail the activity of these compounds, supported by experimental data and protocols, to aid in the selection of appropriate tools for research and drug development.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, which are primarily located in the cytoplasm.[1] It plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins.[2] A major substrate of HDAC6 is α-tubulin, a key component of microtubules.[2][3] By deacetylating α-tubulin, HDAC6 regulates microtubule stability and function, impacting processes like cell migration and intracellular transport.[2] Dysregulation of HDAC6 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[4][5] Selective HDAC6 inhibitors are designed to primarily target HDAC6 in the cytoplasm, leading to an increase in the acetylation of its substrates, like α-tubulin, with minimal effect on nuclear histones.[2]
Comparative Activity of HDAC6 Inhibitors
The efficacy of HDAC6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is determined by comparing its IC50 value for HDAC6 to its IC50 values for other HDAC isoforms.
| Inhibitor Name | Class | HDAC6 IC50 (nM) | Selectivity Profile (Fold-Selectivity vs. Other HDACs) | Key Features |
| Representative Selective Inhibitor (e.g., Tubastatin A) | Selective HDAC6 Inhibitor | 15[6] | >3000-fold vs. HDAC1[6] | High selectivity for HDAC6, primarily affecting cytoplasmic α-tubulin acetylation.[2][6] |
| Bavarostat | Selective HDAC6 Inhibitor | Data not available | >16000-fold vs. HDAC1, HDAC2, and HDAC3[3] | Exhibits exceptional selectivity for HDAC6 over Class I HDACs.[3] |
| NQN-1 | Selective HDAC6 Inhibitor | Data not available | Highly selective for HDAC6 in vitro.[7] | Induces hyperacetylated tubulin in cells without increasing acetylated histone levels.[7] |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 34[8] | Inhibits Class I and IIb HDACs.[7] | A broad-spectrum inhibitor used as a benchmark; affects both tubulin and histone acetylation.[7] |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | Data not available | Inhibits most zinc-containing HDACs.[9] | A classic HDAC inhibitor used in research to broadly inhibit HDAC activity.[1] |
| MS-275 | Class I-selective Inhibitor | Little to no effect[9] | Preferentially inhibits HDAC1 compared with HDAC3.[9] | Primarily targets nuclear HDACs, with minimal impact on cytoplasmic HDAC6.[9] |
Experimental Protocols
In Vitro HDAC6 Activity Assay (Fluorometric)
This protocol is based on the principle that HDAC6 deacetylates a synthetic acetylated-peptide substrate, releasing a fluorophore that can be quantified.[10][11]
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 Assay Buffer
-
HDAC6 Substrate (acetylated peptide linked to a fluorophore, e.g., AFC)
-
Developer solution
-
Test inhibitors (e.g., Hdac6-IN-43, Tubastatin A)
-
96-well microplate (black, flat-bottom)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 380/490 nm)[10]
Procedure:
-
Prepare serial dilutions of the test inhibitors in HDAC6 Assay Buffer.
-
Add 50 µL of HDAC6 Assay Buffer to each well of the microplate.
-
Add 2 µL of each inhibitor dilution to the respective wells.
-
Add 2 µL of recombinant HDAC6 enzyme to each well (except for the no-enzyme control).
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Add 5 µL of the HDAC6 Substrate to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Add 10 µL of the Developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation of 380 nm and an emission of 490 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Assay for α-Tubulin Acetylation (Western Blot)
This protocol assesses the ability of an HDAC6 inhibitor to induce the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, MV4-11)[7]
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by HDAC6 inhibition and the general workflow for evaluating inhibitor activity.
Caption: Mechanism of selective HDAC6 inhibition.
Caption: Workflow for cross-validation of HDAC6 inhibitor activity.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 histone deacetylase 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. HDAC6 - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. assaygenie.com [assaygenie.com]
- 11. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
A Head-to-Head Comparison of HDAC6 Inhibitors: Hdac6-IN-43 vs. Ricolinostat
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins. This guide provides a detailed, data-driven comparison of two notable HDAC6 inhibitors: Hdac6-IN-43 and Ricolinostat (ACY-1215). This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Biochemical Potency and Selectivity
A critical aspect of a targeted inhibitor is its potency and selectivity. The following table summarizes the available biochemical data for this compound and Ricolinostat. Ricolinostat has been more extensively characterized in the public domain, with a clear selectivity profile established.
| Inhibitor | HDAC6 IC50 | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Selectivity Notes |
| This compound | 11 nM[1] | Data not available | Data not available | Data not available | Also inhibits HDAC1 and HDAC2[1] |
| Ricolinostat (ACY-1215) | 5 nM[2] | 58 nM[2] | 48 nM[2] | 51 nM[2] | Over 10-fold selective for HDAC6 over Class I HDACs[3] |
Cellular Activity and Experimental Data
The efficacy of HDAC6 inhibitors is often assessed by their ability to induce the acetylation of α-tubulin, a primary substrate of HDAC6, and to exert anti-proliferative or pro-apoptotic effects in cancer cell lines.
Ricolinostat: In Vitro Anti-Lymphoma Activity
Ricolinostat has been shown to have a cytotoxic effect on non-Hodgkin's lymphoma (NHL) cell lines in a time and dose-dependent manner, with IC50 values in the low micromolar range after 48 hours of treatment.[4]
Key Experimental Data for Ricolinostat:
| Cell Line | Treatment Duration | IC50 |
| WSU-NHL | 48h | ~4 µM |
| Jeko-1 | 48h | ~5 µM |
| Hut-78 | 48h | Not specified |
Data extracted from studies on the anti-lymphoma activity of Ricolinostat.[4]
Experimental Protocols
Below are detailed methodologies for key experiments frequently cited in the evaluation of HDAC6 inhibitors.
Western Blot for α-Tubulin Acetylation
This protocol is a standard method to assess the target engagement of HDAC6 inhibitors in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the HDAC6 inhibitor (e.g., this compound or Ricolinostat) or a vehicle control (like DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total α-tubulin or a loading control like β-actin or GAPDH to ensure equal protein loading.[5][6]
Cell Viability Assay (MTT Assay)
This assay is commonly used to measure the anti-proliferative effects of compounds.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (this compound or Ricolinostat) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.[4]
Signaling Pathways and Mechanisms of Action
HDAC6 exerts its biological functions primarily through the deacetylation of cytoplasmic proteins, including α-tubulin and the heat shock protein 90 (Hsp90). Inhibition of HDAC6 leads to the hyperacetylation of these substrates, impacting crucial cellular pathways.
HDAC6 and the Aggresome Pathway
HDAC6 plays a pivotal role in the cellular response to misfolded protein stress. It facilitates the transport of polyubiquitinated misfolded proteins to the aggresome, a perinuclear inclusion body, for subsequent degradation via autophagy. This process is dependent on the microtubule network. By deacetylating α-tubulin, HDAC6 helps maintain microtubule dynamics necessary for this transport. Inhibition of HDAC6 disrupts this process, leading to the accumulation of misfolded proteins and cellular stress, which can be particularly cytotoxic to cancer cells that often have a high protein synthesis rate.[7][8][9]
HDAC6 and Hsp90 Regulation
Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. HDAC6 deacetylates Hsp90, a modification that is essential for its chaperone activity. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which impairs its ability to interact with co-chaperones and client proteins. This disruption of Hsp90 function results in the degradation of its client proteins, thereby inhibiting cancer cell survival and proliferation.[1][10][11]
Summary and Conclusion
Both this compound and Ricolinostat are potent inhibitors of HDAC6. Ricolinostat is a well-characterized compound with a clear selectivity profile and demonstrated anti-cancer activity in preclinical models. While this compound also shows high potency for HDAC6, publicly available data on its selectivity and cellular effects are less comprehensive.
For researchers considering these inhibitors, the choice may depend on the specific research question. Ricolinostat offers the advantage of a more extensive body of existing data for comparison. This compound, on the other hand, represents a potent tool for which further characterization could yield novel insights. This guide provides a foundation for comparison, and researchers are encouraged to consult the primary literature for more detailed information to best inform their experimental design.
Experimental Workflow for Comparing HDAC6 Inhibitors
The following diagram outlines a typical workflow for the head-to-head comparison of HDAC6 inhibitors in a cancer research context.
References
- 1. HDAC6 regulates Hsp90 acetylation and chaperone-dependent activation of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Research Portal [scholarship.miami.edu]
- 9. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Hdac6-IN-43 and Next-Generation HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of histone deacetylase 6 (HDAC6) inhibitors is rapidly evolving, with next-generation compounds offering improved potency and selectivity. This guide provides a comparative analysis of Hdac6-IN-43 against leading next-generation HDAC6 inhibitors, Ricolinostat (ACY-1215) and EKZ-438. The information presented herein is intended to assist researchers in making informed decisions for their drug development programs.
Data Presentation: Quantitative Comparison of HDAC6 Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound, Ricolinostat (ACY-1215), and EKZ-438.
Table 1: In Vitro HDAC Isoform Selectivity (IC50, nM)
| Compound | HDAC6 | HDAC1 | HDAC2 | HDAC3 | Selectivity (HDAC1/HDAC6) |
| This compound | 11[1] | <150[1] | <150[1] | N/A | ~13.6x |
| Ricolinostat (ACY-1215) | 5[2][3] | 58[4] | 48[4] | 51[4] | 11.6x |
| EKZ-438 | 12 | >8,500-fold vs other HDACs | >8,500-fold vs other HDACs | >8,500-fold vs other HDACs | >700x |
N/A: Data not publicly available.
Table 2: Cellular Activity
| Compound | Assay | Cell Line | EC50 (nM) |
| This compound | α-tubulin acetylation | N/A | N/A |
| Ricolinostat (ACY-1215) | α-tubulin acetylation | Various | 79[5] |
| EKZ-438 | α-tubulin acetylation | N/A | N/A |
N/A: Data not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorometric HDAC6 Enzymatic Assay
This protocol is adapted from commercially available HDAC6 assay kits and is suitable for determining the in vitro potency of inhibitor compounds.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., Trypsin, and Trichostatin A as a stop reagent)
-
Test compounds (dissolved in DMSO)
-
White 96-well microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Reaction:
-
Add 50 µL of diluted recombinant HDAC6 enzyme to each well of the 96-well plate.
-
Add 5 µL of the diluted test compounds or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the HDAC6 fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Development:
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot for α-Tubulin Acetylation
This protocol describes the detection of acetylated α-tubulin in cells treated with HDAC6 inhibitors, a common method to assess the cellular activity of these compounds.
Materials:
-
Cell culture reagents
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving HDAC6 and a typical experimental workflow for inhibitor screening.
Caption: HDAC6-mediated deacetylation of α-tubulin.
Caption: HDAC6 role in the aggresome pathway.
Caption: Workflow for HDAC6 inhibitor evaluation.
References
Hdac6-IN-43: A Paradigm Shift in Selective HDAC Inhibition, Outperforming First-Generation Compounds
For Immediate Release
A novel, highly potent and selective HDAC6 inhibitor, Hdac6-IN-43, demonstrates significant superiority over first-generation, non-selective histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA) and Romidepsin. With picomolar efficacy against its target and a remarkable selectivity profile, this compound presents a promising alternative for therapeutic applications, minimizing the off-target effects associated with broader-spectrum HDAC inhibitors. This guide provides a comprehensive comparison, supported by experimental data, for researchers, scientists, and drug development professionals.
First-generation HDAC inhibitors, while clinically approved for certain cancers, are characterized by their pan-HDAC inhibition, targeting multiple HDAC isoforms.[1][2] This lack of specificity can lead to dose-limiting toxicities.[2] In contrast, this compound, a next-generation inhibitor, was developed through nitrile oxide cycloaddition chemistry and features a phenylisoxazole cap group, which contributes to its exceptional potency and selectivity for HDAC6.[3]
Unprecedented Potency and Selectivity
This compound exhibits an extraordinary inhibitory concentration (IC50) of approximately 2 picomolar (pM) against HDAC6. This represents a significant leap in potency compared to first-generation inhibitors. Furthermore, its selectivity for HDAC6 over other HDAC isoforms is a key differentiator, promising a wider therapeutic window and reduced side effects.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Compound 7) | >10,000 | >10,000 | >10,000 | 0.002 | >10,000 |
| Vorinostat (SAHA) | 195 | 181 | - | 105.1 | - |
| Romidepsin | Potent inhibitor of class I HDACs | Potent inhibitor of class I HDACs | Potent inhibitor of class I HDACs | Weak inhibitory activity | - |
Data for this compound (Compound 7) from Kozikowski et al., 2008.[3] Data for Vorinostat from a representative study.[4] Romidepsin is a potent class I HDAC inhibitor.[5][6]
Enhanced Cellular Efficacy and Reduced Cytotoxicity
The superior selectivity of this compound translates to targeted effects within the cell. A hallmark of HDAC6 inhibition is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin, which plays a crucial role in intracellular transport and cell motility.[7][8] this compound is expected to potently induce α-tubulin acetylation without significantly affecting histone acetylation, a primary target of first-generation inhibitors.
While specific cytotoxicity data for this compound against a wide range of cancer cell lines is not yet publicly available, its high selectivity suggests a more favorable cytotoxicity profile compared to pan-HDAC inhibitors, which can induce apoptosis in both cancerous and healthy cells.[9]
Table 2: Comparative In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | Data not publicly available | - | - |
| Vorinostat (SAHA) | MDA-MB-231 | Breast Cancer | ~12.6 µM |
| Romidepsin | PEER | T-cell Lymphoma | 10.8 nM |
Data for Vorinostat and Romidepsin from representative studies.[10]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Biochemical HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC isoforms and the inhibitory potency of compounds.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine (B10760008) residue. Deacetylation by an HDAC enzyme sensitizes the substrate to a developer, which then releases a fluorophore. The resulting fluorescence is proportional to the HDAC activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, HDAC enzyme solutions (e.g., recombinant human HDAC1, HDAC6), inhibitor solutions (this compound, Vorinostat, Romidepsin) at various concentrations, and the fluorogenic HDAC substrate and developer solutions.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, followed by the HDAC enzyme and the inhibitor at the desired concentrations.
-
Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot for α-Tubulin Acetylation
This cell-based assay assesses the downstream effect of HDAC6 inhibition by measuring the acetylation status of α-tubulin.
Principle: Cells are treated with HDAC inhibitors, and the resulting changes in protein acetylation are detected by Western blotting using antibodies specific for acetylated α-tubulin and total α-tubulin.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere. Treat the cells with varying concentrations of this compound, Vorinostat, or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Normalization: Strip the membrane and re-probe with a primary antibody for total α-tubulin or a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of acetylated α-tubulin.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the inhibitors on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Vorinostat, or Romidepsin for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value for cytotoxicity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative mechanism of action of first-generation and next-generation HDAC inhibitors.
Caption: Workflow for key in vitro experiments to evaluate HDAC inhibitors.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Nitrile Oxide Cycloaddition (NOC) Reaction for Molecular Probe Generation: A New Class of Enzyme Selective Histone Deacetylase Inhibitors (HDACIs) Showing Picomolar Activity at HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of the nitrile oxide cycloaddition (NOC) reaction for molecular probe generation: a new class of enzyme selective histone deacetylase inhibitors (HDACIs) showing picomolar activity at HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Degraders in epigenetic therapy: PROTACs and beyond [thno.org]
A Comparative Guide to HDAC6 Inhibitors for Researchers and Drug Developers
This guide provides a comparative analysis of prominent histone deacetylase 6 (HDAC6) inhibitors, offering a framework for evaluating their performance in various cell lines. While specific data for a compound designated "Hdac6-IN-43" is not publicly available, this document serves as a valuable resource for researchers to compare its potential performance against well-characterized alternatives.
HDAC6 is a unique, primarily cytoplasmic enzyme that plays a critical role in cellular processes such as protein quality control, cell motility, and stress responses by deacetylating non-histone proteins like α-tubulin and Hsp90.[1][2][3][4][5] Its dysregulation is implicated in cancer and neurodegenerative diseases, making it a significant therapeutic target.[3][5] Selective HDAC6 inhibitors are sought after for their potential to offer a better safety profile compared to pan-HDAC inhibitors.[1][6]
Comparative Performance of HDAC6 Inhibitors
The efficacy of an HDAC6 inhibitor is determined by its potency, selectivity, and cellular activity. The following tables summarize key performance indicators for several well-studied HDAC6 inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of various inhibitors against HDAC6 and other HDAC isoforms, highlighting their selectivity. Lower IC50 values indicate higher potency.
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 15 | >1000 | >1000 | >1000 | >66 | [7][8] |
| Ricolinostat (ACY-1215) | 5 | 192 | 205 | 243 | ~38 | [1][8] |
| Citarinostat (ACY-241) | 2.8 | 65 | - | - | ~23 | [8] |
| TO-317 | 2 | >300 | >300 | >300 | >150 | [2] |
| Cmpd. 18 | 5.41 | 634.3 | - | - | ~117 | [9] |
Table 2: Cellular Activity of HDAC6 Inhibitors
This table outlines the effects of HDAC6 inhibitors in different cell lines, showcasing their biological activity in a cellular context.
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect | Reference |
| Ricolinostat (ACY-1215) | Multiple Myeloma (MM.1S) | Western Blot | 0.25 - 1 µM | Increased α-tubulin acetylation | [2] |
| TO-317 | Acute Myeloid Leukemia (MV4-11) | Western Blot | 0.25 µM | Significant increase in acetylated α-tubulin | [2] |
| ITF3756 | Triple-negative breast cancer (HC1806), Melanoma (B16F10) | Cell Proliferation Assay | ≥ 1 µM | Marked reduction in cell proliferation | [10] |
| Cmpd. 18 | Colon Cancer (HCT-116) | Cell Viability Assay (CCK-8) | 2.59 µM (IC50) | Potent antiproliferative activity | [9] |
| LASSBio-1911 | Prostate Cancer (PC3) | Cell Viability Assay | - | Reduced cell viability, induced apoptosis | [11] |
| LASSBio-2208 | Prostate Cancer (PC3) | Cell Viability Assay | - | More potent reduction in cell viability than LASSBio-1911 | [11] |
Key Experimental Protocols
Reproducible experimental design is crucial for the accurate evaluation of HDAC6 inhibitors. Below are detailed protocols for essential assays.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the enzymatic activity of recombinant HDAC6 in the presence of an inhibitor.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
Test inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the 96-well plate, add the recombinant HDAC6 enzyme to each well.
-
Add the diluted inhibitor to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. This cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.[12]
Western Blot for α-Tubulin Acetylation
This method assesses the intracellular activity of an HDAC6 inhibitor by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and HDAC inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control to normalize the results.[6]
Visualizing Signaling Pathways and Workflows
Understanding the broader context of HDAC6 function and the process of inhibitor evaluation is facilitated by visual diagrams.
Caption: Key signaling pathways modulated by HDAC6 activity and its inhibition.
Caption: A typical workflow for the evaluation and development of novel HDAC6 inhibitors.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 9. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validating Hdac6-IN-43 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the pharmacological effects of the HDAC6 inhibitor, Hdac6-IN-43, by comparing them with the results of genetic knockdown of HDAC6. The following sections detail the rationale, experimental design, and data presentation necessary for a robust validation study.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders like amyotrophic lateral sclerosis (ALS). Pharmacological inhibition of HDAC6 is a promising therapeutic strategy.
This compound is a novel inhibitor targeting HDAC6. To ensure that its cellular effects are specifically due to the inhibition of HDAC6 and not off-target interactions, it is essential to validate the pharmacological results with a genetic approach. The most common method for this is the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically reduce the expression of the HDAC6 protein. This guide outlines the comparative analysis of these two methodologies.
Signaling Pathway of HDAC6 and Points of Intervention
The following diagram illustrates the primary known signaling pathways involving HDAC6 and the points of intervention for both a chemical inhibitor like this compound and genetic knockdown.
Caption: HDAC6 deacetylates key cytoplasmic proteins. This compound inhibits its enzymatic activity, while siRNA/shRNA reduces its protein levels.
Experimental Workflow for Comparative Analysis
A logical workflow is critical for the direct comparison of this compound and genetic knockdown. The following diagram outlines a typical experimental process.
Caption: Workflow for comparing this compound and HDAC6 siRNA effects.
Data Presentation: A Comparative Table
Quantitative data from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
| Parameter | Control | This compound (Concentration) | Scrambled siRNA | HDAC6 siRNA |
| HDAC6 Protein Level (relative to loading control) | 1.00 ± 0.05 | 0.98 ± 0.06 | 1.02 ± 0.04 | Value ± SD |
| Acetylated α-Tubulin Level (relative to total Tubulin) | 1.00 ± 0.08 | Value ± SD | 1.05 ± 0.09 | Value ± SD |
| Acetylated HSP90 Level (relative to total HSP90) | 1.00 ± 0.06 | Value ± SD | 0.99 ± 0.07 | Value ± SD |
| Cell Migration (% wound closure at 24h) | 85 ± 5% | Value ± SD | 83 ± 6% | Value ± SD |
| Mitochondrial Motility (motile mitochondria/100µm axon) | 25 ± 3 | Value ± SD | 24 ± 4 | Value ± SD |
Note: The values for "this compound" and "HDAC6 siRNA" are placeholders and should be replaced with experimental data.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of experimental findings.
HDAC6 Knockdown using siRNA
-
Cell Seeding: Plate cells (e.g., HeLa or SH-SY5Y) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute HDAC6-targeting siRNA and a non-targeting (scrambled) control siRNA in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation, and then add the complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for HDAC6 protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm HDAC6 knockdown by Western blot analysis.
-
Downstream Assays: The remaining cells can be used for functional assays or treatment with this compound for combination studies.
Western Blot Analysis
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against HDAC6, acetylated α-tubulin, total α-tubulin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis is performed using appropriate software to quantify band intensities.
Immunofluorescence Staining
-
Cell Fixation and Permeabilization: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) and incubate with primary antibodies (e.g., anti-acetylated α-tubulin) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope.
Logical Validation Framework
The concordance between the results from this compound treatment and HDAC6 genetic knockdown provides strong evidence for the on-target activity of the inhibitor.
Caption: Concordance between inhibitor and knockdown results validates on-target effects.
Conclusion
This guide provides a comprehensive framework for validating the on-target effects of this compound. By directly comparing the outcomes of pharmacological inhibition with those of genetic knockdown, researchers can confidently attribute the observed cellular and molecular changes to the specific inhibition of HDAC6. This rigorous validation is a critical step in the development of novel therapeutics targeting this important enzyme.
Comparative Potency Analysis of Select HDAC6 Inhibitors
This guide provides a comparative analysis of the inhibitory potency (IC50) of several selective Histone Deacetylase 6 (HDAC6) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate compounds for their studies.
Data Presentation: Comparative IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected HDAC6 inhibitors against HDAC6 and other HDAC isoforms. This allows for a direct comparison of their potency and selectivity. Lower IC50 values indicate higher potency.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Citarinostat (ACY-241) | 2.6 | - | - | 46 | ~18-fold vs HDAC3 | [1] |
| Tubastatin A HCl | 15 | >1000 | >1000 | >1000 | >66-fold | [1] |
| WT161 | 0.4 | 8.35 | 15.4 | - | >20-fold | [1] |
| Ricolinostat (ACY-1215) | ~5 | - | - | - | - | [2] |
| Nexturastat A | 2.9 | - | - | - | - | [3] |
| Tubacin | 4 | ~1400 | - | - | ~350-fold | [1] |
| TO-317 | 2 | 921 | 4970 | 373 | >460-fold | [4] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[2]
Experimental Protocols
A generalized protocol for determining the IC50 values of HDAC inhibitors using a fluorometric assay is described below. This method is commonly used to assess the potency of inhibitors against specific HDAC isoforms.
HDAC Inhibition Assay (Fluorometric)
This protocol provides a general method for measuring the inhibition of HDAC activity.[5]
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Test inhibitor (e.g., Hdac6-IN-43) and positive control (e.g., Trichostatin A)
-
Developer solution
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor and a known HDAC inhibitor (positive control) in the HDAC assay buffer.
-
Enzyme and Substrate Addition: Add the HDAC enzyme to the wells of a 96-well plate, followed by the addition of the various concentrations of the inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[5]
-
Substrate Reaction: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Developing: Stop the reaction and add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 350-380 nm, Em: 440-460 nm).[5]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined from the resulting dose-response curve using non-linear regression analysis.[5]
HDAC6 Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[6] Its functions are relevant in several diseases, including cancer and neurodegenerative disorders.[7]
Key substrates and associated pathways include:
-
α-tubulin: HDAC6 is the major deacetylase of α-tubulin.[3] Deacetylation of α-tubulin is critical for regulating microtubule dynamics, which in turn affects cell motility, cell division, and intracellular transport.[2][8]
-
Hsp90 (Heat shock protein 90): HDAC6 regulates the chaperone activity of Hsp90 through deacetylation.[9] Hsp90 is essential for the stability and function of numerous client proteins, many of which are oncoproteins.[2] By modulating Hsp90, HDAC6 influences cancer cell survival and proliferation.[7]
-
Cortactin: Deacetylation of cortactin by HDAC6 promotes actin-dependent cell motility.
-
Ubiquitinated Proteins: HDAC6 contains a zinc finger ubiquitin-binding domain, allowing it to bind to ubiquitinated misfolded proteins and facilitate their transport to aggresomes for degradation via autophagy.[9][10] This function is a key component of the cellular stress response.[10]
-
β-catenin and ERK Signaling: In some cancers, HDAC6 can enhance β-catenin signaling and activate ERK signaling, promoting cancer cell proliferation.[6]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HDAC6 - Wikipedia [en.wikipedia.org]
- 8. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Hdac6-IN-43: A Guide to Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of Hdac6-IN-43, a histone deacetylase (HDAC) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle and dispose of this compound as hazardous chemical waste, adhering to the principle of precaution to mitigate potential risks.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure during the handling and disposal of this compound. The following table summarizes the recommended PPE.
| Activity | Required Personal Protective Equipment |
| Handling/Weighing (Solid Form) | Double chemotherapy-rated gloves, disposable gown, N95 (or higher) respirator, safety goggles, face shield |
| Preparing Solutions | Double chemotherapy-rated gloves, disposable gown, safety goggles |
| Administering to Cell Cultures | Chemotherapy-rated gloves, lab coat |
| Waste Disposal | Double chemotherapy-rated gloves, disposable gown, safety goggles |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is crucial for ensuring the safety of laboratory personnel and the environment.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and contaminated PPE.
-
Solid Waste Collection:
-
Collect unused this compound powder and grossly contaminated items, such as weigh boats and spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste Collection:
-
Aspirated media containing this compound and any solutions of the compound should be collected in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Labware and PPE:
-
Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution and local regulations.
-
-
Storage of Hazardous Waste:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment and Safe Handling of Hdac6-IN-43
Hazard Identification and Precautionary Measures
Given the lack of specific toxicological data for Hdac6-IN-43, it is prudent to treat it as a potentially hazardous substance. Based on information for similar compounds, it may be harmful if swallowed or inhaled, and could cause skin and eye irritation. Therefore, stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is crucial to prevent accidental exposure when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of chemotherapy-rated nitrile gloves (double-gloving).[1] - Eye Protection: Chemical splash goggles.[1][2] - Lab Coat: Disposable, solid-front, back-closing gown.[1] - Ventilation: Certified chemical fume hood or powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[2] - Eye Protection: Chemical splash goggles or a face shield.[1][2] - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[2] - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet.[2] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[2] - Eye Protection: Chemical splash goggles.[2] - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Experimental Protocols:
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
-
Weighing and Solution Preparation:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and handling of the powdered compound within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Use dedicated spatulas and weigh boats.
-
To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO) to the accurately weighed compound.
-
Cap the vial securely and mix gently by vortexing or sonication until fully dissolved. Avoid creating aerosols.
-
-
In Vitro Use:
-
All manipulations involving cell culture should be conducted in a Class II biological safety cabinet to maintain sterility and protect the user.[2]
-
When adding the compound to cell cultures, do so in a manner that minimizes the generation of aerosols.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3][4]
Caption: A flowchart outlining the proper disposal of this compound waste.
Disposal Procedures:
-
Solid Waste: Collect all disposable items contaminated with this compound (e.g., gloves, pipette tips, vials) in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect unused solutions and contaminated liquid media in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[1]
-
Sharps: Dispose of any needles or other sharps contaminated with this compound in a designated, puncture-resistant sharps container for hazardous waste.[1][3]
Emergency Procedures
-
Spill: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
By adhering to these comprehensive safety and handling guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
